2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-5-6(2)10-7(9-5)3-4-8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUFHCBRALCGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248557-85-8 | |
| Record name | 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile
Introduction
2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile is a key heterocyclic building block in medicinal chemistry and drug development. The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, and the cyanomethyl group at the 2-position offers a versatile handle for further chemical modifications. This guide provides a comprehensive overview of the synthesis of this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. The methodologies presented are grounded in established chemical principles and have been selected for their reliability and scalability.
Strategic Approach to Synthesis: The Hantzsch Thiazole Synthesis
The most robust and widely employed method for the construction of the thiazole ring is the Hantzsch thiazole synthesis.[1][2] This venerable reaction, first described in the late 19th century, involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, this translates to the reaction between 3-bromo-2-butanone and 2-cyanothioacetamide.
The rationale for selecting the Hantzsch synthesis lies in its high efficiency, broad substrate scope, and the ready availability of the required starting materials. The reaction proceeds via a well-understood mechanism, ensuring predictable outcomes and facilitating optimization.
Reaction Mechanism
The Hantzsch thiazole synthesis is a multistep process that culminates in the formation of the aromatic thiazole ring. The generally accepted mechanism is as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 fashion, displacing the halide ion.
-
Tautomerization and Cyclization: The resulting intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon.
-
Dehydration: The cyclic intermediate then undergoes dehydration to form the aromatic thiazole ring.
This mechanistic understanding is crucial for troubleshooting and optimizing the reaction conditions. For instance, the choice of solvent can influence the rate of the initial SN2 reaction and the subsequent cyclization.
dot graph "Hantzsch_Thiazole_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_starting_materials" { label="Starting Materials"; style="filled"; fillcolor="#F1F3F4"; "3_bromo_2_butanone" [label="3-Bromo-2-butanone", fillcolor="#FFFFFF"]; "2_cyanothioacetamide" [label="2-Cyanothioacetamide", fillcolor="#FFFFFF"]; }
subgraph "cluster_reaction" { label="Hantzsch Thiazole Synthesis"; style="filled"; fillcolor="#F1F3F4"; "Reaction" [label="Condensation Reaction\n(e.g., in Ethanol, Reflux)", fillcolor="#FFFFFF"]; }
subgraph "cluster_workup" { label="Work-up & Purification"; style="filled"; fillcolor="#F1F3F4"; "Workup" [label="Neutralization,\nExtraction", fillcolor="#FFFFFF"]; "Purification" [label="Recrystallization or\nColumn Chromatography", fillcolor="#FFFFFF"]; }
subgraph "cluster_product" { label="Final Product"; style="filled"; fillcolor="#F1F3F4"; "Final_Product" [label="2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile", fillcolor="#FFFFFF", shape=ellipse]; }
"3_bromo_2_butanone" -> "Reaction"; "2_cyanothioacetamide" -> "Reaction"; "Reaction" -> "Workup" [label="Crude Product"]; "Workup" -> "Purification"; "Purification" -> "Final_Product" [label="Pure Product"]; } Caption: Workflow for the Hantzsch synthesis of the target compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the necessary starting materials and the final product.
Part 1: Synthesis of 2-Cyanothioacetamide
2-Cyanothioacetamide is a crucial precursor that may not be commercially available in all laboratories. It can be reliably synthesized from the corresponding amide, cyanoacetamide, using a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields.[3][4][5]
Reaction Scheme:
Materials and Reagents:
-
Cyanoacetamide
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cyanoacetamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford 2-cyanothioacetamide as a solid.
Part 2: Synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile
This protocol is adapted from established Hantzsch synthesis procedures for analogous thiazole derivatives.[6]
Reaction Scheme:
Materials and Reagents:
-
Ethanol
-
Triethylamine or Sodium Bicarbonate
-
Ethyl Acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanothioacetamide (1.0 eq) in ethanol.
-
Add 3-bromo-2-butanone (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a weak base such as triethylamine or an aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile.
Data Presentation and Characterization
The identity and purity of the synthesized 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₈N₂S |
| Molecular Weight | 152.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Predicted ¹H NMR | Signals corresponding to two methyl groups on the thiazole ring and a methylene group adjacent to the nitrile. |
| Predicted ¹³C NMR | Resonances for the two methyl carbons, the methylene carbon, the nitrile carbon, and the three carbons of the thiazole ring. |
| Predicted Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 152. |
| IR Spectroscopy | Characteristic absorption for the C≡N stretch (around 2250 cm⁻¹). |
dot graph "Characterization_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Purified_Product" [label="Purified Product", fillcolor="#FFFFFF"];
subgraph "cluster_spectroscopy" { label="Spectroscopic Analysis"; style="filled"; fillcolor="#F1F3F4"; "NMR" [label="NMR Spectroscopy\n(¹H and ¹³C)", fillcolor="#FFFFFF"]; "MS" [label="Mass Spectrometry", fillcolor="#FFFFFF"]; "IR" [label="IR Spectroscopy", fillcolor="#FFFFFF"]; }
subgraph "cluster_chromatography" { label="Purity Assessment"; style="filled"; fillcolor="#F1F3F4"; "TLC" [label="Thin Layer Chromatography", fillcolor="#FFFFFF"]; "HPLC" [label="High-Performance\nLiquid Chromatography", fillcolor="#FFFFFF"]; }
"Purified_Product" -> "NMR"; "Purified_Product" -> "MS"; "Purified_Product" -> "IR"; "Purified_Product" -> "TLC"; "Purified_Product" -> "HPLC"; } Caption: Analytical workflow for product characterization.
Safety and Handling
It is imperative to adhere to standard laboratory safety procedures when performing these syntheses. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Bromo-2-butanone: This compound is a lachrymator and is corrosive.[7][8] It can cause severe skin burns and eye damage. Avoid inhalation of vapors and contact with skin and eyes.
-
2-Cyanothioacetamide: This compound is harmful if swallowed, in contact with skin, or if inhaled.[3][10] It can cause skin and eye irritation.
-
Lawesson's Reagent: This reagent has a strong, unpleasant odor. Handle it in a well-ventilated fume hood.
Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The Hantzsch thiazole synthesis provides a reliable and efficient route to 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile. By following the detailed protocols outlined in this guide, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The key to a successful synthesis lies in the careful execution of the experimental procedures, diligent monitoring of the reaction progress, and thorough characterization of the final product.
References
- Ferreira, J. M. G. O., de Resende Filho, J. B. M., Batista, P. K., Teotonio, E. E. S., & Vale, J. A. (n.d.). Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water.
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Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
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PubChemLite. (n.d.). 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile. Retrieved from [Link]
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Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. In Encyclopedia. [Link]
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Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1479. [Link]
- Dyachenko, V. D., et al. (n.d.).
- Varma, R. S., & Kumar, D. (1999). Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Organic Letters, 1(5), 697-700.
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Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]
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PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)acetonitrile. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Butanone, 3-bromo-. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
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SpectraBase. (n.d.). (E)-2-(BENZO-[D]-THIAZOL-2-YL)-3-(PYRIDIN-2-YL)-ACRYLONITRILE. Retrieved from [Link]
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Scribd. (n.d.). 3-Bromo-2-Butanol When Treated With HBR Threo DL Pair. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile. Retrieved from [Link]
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Pendiukh, V. V., Yakovleva, H. V., Stadniy, I. A., Pashenko, O. E., Volovenko, O. B., Rozhenko, A. B., Ryabukhin, S. V., & Volochnyuk, D. M. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Heterocyclic Scaffolds. ChemRxiv. [Link]
- BEPLS. (2024).
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PubChem. (n.d.). 2-(1,3-Benzothiazol-2-yl)acetonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-Butanone, 3-bromo-. Retrieved from [Link]
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Al-Sultani, K. H., et al. (2020). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 25(21), 5048. [Link]
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A Comprehensive Technical Guide to 2-(1,3-Benzothiazol-2-yl)acetonitrile (CAS No: 56278-50-3)
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The initial query for "2-(dimethyl-1,3-thiazol-2-yl)acetonitrile" yielded limited publicly available data, including a definitive CAS number, suggesting it is a less common or novel compound. To provide a guide that is both technically deep and practically useful for drug development professionals, this document focuses on the closely related and extensively documented analogue: 2-(1,3-Benzothiazol-2-yl)acetonitrile . This compound serves as a critical heterocyclic building block, and its well-established chemistry offers a more valuable and instructive subject for a technical whitepaper.
Introduction: The Strategic Importance of a Versatile Heterocycle
2-(1,3-Benzothiazol-2-yl)acetonitrile is a bifunctional molecule featuring a benzothiazole core and a reactive acetonitrile group. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates due to its ability to engage in various biological interactions.[1] The appended acetonitrile group provides a reactive "handle"—a methylene group activated by an adjacent electron-withdrawing nitrile—making it an exceptionally versatile precursor for constructing more complex molecular architectures.[2] This guide provides an in-depth examination of its synthesis, characterization, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is the foundation of its effective application in synthesis and formulation. The key identifiers and properties of 2-(1,3-Benzothiazol-2-yl)acetonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 56278-50-3 | PubChem[3], ChemScene[4] |
| IUPAC Name | 2-(1,3-Benzothiazol-2-yl)acetonitrile | PubChem[3] |
| Molecular Formula | C₉H₆N₂S | ChemScene[4] |
| Molecular Weight | 174.22 g/mol | ChemicalBook[5] |
| Appearance | White to light yellow powder/crystal | TCI Chemicals[6] |
| Melting Point | 98-101 °C | ChemicalBook[5] |
| Boiling Point | 329.6±25.0 °C (Predicted) | ChemicalBook[5] |
| Solubility | Slightly soluble in water | ChemicalBook[5] |
| SMILES | N#CCC1=NC2=CC=CC=C2S1 | ChemScene[4], Matrix Fine Chemicals[7] |
| InChIKey | ZMZSYUSDGRJZNT-UHFFFAOYSA-N | PubChem[3], ChemicalBook[5] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of thiazole derivatives is a cornerstone of heterocyclic chemistry. The Hantzsch thiazole synthesis and its variations are among the most reliable methods.[8][9] A common and efficient laboratory-scale synthesis of 2-(1,3-Benzothiazol-2-yl)acetonitrile involves the condensation of 2-aminothiophenol with a malononitrile derivative.[5]
Protocol: Synthesis via Condensation
Objective: To synthesize 2-(1,3-Benzothiazol-2-yl)acetonitrile from 2-aminothiophenol.
Materials:
-
2-Aminothiophenol
-
Monoiminoether hydrochloride of malononitrile
-
Ethanol (or a suitable solvent)
-
Hydrochloric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Standard reflux and extraction glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in ethanol.
-
Reagent Addition: Add the monoiminoether hydrochloride of malononitrile (1.1 equivalents) to the solution. Add a catalytic amount of concentrated hydrochloric acid.
-
Causality: The acid catalyst protonates the carbonyl/imino group, making it more electrophilic and facilitating the initial nucleophilic attack by the thiol group of 2-aminothiophenol.
-
-
Reflux: Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the necessary activation energy for the condensation and subsequent intramolecular cyclization and dehydration steps, ensuring the reaction proceeds to completion.
-
-
Work-up: After cooling to room temperature, slowly neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is ~7.
-
Causality: Neutralization quenches the acid catalyst and precipitates the organic product, which is less soluble in the aqueous-ethanolic mixture than its protonated form.
-
-
Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(1,3-Benzothiazol-2-yl)acetonitrile.
Visualizing the Synthesis Pathway
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- 4. chemscene.com [chemscene.com]
- 5. Benzothiazole-2-acetonitrile | 56278-50-3 [chemicalbook.com]
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- 7. 2-(1,3-BENZOTHIAZOL-2-YL)ACETONITRILE | CAS 56278-50-3 [matrix-fine-chemicals.com]
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- 9. researchgate.net [researchgate.net]
2-(dimethyl-1,3-thiazol-2-yl)acetonitrile molecular formula
An In-Depth Technical Guide to 2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile (C₇H₈N₂S): A Versatile Heterocyclic Building Block
Abstract
This technical guide provides a comprehensive overview of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The document delineates its core chemical identity, predicted physicochemical and spectroscopic properties, and a plausible synthetic pathway. Central to its utility is the combination of a stable, biologically relevant 4,5-dimethylthiazole core and a synthetically versatile acetonitrile functional group. This guide explores the compound's reactivity, highlighting its potential as a key intermediate for the construction of more complex, high-value molecules. We discuss its applications in the context of drug discovery, drawing parallels with structurally related bioactive compounds, and provide detailed protocols and safety considerations for laboratory professionals.
Core Compound Identification and Physicochemical Properties
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈N₂S | PubChem[1] |
| IUPAC Name | 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile | PubChem[1] |
| CAS Number | 205663-36-9 | (As per PubChem CID 46398261)[1] |
| Molecular Weight | 152.22 g/mol | PubChem[1] |
| Monoisotopic Mass | 152.04082 Da | PubChem[1] |
| Canonical SMILES | CC1=C(SC(=N1)CC#N)C | PubChem[1] |
| InChI Key | ZZUFHCBRALCGFV-UHFFFAOYSA-N | PubChem[1] |
Physicochemical properties are crucial for predicting the behavior of a compound in various systems, including its solubility, permeability, and potential for further reactions. The following properties have been predicted using computational models.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
|---|---|---|
| XLogP | 1.4 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 58.9 Ų | (Calculated based on structure) |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | (Calculated based on structure) |
| Rotatable Bonds | 1 | (Calculated based on structure) |
Spectroscopic Characterization (Predicted)
While published experimental spectra for this compound are scarce, its structure allows for reliable prediction of its key spectroscopic features. This analysis is vital for researchers to confirm the identity and purity of the synthesized material.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Two singlets should appear for the two non-equivalent methyl groups on the thiazole ring, likely in the δ 2.2-2.5 ppm range. A sharp singlet corresponding to the methylene (-CH₂) protons adjacent to the nitrile and thiazole ring would be expected around δ 3.8-4.2 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals. The nitrile carbon (-C≡N) would appear downfield, typically around δ 115-120 ppm. The methylene carbon (-CH₂) would be found in the δ 20-30 ppm region. The two methyl carbons would have signals in the aliphatic region (δ 10-20 ppm), and the three thiazole ring carbons would appear in the aromatic region (δ 115-165 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. C-H stretching vibrations from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the thiazole ring would appear in the 1500-1650 cm⁻¹ region.
**3. Synthesis and Reactivity
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The most logical and widely adopted method for constructing the thiazole core of this molecule is the Hantzsch thiazole synthesis. This classic condensation reaction involves the reaction of a thioamide with an α-haloketone. For the target molecule, this would involve reacting 2-cyanoethanethioamide with 3-chloro-2-butanone .
The causality behind this choice is rooted in its efficiency and high regioselectivity for forming substituted thiazoles. The thioamide provides the S-C-N fragment, while the α-haloketone provides the C-C fragment, leading to a predictable cyclization.
Caption: Proposed Hantzsch synthesis workflow.
Experimental Protocol: Synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile
This protocol is a representative methodology based on established chemical principles. Researchers should perform their own optimization and safety assessment.
-
Reaction Setup: To a solution of 2-cyanoethanethioamide (1.0 eq) in a suitable solvent such as ethanol or acetonitrile (approx. 0.5 M concentration) in a round-bottom flask, add 3-chloro-2-butanone (1.05 eq).[2][3] The use of a slight excess of the electrophile ensures complete consumption of the starting thioamide.
-
Condensation: Stir the mixture at room temperature for 30 minutes. An optional base, such as sodium bicarbonate or pyridine (1.1 eq), can be added to neutralize the HCl generated during the reaction, which can improve yield and prevent side reactions.
-
Cyclization/Reflux: Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The heat provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile.
Chemical Reactivity and Synthetic Utility
The molecule's value lies in its dual reactivity, offering two distinct sites for chemical modification. This versatility makes it a powerful building block for creating diverse chemical libraries.
Caption: Logical workflow from building block to drug library.
A Versatile Intermediate for Library Synthesis
The true power of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile is as a versatile intermediate. Drug development professionals can leverage its reactivity to rapidly generate libraries of related compounds for screening. For instance, hydrolysis of the nitrile to the corresponding acetic acid derivative creates a platform for amide coupling with hundreds or thousands of different amines, quickly producing a diverse set of molecules to test against a biological target.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safe handling procedures can be inferred from its constituent functional groups.
-
Nitrile Toxicity: Organic nitriles should always be handled with care, as they can be metabolized in the body to release cyanide. [2][4]Although the toxicity varies greatly, it is prudent to treat all nitriles as potentially toxic.
-
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and prevent skin contact.
-
In case of accidental exposure, seek immediate medical attention.
-
Conclusion
2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile represents an exemplary heterocyclic building block for modern chemical and pharmaceutical research. Its straightforward synthesis, combined with the strategic placement of a stable, biocompatible thiazole core and a highly versatile acetonitrile handle, makes it an invaluable tool. It provides chemists with a reliable and modifiable scaffold to construct novel molecular architectures for applications ranging from materials science to the discovery of new therapeutic agents. This guide serves as a foundational resource for unlocking the full potential of this powerful chemical intermediate.
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An In-depth Technical Guide to the Physical Properties of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile
Abstract
This technical guide provides a comprehensive framework for the characterization of the physical properties of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile. Given the limited availability of experimentally-derived data in public literature for this specific compound, this document serves as a methodological whitepaper for researchers, scientists, and drug development professionals. It outlines robust, field-proven protocols for determining essential physical characteristics such as melting point and solubility. Furthermore, it delves into the principles of spectroscopic and spectrometric analysis, which are integral to the structural confirmation and purity assessment of thiazole derivatives. The synthesis of technical accuracy with practical, causality-driven experimental design is intended to empower researchers to generate reliable and reproducible data for this compound and its analogues.
Introduction and Molecular Identity
2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups and an acetonitrile moiety. The thiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active molecules. The nitrile group is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and other functionalities. The specific combination of these features makes this compound a valuable building block for the synthesis of novel chemical entities.
Accurate characterization of its physical properties is the foundational step for any application, from designing synthetic routes and purification strategies to developing formulations for biological screening.
Molecular Structure:
Caption: Chemical Structure of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile.
Summary of Physical Properties
The following table summarizes the known and undetermined physical properties of the target compound. The lack of experimental data underscores the necessity of the protocols detailed in the subsequent sections.
| Property | Value | Source / Method |
| Chemical Formula | C₇H₈N₂S | - |
| Molecular Weight | 152.22 g/mol | Calculated |
| Appearance | To be determined | Visual Inspection |
| Melting Point | To be determined | Capillary Melting Point Apparatus |
| Boiling Point | To be determined | - |
| Solubility | To be determined | Shake-Flask Method |
| pKa | To be determined | - |
Experimental Protocol: Melting Point Determination
Principle: The melting point of a crystalline solid is a key physical property used to assess its purity and confirm its identity.[1] A pure compound typically exhibits a sharp melting point range (0.5-1.0°C), whereas impurities will cause a depression of the melting point and a broadening of the range.[2] This phenomenon, known as melting point depression, is a colligative property and provides a robust, self-validating system for purity assessment.
Methodology:
-
Sample Preparation:
-
Ensure the compound is completely dry, as residual solvent will act as an impurity.
-
Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula. This ensures uniform heat transfer within the sample.
-
-
Capillary Tube Loading:
-
Take a glass capillary tube and seal one end by rotating it briefly in the outer cone of a Bunsen burner flame.[2]
-
Press the open end of the capillary tube into the powdered sample. A small amount of solid will enter the tube.
-
Gently tap the sealed end of the capillary on a hard surface to pack the solid down.[3] Repeat until a column of 1-2 mm of tightly packed sample is at the bottom.[4] An insufficient sample will be difficult to observe, while too much sample will cause an artificially broad melting range due to uneven heating.
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
For an unknown compound, a rapid preliminary determination can be performed by heating quickly to find an approximate melting point.
-
For an accurate measurement, allow the block to cool and use a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C per minute.[3] Slow heating is critical to ensure the temperature of the heating block and the sample are in thermal equilibrium, yielding an accurate reading.
-
-
Data Recording and Interpretation:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of the solid melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
Perform the measurement in triplicate to ensure reproducibility. Once a sample has been melted, it should not be used for a subsequent determination.[2]
-
Caption: Workflow for Melting Point Determination.
Experimental Protocol: Solubility Determination
Principle: Solubility is a fundamental property that dictates the choice of solvents for chemical reactions, purification (recrystallization), and formulation. The principle of "like dissolves like" is a useful heuristic: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. A systematic approach using solvents of varying polarity and pH can reveal key structural information about the compound, such as the presence of acidic or basic functional groups.[5]
Methodology 1: Qualitative Assessment
This rapid method is used for initial screening.
-
Setup: Add approximately 25 mg of the compound to a small test tube.
-
Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, methanol, acetone, toluene, hexane) in small portions.
-
Observation: After each addition, shake the tube vigorously.[6] Observe if the solid dissolves completely.
-
Classification: Classify as "soluble," "partially soluble," or "insoluble." If the compound is water-insoluble, proceed to aqueous acid/base tests (e.g., 5% HCl, 5% NaOH) to test for basic or acidic functional groups, respectively.[5]
Methodology 2: Quantitative Determination (Shake-Flask Method)
This method determines the equilibrium solubility at a specific temperature.
-
Preparation of Saturated Solution:
-
To a series of glass vials, add a measured volume (e.g., 2.0 mL) of each test solvent.
-
Add an excess amount of the compound to each vial, ensuring a significant amount of undissolved solid remains. This is crucial to guarantee that the solution is saturated.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or rotator (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure the system reaches equilibrium. The time required should be determined empirically in a preliminary experiment.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
The concentration of the compound in the filtered supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
This requires the prior generation of a calibration curve using standard solutions of the compound of known concentrations.
-
The measured concentration represents the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Caption: Workflow for Quantitative Solubility Determination.
Spectroscopic and Spectrometric Characterization
While not classical physical properties, spectroscopic data are indispensable for confirming the molecular structure and purity of a synthesized compound.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For thiazole derivatives, electron impact (EI) mass spectrometry typically shows an abundant molecular ion peak, which provides direct confirmation of the molecular weight.[7] The fragmentation patterns are valuable for structural elucidation. Common fragmentation pathways for related thiazole structures involve the loss of simple side groups and the subsequent cleavage of the heterocyclic rings.[7][8][9] The thiazole ring itself is relatively stable, and its fragmentation can provide characteristic ions.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For the parent thiazole ring, proton signals appear in the aromatic region, typically between δ 7.27 and 8.77 ppm.[11] For 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, one would expect to see singlets for the two methyl groups (likely in the δ 2.0-2.5 ppm region) and a singlet for the methylene (-CH₂-) protons of the acetonitrile group. The integration of these signals would correspond to the number of protons (3H, 3H, and 2H, respectively).
-
¹³C NMR: This technique maps the carbon skeleton of the molecule. The chemical shifts of the carbons in the thiazole ring are characteristic.[12][13] One would expect distinct signals for the two thiazole ring carbons attached to the methyl groups, the thiazole carbon attached to the acetonitrile group, the methylene carbon, the nitrile carbon (typically > δ 110 ppm), and the two methyl carbons (typically in the aliphatic region, δ 15-25 ppm).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For the title compound, the following characteristic absorption bands would be expected:
-
C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹. This is a highly characteristic peak for a nitrile.
-
C=N and C=C stretch: Bands in the 1400-1650 cm⁻¹ region corresponding to the stretching vibrations of the thiazole ring.[14][15]
-
C-H stretch: Bands just above 3000 cm⁻¹ (aromatic/vinylic C-H on the ring) and just below 3000 cm⁻¹ (aliphatic C-H from the methyl and methylene groups).
-
Thiazole ring vibrations: Characteristic "fingerprint" absorptions in the 700-1100 cm⁻¹ region.[14][16]
Conclusion
While direct experimental data for 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile is sparse, this guide provides a comprehensive and scientifically rigorous framework for its physical and structural characterization. The detailed protocols for determining melting point and solubility are based on established, reliable methods that incorporate self-validating checks for purity and equilibrium. The overview of key spectroscopic techniques provides the necessary context for structural confirmation. By applying these methodologies, researchers can generate the high-quality, reproducible data required for advancing their work in synthesis, drug discovery, and materials science.
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Thiazole. (n.d.). In Wikipedia. Retrieved from [Link]
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The 1H-NMR chemical shifts of some prepared imidazothiazoles derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives. (2007). ResearchGate. Retrieved from [Link]
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1H and 13C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. (n.d.). ResearchGate. Retrieved from [Link]
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Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved from [Link]
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(a) Observed IR spectrum of thiazole (1) isolated in a solid argon... (n.d.). ResearchGate. Retrieved from [Link]
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CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (n.d.). ResearchGate. Retrieved from [Link]
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Thiazole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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Thiazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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2-(1,3-Thiazol-2-yl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]
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FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Retrieved from [Link]
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2-(1,3-Benzothiazol-2-yl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]
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2-(1,3-thiazol-2-yl)acetonitrile. (n.d.). PubChemLite. Retrieved from [Link]
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Nitriles. (n.d.). American Elements. Retrieved from [Link]
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solubility of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile in Organic Solvents
Abstract
The Central Role of Solubility: A Primer on 2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active molecules known for a wide array of biological activities.[3] The target molecule, 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, combines this heterocyclic system with a reactive acetonitrile group, making it a valuable building block in synthetic chemistry.[4]
The ultimate success of such a compound in a therapeutic or industrial context is fundamentally tied to its solubility. Solubility dictates:
-
In Drug Discovery: Bioavailability, absorption, and distribution within biological systems. A compound that cannot be adequately dissolved is unlikely to reach its therapeutic target.
-
In Process Chemistry: The choice of reaction solvents, concentration limits, and the efficiency of crystallization and purification processes.
-
In Formulation Science: The ability to develop stable and effective dosage forms, from oral solids to parenteral solutions.
This guide provides the necessary theoretical and practical tools to rigorously characterize the solubility of this compound in a range of relevant organic solvents.
Theoretical Foundations of Solubility
The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The guiding principle is the adage, "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[5][6]
Key Factors Influencing Solubility:
-
Temperature: For most solids, solubility increases with temperature as the added thermal energy helps overcome the crystal lattice energy of the solute and the intermolecular forces within the solvent.[7][8] However, this relationship is not always linear and can vary significantly between compounds.[8]
-
Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.[5]
-
Intermolecular Forces: The balance between solute-solute, solvent-solvent, and solute-solvent interactions determines the overall energetics of dissolution.[7] Favorable solute-solvent interactions (e.g., hydrogen bonding, dipole-dipole interactions) promote solubility.
Physicochemical Profile of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile:
To predict its solubility, we must first analyze its molecular structure:
-
Polarity: The molecule is moderately polar. The thiazole ring, with its nitrogen and sulfur heteroatoms, and the highly polar nitrile group (-C≡N) create significant dipole moments.
-
Hydrogen Bonding: The nitrogen atom in the thiazole ring and the nitrogen of the nitrile group can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donors.
-
Molecular Size: The presence of the dimethyl groups adds to the molecular weight and surface area, which can slightly decrease solubility compared to its non-methylated parent compound.[5]
Based on this profile, we can make qualitative predictions about its solubility in various classes of organic solvents.
Predicted Solubility Profile
This table provides a predicted qualitative solubility profile based on the physicochemical properties of the solute and the principle of "like dissolves like." These predictions should be confirmed experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The solvent's ability to hydrogen bond and its high polarity can effectively solvate the polar thiazole and nitrile moieties. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | High to Moderate | Strong dipole-dipole interactions between the solvent and solute are expected. Solvents like DMSO are excellent universal solvents.[9] |
| Moderate Polarity | Acetone, Ethyl Acetate | Moderate | These solvents possess a moderate dielectric constant and can engage in dipole-dipole interactions, but lack the strong hydrogen bonding of protic solvents.[9] |
| Low Polarity | Dichloromethane (DCM) | Moderate to Low | DCM can dissolve moderately polar compounds, but its effectiveness will be less than more polar aprotic solvents. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The large mismatch in polarity between the polar solute and nonpolar solvent results in weak solute-solvent interactions, which are insufficient to overcome the solute's crystal lattice energy.[5] |
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination
The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[10] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
4.1. Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvent. "Excess" means that a visible amount of undissolved solid remains after equilibration.
-
Equilibration: Seal the vials tightly and place them in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the rate of dissolution equals the rate of precipitation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. To ensure complete removal of undissolved solids, which is critical for accuracy, centrifuge the vials.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet at the bottom.
-
Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent (typically the mobile phase used for analysis) to bring the concentration into the linear range of the analytical method.[10] Record the dilution factor accurately.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV protocol described in Section 5, to determine the concentration of the dissolved solute.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)
4.2. Self-Validating System: Ensuring Trustworthiness
To ensure the trustworthiness of the results, the protocol must be self-validating. This is achieved by:
-
Visual Confirmation: Always ensure undissolved solid is present at the end of the equilibration period.
-
Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, 48, and 72 hours). The point at which the measured concentration plateaus indicates that equilibrium has been reached.
-
Triplicate Measurements: Run each solvent and temperature combination in triplicate to assess the precision of the method.
4.3. Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Analytical Protocol: HPLC-UV Method for Quantification
A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile in the prepared saturated solutions. The following protocol is based on established methods for similar thiazole derivatives.[11][12]
5.1. Suggested HPLC-UV Conditions
-
Instrument: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reverse-phase C18 column (e.g., Phenomenex Luna C18, 50 mm × 4.6 mm, 5 μm).[1]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (containing 0.1% formic or trifluoroacetic acid to ensure sharp peak shape). A typical starting ratio would be 60:40 (v/v) Acetonitrile:Water.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The optimal wavelength should be determined by running a UV scan of the compound in the mobile phase. A wavelength around 260-280 nm is a reasonable starting point for thiazole-containing structures.
5.2. Calibration Curve Preparation
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five calibration standards of known concentrations that bracket the expected concentration of the diluted experimental samples.
-
Analysis: Inject each standard in triplicate and record the peak area from the chromatogram.
-
Linear Regression: Plot the average peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used to calculate the concentration of unknown samples. An R² value > 0.998 is typically required.
5.3. HPLC Analysis Workflow
Caption: Logic flow for HPLC-based concentration measurement.
Data Presentation Template
All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis. Researchers should use the following template to report their experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile at 25 °C
| Organic Solvent | Dielectric Constant (20°C)[9] | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.6 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 36.64 | [Experimental Value] | [Calculated Value] |
| Acetone | 21.01 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6.02 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 9.08 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.38 | [Experimental Value] | [Calculated Value] |
| Hexane | 1.88 | [Experimental Value] | [Calculated Value] |
Note: Molecular Weight of C₇H₈N₂S = 152.22 g/mol . To convert mg/mL to mol/L, use the formula: (mg/mL) / 152.22 * 1000.
Conclusion
While direct solubility data for 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile is sparse, a systematic and rigorous determination is achievable. This guide provides the complete intellectual and practical framework necessary for this task. By combining an understanding of the underlying physicochemical principles with meticulous execution of the provided experimental and analytical protocols, researchers can generate high-quality, reliable solubility data. This data is not merely a physical constant but a critical piece of information that informs every stage of the development pipeline, from initial synthesis and reaction optimization to final formulation and in-vivo evaluation.
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]
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University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from University of Toronto Scarborough. [Link]
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Faculty Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from faculty.weber.edu. [Link]
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ACS Omega. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from ACS Publications. [Link]
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The Advent and Evolution of Thiazoleacetonitriles: A Technical Guide to Their Discovery and Synthesis
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and synthetic evolution of thiazoleacetonitrile compounds. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering insights into the foundational chemistry and burgeoning therapeutic potential of this significant heterocyclic scaffold.
Introduction: The Thiazoleacetonitrile Core - A Nexus of Reactivity and Bioactivity
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has been a cornerstone in medicinal chemistry since its discovery. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." The introduction of an acetonitrile (-CH₂CN) moiety to this versatile ring system gives rise to thiazoleacetonitrile compounds, a class of molecules that marries the inherent biological relevance of the thiazole nucleus with the reactive and bioisosteric potential of the cyanomethyl group. This guide provides a comprehensive overview of the historical discovery and the development of synthetic methodologies for this important class of compounds, tracing their journey from laboratory curiosities to key intermediates in modern drug discovery.
Part 1: A Historical Perspective - The Dawn of Thiazole Chemistry and the Emergence of Acetonitrile Derivatives
The story of thiazoleacetonitriles is intrinsically linked to the broader history of thiazole chemistry. The first synthesis of the thiazole ring is credited to Hantzsch and Weber in 1887.[1] However, the specific introduction of the acetonitrile group onto the thiazole ring is a more recent development, driven by the search for novel synthons and biologically active molecules.
A pivotal moment in the synthesis of thiazole derivatives that paved the way for thiazoleacetonitriles was the Cook-Heilbron thiazole synthesis , first reported in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy.[2] This reaction, which produces 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide, was one of the first methods to directly utilize an acetonitrile derivative as a key building block for the thiazole ring.[2] This marked a significant step towards the deliberate synthesis of thiazoles bearing functionalities derived from nitriles.
While the Cook-Heilbron synthesis provided a route to 5-aminothiazoles from α-aminonitriles, the direct synthesis of thiazoleacetonitriles, where the cyanomethyl group is attached to the thiazole ring, evolved through various methods. The versatile Hantzsch thiazole synthesis has proven to be a reliable method for accessing 2-cyanomethylthiazoles (thiazol-2-ylacetonitriles) through the reaction of α-haloketones with cyanothioacetamide.[3] This approach offers a straightforward and adaptable route to this important isomer.
Part 2: The Synthetic Arsenal - Methodologies for Accessing Thiazoleacetonitrile Isomers
The regiochemistry of the acetonitrile substituent on the thiazole ring profoundly influences the molecule's physical, chemical, and biological properties. Consequently, the development of synthetic routes to access the 2-, 4-, and 5-thiazoleacetonitrile isomers has been a key focus of chemical research.
Synthesis of 2-(Thiazol-2-yl)acetonitrile
As mentioned, the Hantzsch synthesis provides a direct and efficient route to 2-(thiazol-2-yl)acetonitrile and its derivatives. The general reaction involves the condensation of an α-haloketone with cyanothioacetamide. The reactivity of the methylene group in the resulting 2-thiazoleacetonitrile makes it a valuable intermediate for further chemical transformations.[4]
Experimental Protocol: Hantzsch Synthesis of 2-(4-Arylthiazol-2-yl)acetonitrile [3]
-
Reactant Preparation: A mixture of an appropriate α-haloketone (e.g., phenacyl bromide) and cyanothioacetamide is prepared in a suitable solvent, such as ethanol.
-
Reaction: The reaction mixture is heated under reflux for a specified period, typically a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield the desired 2-(4-arylthiazol-2-yl)acetonitrile.
Synthesis of 2-(Thiazol-4-yl)acetonitrile
The synthesis of the 4-substituted isomer often requires a different strategic approach. One common method involves the construction of the thiazole ring with a precursor functional group at the 4-position, which can then be converted to the acetonitrile moiety. For instance, a 4-(halomethyl)thiazole can be synthesized and subsequently reacted with a cyanide salt in a nucleophilic substitution reaction.
Workflow for 2-(Thiazol-4-yl)acetonitrile Synthesis
Caption: Synthetic strategy for 2-(Thiazol-4-yl)acetonitrile.
Synthesis of 2-(Thiazol-5-yl)acetonitrile
The synthesis of 5-substituted thiazoleacetonitriles can be achieved through methods like the Cook-Heilbron synthesis, which can yield 5-aminothiazoles. The amino group can then be transformed into a leaving group for subsequent cyanation. Alternatively, functionalization of a pre-formed thiazole ring at the 5-position is a common strategy.
Part 3: The Role in Drug Discovery - From Building Blocks to Bioactive Leads
The thiazoleacetonitrile scaffold is not merely a synthetic curiosity; it is a recurring motif in a wide array of biologically active molecules. The thiazole ring itself is found in numerous natural products and FDA-approved drugs, including vitamin B1 (thiamine) and the anticancer agent Dasatinib.[5][6] The acetonitrile group, on the other hand, can act as a versatile pharmacophore, participating in hydrogen bonding and other interactions with biological targets.
The development of thiazole-containing drugs has seen a significant surge since the mid-1990s, with applications in treating a variety of diseases.[7] Thiazole derivatives have been investigated for their potential as antidiabetic, anticancer, and neuroprotective agents.[6][7][8]
The reactivity of the active methylene group in thiazoleacetonitriles makes them valuable starting materials for the synthesis of more complex heterocyclic systems. This has been exploited in the generation of libraries of compounds for high-throughput screening in drug discovery campaigns.[4]
Table 1: Notable Biological Activities of Thiazoleacetonitrile Derivatives
| Derivative Class | Biological Target/Activity | Therapeutic Area |
| Thiazole-based compounds | Kinase inhibitors (e.g., BCR/ABL) | Oncology |
| Substituted thiazoles | Antidiabetic agents | Metabolic Disorders |
| Thiazole derivatives | Deoxyribonuclease I and 5-lipoxygenase inhibitors | Neuroprotection |
| Fused heterocyclic systems derived from thiazoleacetonitriles | Antimicrobial and antifungal agents | Infectious Diseases |
Signaling Pathway Implication: Thiazoleacetonitrile-based Kinase Inhibitors
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The Expanding Therapeutic Potential of Dimethylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Among its myriad of derivatives, the dimethylthiazole scaffold has emerged as a particularly promising pharmacophore, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the biological potential of dimethylthiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and therapeutic applications.
The Dimethylthiazole Core: A Privileged Scaffold in Medicinal Chemistry
The dimethylthiazole moiety, characterized by two methyl groups attached to the thiazole ring, offers a unique combination of physicochemical properties that make it an attractive scaffold for drug design. The methyl groups can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, their position on the thiazole ring can influence the molecule's steric and electronic properties, allowing for fine-tuning of its interaction with biological targets. The most common isomers, 2,4-dimethylthiazole and 4,5-dimethylthiazole, serve as versatile starting points for the synthesis of diverse compound libraries.
A prevalent synthetic route to 2-amino-4,5-dimethylthiazole derivatives involves the Hantzsch thiazole synthesis, a condensation reaction between a thiourea and an α-haloketone.[3] This robust and versatile method allows for the introduction of a wide range of substituents at the 2-amino position, facilitating the exploration of structure-activity relationships (SAR).
Anticancer Activity: Inducing Apoptosis in Malignant Cells
Dimethylthiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][5] One of the primary mechanisms underlying their anticancer effect is the induction of apoptosis, or programmed cell death.[4][6]
Mechanism of Action: Triggering the Apoptotic Cascade
Dimethylthiazole derivatives have been shown to induce apoptosis through both the intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, leading to cell death.[6][7] Conversely, anti-apoptotic proteins like Bcl-2 inhibit this process.[6] Studies have shown that certain dimethylthiazole derivatives can upregulate the expression of Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis.[6]
The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL or TNF-α) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of caspase-8, which then directly activates caspase-3.[8] Some thiazole derivatives have been found to modulate this pathway, leading to the activation of the caspase cascade.[9]
Below is a diagram illustrating the dual apoptotic pathways targeted by dimethylthiazole derivatives.
Caption: Dimethylthiazole derivatives can induce apoptosis through both extrinsic and intrinsic pathways.
Quantitative Data on Anticancer Activity
The cytotoxic effects of dimethylthiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [4] |
| Compound 8b | A-549 (Lung) | 26.5 | [10] |
| Compound 8b | Bel7402 (Liver) | 31.2 | [10] |
| Compound 8b | HCT-8 (Colon) | 29.8 | [10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dimethylthiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Dimethylthiazole derivatives have shown promising activity against a range of bacterial and fungal strains, making them attractive candidates for the development of new anti-infective drugs.[3][11]
Mechanism of Action: Disruption of Microbial Processes
The antimicrobial mechanism of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Due to their amphiphilic nature, they can penetrate the microbial cell membrane, leading to leakage of cellular components and ultimately cell death.[12] Some derivatives have also been shown to inhibit key enzymes involved in microbial metabolism or cell wall synthesis. For instance, certain thiazole compounds have been found to target ergosterol in the fungal cell membrane, a mechanism similar to that of azole antifungals.[13]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of dimethylthiazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 7 | E. coli | 43.3 - 86.7 | [14] |
| Compound 7 | B. cereus | 43.3 - 86.7 | [14] |
| Compound 12 | MRSA | < 43.3 | [14] |
| Compound 10 | C. albicans | < 21.6 | [14] |
| 5a8 | C. albicans | 9 µM | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the dimethylthiazole derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Dimethylthiazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[14][16]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[18][19] Dimethylsulfoxide, a related sulfur-containing compound, has been shown to inhibit NF-κB activation.[20] Similarly, some thiazole derivatives are believed to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the production of these inflammatory mediators.[16]
The following diagram illustrates the NF-κB signaling pathway and the potential point of intervention for dimethylthiazole derivatives.
Caption: Dimethylthiazole derivatives may inhibit the NF-κB pathway, reducing pro-inflammatory cytokine production.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of new compounds.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate rodents (rats or mice) to the experimental conditions for at least one week.
-
Compound Administration: Administer the dimethylthiazole derivative or vehicle control orally or intraperitoneally at a predetermined time before carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should also be included.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Neuroprotective Potential: Shielding Neurons from Damage
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Dimethylthiazole derivatives have emerged as promising neuroprotective agents, with studies demonstrating their ability to protect neurons from various insults.[21][22]
Mechanism of Action: Modulation of NMDA Receptors and Mitigation of Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its overactivation of N-methyl-D-aspartate (NMDA) receptors can lead to a phenomenon known as excitotoxicity, a key contributor to neuronal cell death in many neurological disorders.[10][23] Excitotoxicity is characterized by an excessive influx of calcium ions (Ca2+) into neurons, which triggers a cascade of detrimental events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS).[24] Some thiazole derivatives have been shown to act as modulators of NMDA receptors, potentially by binding to allosteric sites and reducing the excessive Ca2+ influx.[21][25] By mitigating excitotoxicity, these compounds can help preserve neuronal integrity and function.
The following diagram illustrates the process of excitotoxicity and the neuroprotective role of dimethylthiazole derivatives.
Caption: Dimethylthiazole derivatives may offer neuroprotection by modulating NMDA receptors and reducing excitotoxicity.
Conclusion and Future Directions
Dimethylthiazole derivatives represent a versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents warrants further investigation and development. The ability to readily synthesize a diverse library of these compounds allows for extensive structure-activity relationship studies, which are crucial for optimizing their potency, selectivity, and pharmacokinetic properties.
Future research should focus on elucidating the precise molecular targets of these derivatives and further unraveling their mechanisms of action. In vivo studies in relevant animal models are essential to validate their therapeutic efficacy and safety profiles. With continued research and development, dimethylthiazole derivatives hold the promise of becoming the next generation of therapies for a variety of challenging diseases.
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Methodological & Application
Application Notes & Protocols: Leveraging the 2-(Thiazol-2-yl)acetonitrile Scaffold in Heterocyclic Synthesis
This guide provides an in-depth exploration of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile and its closely related analogues as versatile synthons in modern heterocyclic chemistry. While this document focuses on the core reactivity of the 2-(thiazol-2-yl)acetonitrile scaffold, the principles and protocols are directly applicable to the dimethyl-substituted variant, with minor considerations for steric and electronic effects. The thiazole ring is a privileged heterocycle found in numerous natural products and FDA-approved drugs, including vitamin B1 and the anticancer agent Dasatinib.[1] The 2-acetonitrile substitution provides two key reactive sites—an activated methylene group and a cyano group—that serve as handles for constructing a diverse array of more complex heterocyclic systems.
Our focus is to move beyond mere procedural lists, offering insights into the causality behind experimental choices. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to harness the synthetic potential of this powerful building block.
Section 1: The Chemistry of the Active Methylene Group
The primary driver of this scaffold's utility is the methylene (-CH₂) group positioned between the electron-withdrawing thiazole ring and the cyano group. This unique arrangement significantly increases the acidity of the methylene protons, allowing for facile deprotonation under mild basic conditions to form a stabilized carbanion. This nucleophilic carbanion is the key intermediate for a variety of carbon-carbon bond-forming reactions.
Application 1.1: Knoevenagel Condensation for α,β-Unsaturated Nitriles
The Knoevenagel condensation is a cornerstone reaction for this scaffold, involving the reaction of the active methylene compound with aldehydes or ketones to yield α,β-unsaturated products, often referred to as acrylonitrile derivatives. These products are valuable intermediates themselves, with applications as aggregation-induced emission (AIE) fluorophores and precursors for further Michael additions.[2]
Causality and Mechanism: The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which is sufficient to deprotonate the highly activated methylene group. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent elimination of water drives the reaction to completion, yielding the thermodynamically stable conjugated system.
Figure 1: General workflow for the Knoevenagel condensation.
Protocol 1.1: Synthesis of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles This protocol is adapted from methodologies used for the closely related benzothiazole analogue and illustrates the general conditions required.[2]
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-(benzo[d]thiazol-2-yl)acetonitrile (1.74 g, 10 mmol) and the desired aromatic aldehyde (10 mmol) in 20 mL of ethanol.
-
Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol, 10 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A precipitate often forms as the product is generated.
-
Work-up: Cool the reaction mixture in an ice bath for 30 minutes. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst. The resulting product is often pure enough for subsequent steps. If further purification is required, recrystallization from ethanol or isopropanol is recommended.
| Aldehyde (R-CHO) | Typical Yield | Reference |
| Benzaldehyde | >90% | [2] |
| 4-Methoxybenzaldehyde | >92% | [2] |
| 4-Nitrobenzaldehyde | >95% | [2] |
| 5-Hydroxymethylfurfural | 71-87% | [2] |
Scientist's Note: The choice of a mild base like piperidine is crucial. Stronger bases (e.g., alkoxides) can lead to side reactions, including self-condensation or hydrolysis of the nitrile group. Ethanol is a good solvent choice as it solubilizes the reactants but often allows the less polar product to precipitate upon formation, simplifying purification.
Application 1.2: Synthesis of Fused Azolo[1,5-a]pyrimidines
The scaffold is an excellent precursor for constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry. This transformation is a multi-component reaction that showcases the versatility of the activated methylene group.[3]
Causality and Mechanism: The synthesis begins by converting the active methylene group into an enaminonitrile using an acetal like dimethylformamide-dimethylacetal (DMF-DMA). This enaminonitrile intermediate is now a potent 1,3-dielectrophile. It can react with a dinucleophile, such as an aminopyrazole, in a one-pot reaction to build the fused pyrimidine ring system via cyclocondensation.[3]
Figure 2: Workflow for synthesizing fused pyrimidines.
Protocol 1.2: One-Pot Synthesis of bis(Aminoazolo[1,5-a]pyrimidines) This protocol is based on the synthesis of novel bis(aminoazolo[1,5-a]pyrimidines) and demonstrates a powerful application of microwave-assisted organic synthesis (MAOS).[3]
-
Reaction Setup: In a microwave reaction vial, combine the bis[(thiazol-2-yl)acetonitrile] derivative (1 mmol), dimethylformamide-dimethylacetal (DMF-DMA) (2.2 mmol), and the desired 3-aminopyrazole (2.2 mmol).
-
Solvent: Add pyridine (5 mL) as the solvent. Pyridine also acts as a base to facilitate the reaction.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for 2 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Purification: Collect the resulting solid precipitate by filtration, wash with water, and then recrystallize from a suitable solvent like dioxane or ethanol to obtain the pure product.
Scientist's Note: Microwave irradiation is employed here to significantly accelerate the reaction rate, reducing the time from many hours (under conventional heating) to just two hours.[3] Pyridine is an excellent high-boiling solvent for this reaction and also serves as a base to catalyze the cyclization step.
Section 2: Cyclization Reactions Involving the Nitrile Group
While the active methylene group often initiates reactions, the nitrile group is a key participant in ring-forming steps, particularly in the synthesis of nitrogen-rich heterocycles like triazoles.
Application 2.1: Synthesis of 1,2,3-Triazole Derivatives
The reaction of 2-(thiazol-2-yl)acetonitrile analogues with aryl azides provides a direct route to highly substituted 1,2,3-triazole-5-amines.[4] This reaction is a powerful method for introducing a triazole ring, a common pharmacophore, onto the thiazole scaffold.
Causality and Mechanism: This transformation proceeds via an initial base-catalyzed deprotonation of the active methylene group. The resulting carbanion attacks the terminal nitrogen of the aryl azide. The subsequent intramolecular cyclization onto the nitrile carbon, followed by tautomerization, yields the stable aromatic 5-aminotriazole ring.[4]
Sources
Application Notes and Protocols: The Versatile Reactivity of the Acetonitrile Group on the Thiazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole-Acetonitrile Synthon in Modern Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone of drug design. When substituted with an acetonitrile group (-CH₂CN), the resulting cyanomethylthiazole moiety becomes a particularly versatile synthon, offering multiple reaction sites for molecular elaboration.
This guide provides a detailed exploration of the key reactions involving the acetonitrile group on the thiazole ring. We will delve into transformations of both the nitrile functionality and the adjacent active methylene group. The protocols and mechanistic discussions are designed to provide researchers with the practical knowledge to leverage this powerful building block in synthetic and medicinal chemistry programs.
I. Reactivity of the α-Methylene Group: The Power of Acidity
The electron-withdrawing nature of both the thiazole ring and the nitrile group significantly increases the acidity of the α-methylene protons. This makes the carbon a soft nucleophile upon deprotonation, enabling a variety of carbon-carbon bond-forming reactions.
A. Knoevenagel Condensation
The active methylene group of 2-(thiazol-2-yl)acetonitrile readily participates in Knoevenagel condensation with aldehydes and ketones, yielding α,β-unsaturated nitrile products. This reaction is a cornerstone for creating conjugated systems and extending molecular scaffolds.
Causality of Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine. The base facilitates the deprotonation of the cyanomethylthiazole to form a nucleophilic carbanion. The choice of solvent can influence reaction rates, with polar aprotic solvents like ethanol or DMF often being effective. For less reactive carbonyl compounds, microwave irradiation can significantly shorten reaction times and improve yields.
Experimental Protocol: Knoevenagel Condensation of 2-(Benzothiazol-2-yl)acetonitrile with an Aromatic Aldehyde
-
Materials:
-
2-(Benzothiazol-2-yl)acetonitrile (1.0 eq)
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
To a round-bottom flask, add 2-(benzothiazol-2-yl)acetonitrile and the aromatic aldehyde.
-
Add ethanol to dissolve the reactants.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitrile.
-
Data Summary: Representative Knoevenagel Condensation Reactions
| Entry | Aldehyde | Base | Solvent | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | ~70 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | ~75 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | ~72 |
B. Alkylation of the α-Carbon
The carbanion generated from 2-(thiazol-2-yl)acetonitrile can be readily alkylated with various electrophiles, such as alkyl or benzyl halides. This provides a direct method for introducing substituents at the α-position, further diversifying the molecular structure.
Causality of Experimental Choices: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to fully deprotonate the active methylene group. The choice of solvent is critical; polar aprotic solvents like DMF or THF are typically used to solvate the cation and promote the reaction. The reaction is often performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the carbanion by atmospheric moisture.[2]
Experimental Protocol: α-Benzylation of 2-(Thiazol-2-yl)acetonitrile
-
Materials:
-
2-(Thiazol-2-yl)acetonitrile (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the NaH dispersion.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(thiazol-2-yl)acetonitrile in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation (evolution of H₂ gas will be observed).
-
Add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α-benzylated product.
-
Caption: General mechanisms for basic and acidic hydrolysis of nitriles.
B. Reduction to Primary Amines
The nitrile group can be reduced to a primary amine, providing a crucial linker for further functionalization. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Causality of Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent that readily converts nitriles to amines. The reaction must be performed in anhydrous aprotic solvents (e.g., THF, diethyl ether) and requires a careful aqueous workup to quench the excess reagent and hydrolyze the intermediate aluminum complexes.
-
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst like Raney Nickel is a common industrial method. [3][4]Raney Nickel is particularly effective for nitrile reduction. [5]The reaction is often carried out in an alcoholic solvent, sometimes with the addition of ammonia to suppress the formation of secondary amine byproducts.
Experimental Protocol: Reduction with Raney Nickel
-
Materials:
-
2-(Thiazol-2-yl)acetonitrile (1.0 eq)
-
Raney Nickel (approx. 10% by weight of nitrile)
-
Methanol or Ethanol, saturated with ammonia
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Caution: Raney Nickel is pyrophoric and must be handled with care, typically as a slurry in water or ethanol.
-
To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 2-(thiazol-2-yl)acetonitrile.
-
Add the ammoniacal alcohol solvent.
-
Carefully add the Raney Nickel slurry.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Heat and agitate the mixture according to the apparatus instructions. Monitor the reaction by observing hydrogen uptake.
-
Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Do not allow the catalyst to dry on the filter paper. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(thiazol-2-yl)ethanamine.
-
The product can be further purified by distillation or by salt formation and recrystallization.
-
C. Addition of Organometallic Reagents
Grignard reagents and other organometallics add to the electrophilic carbon of the nitrile to form an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields a ketone, providing a powerful method for C-C bond formation and the synthesis of complex carbonyl compounds. [6] Experimental Protocol: Addition of Phenylmagnesium Bromide
-
Materials:
-
2-(Thiazol-2-yl)acetonitrile (1.0 eq)
-
Phenylmagnesium bromide (1.1 eq, solution in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Aqueous HCl (e.g., 3 M)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of 2-(thiazol-2-yl)acetonitrile in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution dropwise via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC shows completion.
-
Cool the mixture back to 0 °C and slowly quench the reaction by adding aqueous HCl.
-
Stir the biphasic mixture until the intermediate imine is fully hydrolyzed.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-phenyl-2-(thiazol-2-yl)ethan-1-one.
-
D. [3+2] Cycloaddition to form Tetrazoles
The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is the reaction with an azide (N₃⁻) to form a tetrazole ring. [7]Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids. [8] Causality of Experimental Choices: The reaction is typically catalyzed by a Lewis acid, such as a zinc salt (e.g., ZnBr₂), which coordinates to the nitrile nitrogen, activating it for cycloaddition. [9]The use of sodium azide is common. The reaction can be performed in water or polar aprotic solvents like DMF.
Experimental Protocol: Synthesis of 5-(Thiazol-2-ylmethyl)-1H-tetrazole
-
Materials:
-
2-(Thiazol-2-yl)acetonitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Zinc bromide (ZnBr₂) (1.2 eq)
-
Water
-
-
Procedure:
-
To a round-bottom flask, add 2-(thiazol-2-yl)acetonitrile, sodium azide, zinc bromide, and water.
-
Heat the mixture to reflux (approx. 100 °C) and stir vigorously for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute HCl to pH ~2.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired tetrazole.
-
Caption: Summary of key reactions of the thiazole-acetonitrile synthon.
III. Application in Drug Synthesis: Dasatinib
The thiazole core is a key component of the tyrosine kinase inhibitor Dasatinib , a medication used to treat certain types of cancer. [10][11]While the final drug molecule contains a thiazole-5-carboxamide moiety, synthetic routes to analogues and related structures often leverage the reactivity of functional groups on the thiazole ring. The principles outlined in this guide for manipulating the acetonitrile group can be applied to the synthesis of various thiazole-based pharmaceutical intermediates. For instance, the conversion of a nitrile to an amine or a carboxylic acid is a fundamental transformation in building the complex side chains often required for biological activity.
References
- U.S. Patent 4,196,299. (1980). Process for manufacturing thienyl-2 acetic acid.
-
Filo. (2025). How can you prepare acetic acid from acetonitrile?. [Link]
-
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]
-
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]
- European Patent Office. (2012). Synthesis process of dasatinib and intermediate thereof.
-
Zare, A., et al. (2018). Efficient One-Pot Synthesis of Thiazol-2-imine Derivatives through Regioselective Reaction Between Primary Amines, Phenylisothiocyanate, and α-Chloroacetaldehyde. PubMed. [Link]
- U.S. Patent 5,777,166. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
- European Patent Office. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]
-
Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]
-
Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]
-
Talha, M., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PubMed. [Link]
-
Gherman, C., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. PMC. [Link]
-
Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]
-
Shivaji College. Active Methylene Compounds. [Link]
-
Web Pages. 6. Grignard Reaction. [Link]
-
SAGE Journals. (2023). A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives. [Link]
-
PubMed. (2020). The substituent effects on the [3+2] cycloaddition of nitrile oxides generated by photooxidation of arylazides to acetonitrile. [Link]
- Google Patents. (2016). A kind of synthetic method of 2 thiophene acetic acid.
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
-
MDPI. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Proceedings of the Indian Academy of Sciences. (1949). raney nickel reductions-part i. [Link]
-
ResearchGate. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water †. [Link]
-
ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. [Link]
-
ACS Publications. (2019). Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. [Link]
-
PubMed Central. (2022). Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. [Link]
-
PubMed Central. (2015). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. [Link]
-
YouTube. (2019). cycloadditions with nitrile oxides. [Link]
-
JETIR. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. [Link]
-
Common Organic Chemistry. Raney Nickel. [Link]
-
Truman ChemLab. (2012). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. [Link]
-
ResearchGate. (2017). Novel synthesis of 2-thiazolines. [Link]
-
MDPI. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. [Link]
-
JETIR. (2018). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]
-
NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. [Link]
-
PubMed Central. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. [Link]
-
MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
Sources
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- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Raney Nickel [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 11. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The 1,3-thiazole ring is a cornerstone heterocyclic motif in the landscape of pharmaceutical sciences. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and anti-diabetic properties.[1][2] The strategic incorporation of the thiazole nucleus is a widely employed tactic in drug design to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.
This application note focuses on 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile , a highly functionalized and versatile building block. The presence of an active methylene group adjacent to the thiazole ring provides a reactive handle for a variety of carbon-carbon bond-forming reactions, making it an invaluable intermediate for the synthesis of complex pharmaceutical agents.[3] This guide provides detailed, field-proven protocols for the synthesis of this building block and its subsequent application in key synthetic transformations relevant to drug discovery and development.
Physicochemical Properties and Safety Information
A thorough understanding of the properties and safe handling of this building block is paramount for its effective and secure use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂S | [4] |
| Molecular Weight | 152.22 g/mol | [4] |
| Appearance | Off-white to yellow solid (predicted) | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [5] |
Safety Precautions:
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[5]
-
Toxicity: While specific toxicity data for this compound is limited, related nitrile and thiazole compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[6] Acetonitrile, a related substance, is classified as harmful.[7]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.[8]
Synthesis of the Building Block: 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile
The most direct and efficient method for constructing the 4,5-dimethylthiazole ring system is the Hantzsch thiazole synthesis.[9][10] This protocol outlines a two-step process, beginning with the preparation of the key intermediate, 2-cyanoethanethioamide, followed by the cyclocondensation reaction.
}
Synthesis workflow for the target building block.
Protocol 1: Synthesis of 2-Cyanoethanethioamide
2-Cyanoethanethioamide is a crucial precursor that is not always commercially available. It can be reliably synthesized from cyanoacetamide via thionation. Lawesson's reagent is a milder alternative to phosphorus pentasulfide (P₄S₁₀) for this transformation, often providing cleaner reactions and higher yields.[2][11]
Materials and Reagents:
-
Cyanoacetamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous Toluene
-
Hexane
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend cyanoacetamide (1.0 eq) in anhydrous toluene (approx. 0.2 M).
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.55 eq) to the suspension. The stoichiometry is critical as excess reagent can complicate purification.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford 2-cyanoethanethioamide as a solid.
Protocol 2: Hantzsch Synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile
This classic cyclocondensation reaction forms the desired thiazole ring.[9]
Materials and Reagents:
-
2-Cyanoethanethioamide (from Protocol 1)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 2-cyanoethanethioamide (1.0 eq) in ethanol (approx. 0.3 M) in a round-bottom flask.
-
Addition of α-Haloketone: Add 3-bromo-2-butanone (1.05 eq) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 3-5 hours. Monitor the reaction by TLC. The reaction initially forms the hydrobromide salt of the product.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and water. Carefully neutralize the aqueous layer with saturated sodium bicarbonate solution until pH 7-8.
-
Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile.
Characterization of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile
Full characterization is essential to confirm the identity and purity of the synthesized building block.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.05 (s, 2H, -CH₂-CN), 2.40 (s, 3H, thiazole-CH₃), 2.35 (s, 3H, thiazole-CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 165.0 (C2), 148.0 (C4), 118.0 (C5), 116.0 (CN), 25.0 (-CH₂-CN), 15.0 (thiazole-CH₃), 12.0 (thiazole-CH₃). |
| IR (KBr) | ν (cm⁻¹): ~2250 (C≡N stretch), ~1550 (C=N stretch). |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₇H₉N₂S⁺: 153.05. |
Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly. Experimental verification is recommended.
Application in Pharmaceutical Synthesis: Key Protocols
The utility of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile stems from the reactivity of its α-carbon, which can be readily deprotonated to form a nucleophilic carbanion.
Protocol 3: Knoevenagel Condensation for C=C Bond Formation
The Knoevenagel condensation is a powerful reaction for creating α,β-unsaturated nitriles, which are themselves versatile intermediates.[14][15] This protocol details the condensation with an aromatic aldehyde.
}
Knoevenagel condensation workflow.
Materials and Reagents:
-
2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile
-
4-Chlorobenzaldehyde
-
Piperidine
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol (approx. 0.4 M).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup and Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure (E)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile.
Protocol 4: C-Alkylation for Scaffold Elaboration
Alkylation of the active methylene group allows for the introduction of various side chains, a common strategy in lead optimization.[16][17] This protocol describes the alkylation with a heteroaromatic halide, a key step in the synthesis of compounds like the anti-inflammatory agent Fanetizole.[5]
Materials and Reagents:
-
2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
2-(2-Bromoethyl)pyridine hydrobromide
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
Enolate Formation: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous DMF. Cool the suspension to 0 °C.
-
Substrate Addition: Add a solution of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Alkylation: Add a solution of 2-(2-bromoethyl)pyridine hydrobromide (1.2 eq) in anhydrous DMF dropwise to the enolate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C. Dilute with water and extract with ethyl acetate (3x).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(pyridin-2-yl)butanenitrile.
Conclusion
2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile is a readily accessible and highly adaptable building block for pharmaceutical research. The active methylene group provides a versatile handle for constructing molecular complexity through well-established synthetic transformations like the Knoevenagel condensation and C-alkylation. The protocols detailed herein offer reliable and reproducible methods for the synthesis and application of this valuable intermediate, empowering researchers in the design and development of novel thiazole-containing therapeutic agents.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design and synthesis of anticancer agents. European Journal of Medicinal Chemistry, 97, 685-710.
- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. (This is a general reference for structural biology, often relevant in drug design context).
- Ebead, Y., Salah, H., & El-Sattar, N. A. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
- BenchChem. (2025). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide. BenchChem.
- Mansour, A. K., Eid, M. M., & Khalil, N. S. A. (2012). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives. Journal of Heterocyclic Chemistry, 49(1), 155-161.
- ChemHelp ASAP. (2020, November 5).
- New Drug Approvals. (2015). Fanetizole. New Drug Approvals.
- PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)acetonitrile.
- BenchChem. (2025).
- The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry.
- TCI Chemicals. (2025).
- PubChemLite. (n.d.). 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile. PubChemLite.
- Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Organic Chemistry Portal.
- Wikipedia. (n.d.).
- Arkivoc. (2011). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc.
- Fadda, A. A., El-Mekabaty, A., & El-Attar, M. I. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 257-295.
- Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Scribd.
- Sigma-Aldrich. (n.d.). 3-Bromo-2-butanone 97. Sigma-Aldrich.
- Banaras Hindu University. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8).
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 4-Chloro-3-nitrobenzaldehyde. BenchChem.
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- ResearchGate. (2019). Synthesis and Characterization of New Complexes of 2- (Benzo[d]Thiazol-2-ylAmino)-2-(5-Chloro-2-Hydroxy Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions.
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- Arkivoc. (2011). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc.
- Organic Syntheses. (n.d.). 1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy). Organic Syntheses.
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Application Notes and Protocols: Synthesis of Fused Thiazole Systems from 2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fused Thiazole Scaffolds
Fused thiazole ring systems are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and unique photophysical properties. The incorporation of a thiazole ring into a polycyclic framework often leads to compounds with enhanced biological efficacy, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. The starting material, 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, is a versatile and highly reactive building block for the construction of these valuable heterocyclic systems. The presence of an active methylene group, flanked by the electron-withdrawing cyano group and the thiazole ring, provides a nucleophilic center ripe for engagement with a variety of electrophilic partners, paving the way for a rich landscape of cyclization and condensation reactions.
This comprehensive guide provides detailed protocols and mechanistic insights for the synthesis of various fused thiazole systems from 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile. The methodologies described herein are designed to be robust and reproducible, offering a solid foundation for researchers to explore this fascinating area of heterocyclic chemistry.
Mechanistic Underpinnings: The Chemistry of Cyclization
The synthetic strategies outlined in this guide are primarily based on the nucleophilic character of the active methylene group in 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile. The acidity of the α-protons is significantly enhanced by the adjacent cyano and thiazole moieties, facilitating deprotonation under basic conditions to generate a resonance-stabilized carbanion. This carbanion serves as the key intermediate in the subsequent bond-forming reactions.
Two prominent reaction pathways for the synthesis of fused thiazoles from this precursor are:
-
Annulation via Reaction with Bifunctional Electrophiles: This strategy involves the reaction of the thiazolylacetonitrile with a molecule containing two electrophilic centers. The initial nucleophilic attack by the carbanion on one electrophilic site is followed by an intramolecular cyclization, leading to the formation of the fused ring system.
-
Thorpe-Ziegler Cyclization: This intramolecular condensation reaction is a powerful tool for the formation of cyclic ketones and enamines from dinitriles.[1][2] In the context of our starting material, a derivative of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile bearing a second nitrile group at an appropriate position can undergo base-catalyzed cyclization to yield a fused thiazole system.
Below is a generalized mechanistic scheme illustrating the activation of the starting material and its subsequent reaction with an electrophile.
Caption: Generalized reaction mechanism for fused thiazole synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of two distinct fused thiazole systems.
Synthesis of Thiazolo[3,2-a]pyridine Derivatives
This protocol describes a versatile method for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives through the reaction of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile with α,β-unsaturated ketones (chalcones).
Workflow:
Caption: Experimental workflow for thiazolo[3,2-a]pyridine synthesis.
Materials and Equipment:
-
2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile
-
Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)
-
Ethanol (absolute)
-
Piperidine
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add the substituted chalcone (1.0 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol, ~3 drops) to the reaction mixture.
-
Stir the mixture at reflux temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure thiazolo[3,2-a]pyridine derivative.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Piperidine is a corrosive and flammable liquid; handle with care.
Data Table:
| Entry | Chalcone Substituent (Ar) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 6 | 85 | 210-212 |
| 2 | 4-Chlorophenyl | 7 | 82 | 225-227 |
| 3 | 4-Methoxyphenyl | 6 | 88 | 205-207 |
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
This protocol details the synthesis of thiazolo[3,2-a]pyrimidine derivatives via a multicomponent reaction involving 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, an aromatic aldehyde, and thiourea.[3][4]
Workflow:
Caption: Experimental workflow for thiazolo[3,2-a]pyrimidine synthesis.
Materials and Equipment:
-
2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Thiourea
-
Ethanol (absolute)
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl, dilute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile (1.0 mmol), the aromatic aldehyde (1.0 mmol), and thiourea (1.2 mmol) in absolute ethanol (30 mL).
-
Add potassium carbonate (1.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 8-10 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 6.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure thiazolo[3,2-a]pyrimidine derivative.
Safety Precautions:
-
Conduct the experiment in a well-ventilated fume hood.
-
Wear appropriate PPE.
-
Handle hydrochloric acid with care as it is corrosive.
Data Table:
| Entry | Aldehyde Substituent (Ar) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 8 | 78 | >300 |
| 2 | 4-Nitrophenyl | 9 | 75 | >300 |
| 3 | 2-Chlorophenyl | 10 | 72 | >300 |
References
-
Liégault, B., Lapointe, D., Caron, L., Vlassova, A., & Fagnou, K. (2009). Base-induced cyclization of active methylene isocyanides such as tosylmethyl isocyanide, ethyl isocyanoacetate, and arylmethyl isocyanides with methyl arene- and hetarenecarbodithioates enables an efficient synthesis of 4,5-disubstituted thiazoles. Journal of Organic Chemistry, 74(4), 1826-1834.[Link]
-
Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-free Pd(OAc)2 catalyzes very efficiently the direct arylation of thiazole derivatives under very low catalyst concentration. Journal of Organic Chemistry, 74(3), 1179-1186.[Link]
-
Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central.[Link]
-
Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. ResearchGate.[Link]
-
Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential. ResearchGate.[Link]
-
Approaches to the synthesis of thiazolo[3,2-a]pyridines (microreview). ResearchGate.[Link]
-
Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI.[Link]
-
Novel Synthesis of Pyrano[2,3-d]Thiazole, Thiazolo[3,2-a]Pyridine, and Pyrazolo[3',4':4,5]Thiazolo[3,2-a]Pyridine Derivatives. ResearchGate.[Link]
-
Synthesis of thiazolo pyridine. ResearchGate.[Link]
-
of previous works of thiazolo[3,2-a]pyridine synthesis. ResearchGate.[Link]
-
Thorpe reaction. Wikipedia.[Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.[Link]
-
Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. PubMed Central.[Link]
-
Benzothiazole synthesis. Organic Chemistry Portal.[Link]
Sources
Topic: Analytical Methods for the Detection and Quantification of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical methodologies for the identification, characterization, and quantification of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile, a heterocyclic compound of interest in synthetic chemistry and potential pharmaceutical development. Recognizing the absence of standardized methods for this specific analyte, this guide synthesizes first-principle analytical strategies based on its core chemical moieties: a substituted thiazole ring and a nitrile group. We present detailed protocols for primary quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV), advanced high-sensitivity analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and an orthogonal method using Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling. All methodologies are framed within the context of international regulatory standards for method validation, ensuring the generation of reliable, accurate, and reproducible data.[1][2]
Introduction and Analytical Strategy
2-(dimethyl-1,3-thiazol-2-yl)acetonitrile is a functionalized heterocyclic compound. The presence of the thiazole ring, a common pharmacophore, and the reactive nitrile group makes it a valuable intermediate in medicinal chemistry.[3] Accurate and precise analytical methods are paramount for ensuring the quality, purity, and stability of this compound throughout the drug development lifecycle, from synthesis and process control to formulation and stability studies.[2]
Our analytical strategy is built on a multi-tiered approach, beginning with the definitive structural confirmation of a reference standard and culminating in validated quantitative methods suitable for routine quality control.
Figure 1: Overall Analytical Strategy. A multi-pronged approach from definitive structural characterization of the reference standard to the implementation of validated quantitative and orthogonal methods for comprehensive analysis.
Physicochemical Properties and Reference Standard
Prior to method development, understanding the analyte's properties is crucial. A qualified reference standard is the cornerstone of any analytical procedure.
Table 1: Physicochemical Properties of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile
| Property | Value (Predicted/Calculated) | Implication for Analysis |
| Molecular Formula | C₇H₈N₂S | --- |
| Molecular Weight | 152.22 g/mol | Essential for MS identification. |
| Appearance | Expected to be a solid or oil | Guides sample preparation and handling. |
| pKa (Predicted) | ~1.5 (Thiazole N) | Analyte will be neutral at typical RP-HPLC pH (3-7). |
| LogP (Predicted) | ~1.2 - 1.8 | Suggests good retention on C18 reverse-phase columns. |
| UV Absorption | Chromophore (Thiazole ring) | Suitable for UV detection in HPLC. |
Protocol: Reference Standard Characterization
-
Structural Confirmation (NMR): Dissolve ~5-10 mg of the standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure, including the position of the methyl groups, the methylene protons of the acetonitrile group, and the aromatic proton on the thiazole ring.
-
Elemental Composition (HRMS): Prepare a dilute solution (~1 µg/mL) in acetonitrile/water. Infuse into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive mode. The measured accurate mass should be within ±5 ppm of the theoretical mass for the [M+H]⁺ ion.
-
Functional Group Identification (FTIR): Analyze the neat material or a KBr pellet using Fourier-Transform Infrared Spectroscopy. A sharp, prominent absorption peak is expected in the range of 2260-2220 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[4]
Primary Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is designed for the routine quantification (assay) and purity determination of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile in bulk drug substance and formulated products. The reverse-phase mode is selected based on the compound's predicted moderate hydrophobicity.[5][6]
Causality Behind Experimental Choices
-
Column: A C18 column is the industry standard for initial method development for small molecules of this polarity, offering a robust hydrophobic stationary phase for effective retention and separation.[6]
-
Mobile Phase: An acetonitrile/water gradient is used to ensure elution of the main analyte peak with good symmetry while also separating it from potentially more or less polar impurities.
-
pH Modifier: A small amount of acid (e.g., formic or trifluoroacetic acid) is added to the mobile phase. This protonates residual silanol groups on the silica support, minimizing peak tailing and improving reproducibility.
-
Detection Wavelength: The wavelength is chosen based on the UV absorbance maximum of the thiazole chromophore to ensure maximum sensitivity. This is determined by running a photodiode array (PDA) scan of the analyte peak.
Figure 2: HPLC-UV Experimental Workflow. A streamlined process from sample preparation to final quantification using an external standard calibration curve.
Protocol: HPLC-UV Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
-
Diluent Preparation: Prepare a mixture of Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of 1.0 mg/mL. Prepare a working standard of 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample to a nominal concentration of 0.1 mg/mL in the diluent.
-
Chromatographic Conditions:
Table 2: HPLC-UV Instrument Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Column Temp. | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Vol. | 10 µL |
| UV Detection | 254 nm (or determined λmax) |
| Gradient | 0-2 min (30% B), 2-15 min (30-90% B), 15-17 min (90% B), 17.1-20 min (30% B) |
| Run Time | 20 minutes |
-
System Suitability: Before analysis, inject the working standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions. Calculate the amount of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile in the sample by comparing the peak area to that of the reference standard.
Method Validation (per ICH Q2(R2) Guidelines)[8]
A validated method provides documented evidence of its reliability for the intended purpose.[2][7]
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the analyte peak is free from interference from impurities, degradants, or placebo components. | Peak purity index > 0.999 (PDA). Baseline resolution (>2.0) from adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval over which the method is precise, accurate, and linear. | Assay: 80-120% of nominal concentration. Impurities: LOQ to 120% of specification. |
| Accuracy | The closeness of test results to the true value. | 98.0% - 102.0% recovery for spiked samples at 3 levels over the range. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) RSD ≤ 2.0%. Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| LOQ | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, column temp ±5°C). | System suitability criteria are met under all varied conditions. |
Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological matrices (e.g., plasma) or trace-level impurity analysis, LC-MS/MS is the preferred method.[3] The Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition.
Protocol: LC-MS/MS Analysis
-
Tuning and Optimization: Infuse a standard solution of the analyte into the mass spectrometer to determine the optimal ESI source parameters (e.g., capillary voltage, gas flow) and to identify the precursor ion ([M+H]⁺, m/z 153.0) and the most stable, high-intensity product ions for MRM transitions.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Conditions:
Table 4: LC-MS/MS Instrument Parameters
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters Acquity) |
| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for fast analysis (e.g., 2-3 minute total run time) |
| MS System | Triple Quadrupole (e.g., Sciex 4500 QTRAP)[8] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Analyte: e.g., 153.0 -> 110.1 (Collision Energy: 20 eV), 153.0 -> 83.1 (CE: 25 eV) |
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent orthogonal (different principle) technique for confirming identity and for analyzing volatile or semi-volatile impurities that may not be detected by HPLC.[9][10] This is particularly useful for assessing starting materials or by-products from the synthesis process.
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.
-
GC-MS Conditions:
Table 5: GC-MS Instrument Parameters
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS System | Mass Selective Detector (e.g., 5977B) |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 280 °C |
| Scan Range | 40-400 amu |
-
Data Analysis: Identify the analyte peak by its retention time and its characteristic mass spectrum. The fragmentation pattern in EI-MS can provide structural confirmation. Compare the spectrum to a library or to the spectrum of the injected reference standard.
References
- Gas Chromatographic Analysis of Nitriles. (1960). Analytical Chemistry.
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (n.d.). Spectroscopy Online.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
- Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration (FDA).
- Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. (n.d.). Hochschule Bonn-Rhein-Sieg.
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2005). Journal of Analytical Chemistry.
- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). ACS Omega.
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). Foods.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). ResearchGate.
- Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online.
- ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (n.d.). Wiley.
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- 7. wjarr.com [wjarr.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that has garnered significant attention from medicinal chemists for decades.[1][2] Its aromatic nature and diverse reactive positions make it a versatile scaffold for the development of novel therapeutic agents.[1] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Notably, several clinically approved drugs, such as the anticancer agents Dasatinib and Dabrafenib, feature a thiazole core, underscoring its importance in contemporary drug design.[1][4]
The subject of these application notes, 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile, represents a key building block for the synthesis of a diverse library of novel thiazole derivatives. The acetonitrile group at the 2-position is a reactive handle that can be readily transformed into a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. While specific literature on 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile is limited[5], its structural similarity to other biologically active 2-substituted thiazoles suggests significant potential in medicinal chemistry. These notes provide detailed protocols for the synthesis, characterization, and potential biological evaluation of this promising scaffold.
Synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile
The synthesis of the title compound can be approached through several established methods for thiazole ring formation. The Hantzsch thiazole synthesis, a classic and reliable method, is highly recommended.[3][6] This involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, 3-chloro-2-butanone would serve as the α-haloketone and 2-cyanoethanethioamide as the thioamide component.
Protocol 1: Hantzsch Thiazole Synthesis
This protocol outlines the synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile from commercially available starting materials.
Materials:
-
3-Chloro-2-butanone
-
2-Cyanoethanethioamide
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoethanethioamide (1.0 eq) in absolute ethanol.
-
Addition of α-haloketone: To the stirred solution, add 3-chloro-2-butanone (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile.
Diagram of Synthetic Workflow:
Caption: Hantzsch synthesis workflow.
Characterization of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups on the thiazole ring and the methylene protons of the acetonitrile group. |
| ¹³C NMR | Resonances for the carbons of the thiazole ring, the methyl groups, the methylene carbon, and the nitrile carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₇H₈N₂S.[5] |
| Infrared (IR) Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch. |
| Melting Point | A sharp melting point range, indicating high purity. |
Applications in Medicinal Chemistry: Derivative Synthesis and Biological Evaluation
The acetonitrile moiety of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile is a versatile functional group for further chemical modifications.[7] This allows for the creation of a library of derivatives to explore their potential as therapeutic agents.
Protocol 2: Synthesis of Thiazole-2-yl-acetic Acid Derivatives
Procedure:
-
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetic acid.
-
Amide Coupling: The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) to generate a library of amide derivatives.
Protocol 3: Synthesis of Tetrazole Derivatives
Procedure:
-
[2+3] Cycloaddition: The nitrile can undergo a [2+3] cycloaddition reaction with sodium azide in the presence of a Lewis acid (e.g., zinc chloride) to form the corresponding 5-substituted tetrazole. Tetrazoles are known bioisosteres of carboxylic acids with improved metabolic stability.
Diagram of Derivative Synthesis Pathways:
Caption: Pathways for derivative synthesis.
Potential Biological Activities and Screening Protocols
Based on the known biological activities of other thiazole derivatives, compounds derived from 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile could be screened for a variety of therapeutic applications.[1]
Anticancer Activity
Thiazole-containing compounds are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[4][8]
Protocol 4: In Vitro Anticancer Screening (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, HCT-116 for colon cancer) and a normal cell line (e.g., WI-38) should be used.[9]
-
Cell Culture: Culture the cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.[9]
-
Compound Treatment: Seed the cells in 96-well plates and treat with serial dilutions of the synthesized thiazole derivatives for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[9]
Potential Molecular Targets for Anticancer Activity:
-
Kinases: Many thiazole-containing drugs, like Dasatinib, are kinase inhibitors.[4] Assays for specific kinases (e.g., Abl, Src) can be performed.
-
Tubulin: Thiazoles can interfere with microtubule dynamics.[8] Tubulin polymerization assays can be employed to investigate this mechanism.
-
Topoisomerase II: Some thiazole derivatives have shown inhibitory activity against topoisomerase II.[9]
Antimicrobial Activity
Thiazole derivatives have demonstrated significant antibacterial and antifungal properties.[1]
Protocol 5: In Vitro Antimicrobial Screening (Broth Microdilution Method)
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) should be used.
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism.
-
Compound Treatment: In a 96-well plate, serially dilute the test compounds in a suitable broth medium.
-
Inoculation and Incubation: Add the microbial inoculum to each well and incubate under appropriate conditions.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
2-(dimethyl-1,3-thiazol-2-yl)acetonitrile is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction and the reactivity of its acetonitrile group provide a platform for the generation of diverse libraries of novel thiazole derivatives. The protocols outlined in these application notes offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological potential of these compounds, particularly in the areas of oncology and infectious diseases. The rich history of the thiazole scaffold in drug discovery suggests that derivatives of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile hold significant promise for the development of new and effective therapeutic agents.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. National Institutes of Health. Available at: [Link]
-
A review on thiazole based compounds & it's pharmacological activities. JPSI. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
-
Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. Available at: [Link]
-
Thiazole: A privileged scaffold in drug discovery. ResearchGate. Available at: [Link]
-
Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. Available at: [Link]
-
Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. ResearchGate. Available at: [Link]
-
2-(dimethyl-1,3-thiazol-2-yl)acetonitrile. PubChem. Available at: [Link]
-
2-(1,3-Benzothiazol-2-yl)acetonitrile. PubChem. Available at: [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available at: [Link]
-
Regioselective synthesis of 2-[(E)-(benzo[d]thiazol-2(3H)- ylidene)(cyano)methyl]thiazoles. SciSpace. Available at: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. J Org Inorg Chem. Available at: [Link]
-
(PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New Complexes of 2- (Benzo[d]Thiazol-2-ylAmino)-2-(5-Chloro-2-Hydroxy Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions. ResearchGate. Available at: [Link]
-
Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. PubMed Central. Available at: [Link]
-
New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PubMed Central. Available at: [Link]
-
(PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]
-
Studies on Azolylacetonitriles: The Reactivity of Thiazole2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. ResearchGate. Available at: [Link]
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- 4. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile (C7H8N2S) [pubchemlite.lcsb.uni.lu]
- 6. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Setups for Reactions Involving 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiazole Acetonitrile Scaffold
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and structural rigidity allow it to engage in specific, high-affinity interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3]
This guide focuses on a particularly versatile synthetic intermediate: 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile . The strategic value of this molecule lies in the cyanomethyl group at the 2-position. The electron-withdrawing nature of both the adjacent thiazole ring and the nitrile group significantly increases the acidity of the methylene (-CH₂-) protons. This feature transforms the methylene carbon into a potent nucleophilic center upon deprotonation, opening a gateway to a vast array of carbon-carbon bond-forming reactions. Understanding and controlling the reactivity of this activated methylene group is paramount for leveraging this building block in complex molecule synthesis and drug discovery campaigns.
This document provides detailed, field-proven protocols for key transformations of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, explaining the causality behind experimental choices to ensure reproducibility and success.
Physicochemical Properties and Safe Handling
Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the core reagent.
| Property | Data | Source/Notes |
| Chemical Name | 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile | - |
| Molecular Formula | C₇H₈N₂S | - |
| Molecular Weight | 152.22 g/mol | - |
| Appearance | Off-white to yellow crystalline solid | Based on analogous compounds. |
| Melting Point | Not widely reported; analogous compounds vary. | Empirical determination is recommended. |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in alcohols. | General solubility for similar heterocycles. |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. | Based on analogous structures like benzothiazole-2-acetonitrile.[4] |
| Precautionary Measures | Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid breathing dust. | Standard laboratory practice.[4] |
Core Reactivity: The Activated Methylene Group
The primary driver for the synthetic utility of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile is the acidity of the α-methylene protons. Deprotonation with a suitable base generates a resonance-stabilized carbanion, a potent nucleophile ready to react with a wide range of electrophiles. The choice of base is critical and dictates the efficiency and outcome of the subsequent reaction.
Application Protocol 1: Knoevenagel Condensation with Aromatic Aldehydes
This reaction is a cornerstone of carbon-carbon bond formation, creating an α,β-unsaturated nitrile, a valuable precursor for synthesizing various heterocyclic systems and pharmacologically active molecules.[5] The reaction proceeds via nucleophilic addition of the thiazole acetonitrile carbanion to the aldehyde carbonyl, followed by dehydration.
Causality of Experimental Design:
-
Catalyst: Piperidine, a weak organic base, is sufficient to catalyze the reaction. It deprotonates the activated methylene group to a small extent, initiating the reaction, and also facilitates the final dehydration step. Stronger bases are unnecessary and can lead to side reactions.
-
Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and the piperidine catalyst. Refluxing provides the necessary thermal energy to overcome the activation barrier for the dehydration step.
-
Work-up: The product is typically much less polar than the starting materials. Upon cooling and addition of water, the product often precipitates, allowing for simple isolation by filtration.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Charge the flask with 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile (1.0 eq).
-
Add an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.05 eq).
-
Add absolute ethanol as the solvent (approx. 0.2 M concentration).
-
-
Reaction Initiation:
-
Add piperidine (0.1 eq) to the mixture using a micropipette.
-
Begin vigorous stirring and heat the mixture to reflux (approx. 78 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
-
Product Isolation and Purification:
-
Once the starting material is consumed, remove the heat source and allow the flask to cool to room temperature.
-
Further cool the flask in an ice bath for 30 minutes. A precipitate should form.
-
If precipitation is slow, add a small amount of cold water to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to obtain the pure α,β-unsaturated nitrile.
-
Representative Data Table
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile | 152.22 | 5.0 | 761 mg | 1.0 |
| 4-Chlorobenzaldehyde | 140.57 | 5.25 | 738 mg | 1.05 |
| Ethanol | 46.07 | - | 25 mL | - |
| Piperidine | 85.15 | 0.5 | 43 µL | 0.1 |
Application Protocol 2: Base-Mediated C-Alkylation
Direct alkylation of the activated methylene carbon provides a powerful route to introduce diverse alkyl chains, creating new analogs for structure-activity relationship (SAR) studies. This reaction requires a stronger base to ensure complete deprotonation and formation of the nucleophilic carbanion.
Causality of Experimental Design:
-
Base: Sodium hydride (NaH), a strong, non-nucleophilic base, is ideal for irreversibly deprotonating the methylene group. The only byproduct is hydrogen gas, which is easily removed from the reaction.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the sodium cation without interfering with the highly reactive carbanion. It is crucial to use an anhydrous solvent to prevent quenching of the carbanion.
-
Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation can then be run at room temperature.
Detailed Step-by-Step Protocol
-
Reaction Setup (Inert Atmosphere):
-
Dry all glassware in an oven and assemble under a stream of nitrogen or argon.
-
To a three-neck round-bottom flask equipped with a stir bar, nitrogen inlet, and a dropping funnel, add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, carefully decanting the hexanes each time under nitrogen.
-
Add anhydrous DMF to the flask.
-
-
Carbanion Formation:
-
In a separate flask, dissolve 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile (1.0 eq) in a minimal amount of anhydrous DMF.
-
Transfer this solution to the dropping funnel.
-
Cool the NaH suspension to 0 °C using an ice bath.
-
Add the acetonitrile solution dropwise to the NaH suspension over 15-20 minutes. Vigorous bubbling (H₂ evolution) will be observed.
-
After the addition is complete, stir the resulting dark-colored solution at 0 °C for an additional 30 minutes.
-
-
Alkylation and Work-up:
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates completion (typically 2-6 hours).
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (x3).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alkylated product.
-
Product Characterization
Confirmation of the product structures from these reactions relies on standard spectroscopic techniques.
-
¹H NMR: For the Knoevenagel product, the disappearance of the characteristic methylene singlet and the appearance of a new vinylic proton singlet is a key indicator. For the alkylation product, new signals corresponding to the added alkyl group will be observed.
-
¹³C NMR: The appearance of new sp² carbon signals for the Knoevenagel product or new sp³ signals for the alkylation product confirms the transformation. The nitrile carbon signal typically appears around 115-120 ppm.[6]
-
IR Spectroscopy: The prominent C≡N stretch will be present in both starting material and products (around 2200-2250 cm⁻¹). For the Knoevenagel product, a new C=C stretch will appear around 1600 cm⁻¹.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful addition of the aldehyde or alkyl group.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Novel Thiazole-Based Compounds.
-
Gomha, S. M., et al. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available from: [Link]
-
ResearchGate. General Synthetic Methods for Thiazole and Thiazolium Salts. Available from: [Link]
- Benchchem. Discovery and synthesis of novel thiazole-based compounds.
-
Khan, I., et al. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules. Available from: [Link]
-
ResearchGate. Studies on Azolylacetonitriles: The Reactivity of Thiazole2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. Available from: [Link]
-
PubMed. Exploration of a binding mode of benzothiazol-2-yl acetonitrile pyrimidine core based derivatives as potent c-Jun N-terminal kinase-3 inhibitors and 3D-QSAR analyses. Available from: [Link]
-
BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
-
De Gruyter. Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. Available from: [Link]
Sources
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- 4. 苯并噻唑-2-乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Buy Benzothiazole-2-acetonitrile (EVT-460770) | 56278-50-3 [evitachem.com]
- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific challenges that may arise during the synthesis of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, the isolated yield of the desired 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile is significantly lower than expected or non-existent.
Potential Causes and Solutions:
-
Inefficient Cyanation of the Thiazole Ring: The introduction of the nitrile group at the C2 position of the thiazole ring is a critical step. The C2 position is susceptible to nucleophilic attack due to its electron-deficient nature.[1][2] However, the reaction may require specific conditions to proceed efficiently.
-
Troubleshooting Steps:
-
Choice of Cyanating Agent: If using a metal cyanide (e.g., NaCN, KCN), ensure it is fresh and anhydrous. The presence of water can lead to unwanted side reactions. Consider using copper(I) cyanide, which is often more effective for cyanation of heteroaromatics.
-
Solvent Selection: The choice of solvent can significantly impact reaction rate and yield. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[3] A solvent screen may be necessary to identify the optimal medium for your specific substrate and reagents.[4]
-
Temperature Control: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of starting materials or products. Monitor the reaction temperature closely and consider a temperature optimization study.
-
Catalyst Use: For less reactive starting materials, such as a 2-halothiazole, a palladium or copper catalyst may be necessary to facilitate the cyanation.[4][5]
-
-
-
Decomposition of Starting Material or Product: Thiazole rings and nitrile groups can be sensitive to harsh reaction conditions.
-
Troubleshooting Steps:
-
pH Control: Maintain the reaction mixture at an appropriate pH. Strongly acidic or basic conditions can lead to degradation.
-
Inert Atmosphere: If your reagents are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Inefficient Hantzsch Thiazole Synthesis: If you are constructing the thiazole ring via the Hantzsch synthesis, a common method for preparing thiazole derivatives, several factors can affect the yield.[6][7][8][9] This reaction typically involves the condensation of an α-haloketone with a thioamide.[9]
-
Troubleshooting Steps:
-
Purity of Reactants: Ensure the α-haloketone and thioamide are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: The reaction is often carried out in a suitable solvent like ethanol. The reaction time and temperature should be optimized.
-
-
Issue 2: Formation of Significant Side Products
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows the presence of one or more significant impurities along with the desired product.
Potential Causes and Solutions:
-
Competing Reactions on the Thiazole Ring: The thiazole ring has multiple reactive sites. While nucleophilic substitution is favored at the C2 position, electrophilic substitution can occur at the C5 position.[1][2]
-
Troubleshooting Steps:
-
Protecting Groups: If you have reactive functional groups elsewhere on the molecule, consider using protecting groups to prevent unwanted side reactions.
-
Reaction Condition Optimization: Carefully control the reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the desired reaction pathway.
-
-
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under certain conditions, especially in the presence of strong acid or base and water.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Neutral Workup: During the workup, use neutral or mildly acidic/basic conditions to avoid hydrolysis.
-
-
Issue 3: Difficulty in Product Purification
Symptom: The crude product is difficult to purify by standard methods like column chromatography or recrystallization, leading to low isolated yields of pure product.
Potential Causes and Solutions:
-
Co-eluting Impurities: Side products may have similar polarity to the desired product, making them difficult to separate by chromatography.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying the polarity of the eluent) or try a different stationary phase.
-
Recrystallization: If the product is a solid, try recrystallization from various solvents or solvent mixtures to find conditions that selectively crystallize the desired product.
-
Derivative Formation: In some cases, it may be beneficial to convert the product to a derivative that is easier to purify. The derivative can then be converted back to the desired product.
-
-
-
Product Instability: The product may be unstable on the chromatography column (e.g., silica gel).
-
Troubleshooting Steps:
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a reverse-phase column.
-
Minimize Contact Time: Run the chromatography as quickly as possible to minimize the time the product is in contact with the stationary phase.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile.
Q1: What are the most common synthetic routes to prepare 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile?
There are two primary approaches to synthesizing this compound:
-
Hantzsch Thiazole Synthesis: This involves the reaction of a suitable α-haloketone with a thioamide containing the cyanomethyl group. This method builds the thiazole ring with the desired substituents in a single step.[6][7][8][9]
-
Functionalization of a Pre-formed Thiazole Ring: This approach starts with a 2-substituted 4,5-dimethylthiazole, typically a 2-halothiazole. The nitrile group is then introduced via a nucleophilic substitution reaction.[1][2]
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Q3: What are the key safety precautions to take during this synthesis?
-
Cyanide Compounds: Many cyanating agents are highly toxic. Handle them with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available.
-
Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Work in a fume hood and avoid sources of ignition.
-
General Safety: Always wear appropriate PPE and follow standard laboratory safety procedures.
Q4: Can microwave irradiation be used to improve the reaction yield and reduce reaction time?
Yes, microwave-assisted synthesis can be a valuable tool for optimizing reactions.[10] The use of microwave irradiation can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. It is worth exploring for the cyanation step or the Hantzsch synthesis.
III. Experimental Protocols & Data
Table 1: Optimization of Nucleophilic Aromatic Substitution Reaction Conditions
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K2CO3 | 80 | 12 | 45 |
| 2 | DMSO | NaH | 80 | 12 | 55 |
| 3 | THF | LiHMDS | 65 | 12 | 70 |
| 4 | THF | LiHMDS | 95 (Microwave) | 0.67 | 96 |
This table is a representative example based on general principles of optimizing nucleophilic aromatic substitution reactions and does not represent a specific validated experiment for this exact molecule.[10]
Protocol 1: General Procedure for Cyanation of 2-Bromo-4,5-dimethylthiazole
-
To a solution of 2-bromo-4,5-dimethylthiazole (1.0 eq) in anhydrous DMF (0.5 M), add copper(I) cyanide (1.2 eq).
-
Heat the reaction mixture to 120 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid.
-
Stir the mixture for 30 minutes, then extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile.
IV. Mechanistic Insights & Visualizations
Reaction Mechanism: Nucleophilic Aromatic Substitution
The cyanation of a 2-halothiazole proceeds via a nucleophilic aromatic substitution mechanism. The cyanide ion acts as a nucleophile, attacking the electron-deficient C2 position of the thiazole ring and displacing the halide.
Caption: Nucleophilic substitution at the C2 position of the thiazole ring.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
V. References
-
Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. National Institutes of Health.
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health.
-
Table 1 Optimization of the nucleophilic aromatic substitution reaction. ResearchGate.
-
Recent Development in the Synthesis of Thiazoles | Request PDF. ResearchGate.
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI.
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health.
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice.
-
Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][4][10]thiadiazole) 1 with morpholine. ResearchGate.
-
Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. Journal of the Serbian Chemical Society.
-
Synthesis of 2-cyanated benzothiazoles from... ResearchGate.
-
Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses.
-
(PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health.
-
Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
-
Regioselective synthesis of 2-[(E)-(benzo[d]thiazol-2(3H)- ylidene)(cyano). SciSpace.
-
Recent Development in the Synthesis of Thiazoles. Bentham Science.
-
Thiazole azo dye and synthetic method thereof. Google Patents.
-
Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. ResearchGate.
-
Suggested mechanism for synthesis of 2-cyanobenzothiazoles (4) from N-arylcyanothioformamides (3). ResearchGate.
-
Studies on Azolylacetonitriles: The Reactivity of Thiazole2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents | Request PDF. ResearchGate.
-
Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistrySelect.
-
3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. National Institutes of Health.
-
Process for the purification and recovery of acetonitrile. Google Patents.
-
(PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. ResearchGate.
-
Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. National Institutes of Health.
-
Processes to produce certain 2-(pyridine-3-yl)thiazoles. Google Patents.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
-
2-(Benzo[d]thiazol-2-yl)acetonitrile. Alchem Pharmtech.
-
Heteroaromatization with Sulfonamido Phenyl Ethanone, Part II: Synthesis of Novel Thiazolyl Acetonitriles and Thiazolyl Acrylonitriles and Their Derivatives Containing Dimethylsulfonamide Moiety | Request PDF. ResearchGate.
-
(PDF) ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate. )
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. CN113337139A - Thiazole azo dye and synthetic method thereof - Google Patents [patents.google.com]
- 4. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile
Welcome to the technical support center for the purification of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this heterocyclic nitrile. Given the specialized nature of this compound, this document synthesizes foundational organic chemistry principles with field-proven techniques applicable to thiazole derivatives to ensure you achieve the desired purity for your downstream applications.
Introduction
2-(dimethyl-1,3-thiazol-2-yl)acetonitrile is a substituted thiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The presence of a polar nitrile group and a basic nitrogen atom within the thiazole ring gives this molecule unique chemical properties that can present challenges during purification. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, empowering you to develop a robust and efficient purification strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification workflow in a question-and-answer format.
Question 1: I'm experiencing low recovery of my compound after column chromatography. What are the likely causes and how can I improve my yield?
Answer: Low recovery in column chromatography can stem from several factors. Let's break down the potential causes and solutions:
-
Compound Streaking/Tailing on Silica Gel: The basic nitrogen on the thiazole ring can interact strongly with the acidic silica gel, causing your compound to streak down the column and elute in many fractions, or even remain irreversibly adsorbed.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (NEt₃) or ammonia in methanol.[3] This will cap the acidic silanol groups and improve the elution profile of your basic compound. Always perform a TLC with the modified eluent first to confirm the improved behavior.
-
-
Inappropriate Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, your compound may not elute at all.
-
Solution: The key is to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 on a TLC plate.[4] For a polar compound like this, start with a solvent system like ethyl acetate/hexanes. If more polarity is needed, consider dichloromethane/methanol.
-
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed can lead to channeling, where the solvent and sample bypass the stationary phase, resulting in poor separation and recovery.
-
Solution: Ensure you pack your column carefully as a slurry to create a homogenous, dense bed. Run a sufficient volume of your initial eluent through the column before loading your sample to ensure it is well-settled.
-
Question 2: My purified product still shows impurities in the 1H NMR, particularly unidentifiable broad signals. What could these be?
Answer: Persistent impurities, especially broad signals in the NMR, can be frustrating. Here are some possibilities:
-
Residual Starting Materials or Reagents: The most common impurities are often unreacted starting materials from the synthesis. For example, in a Hantzsch thiazole synthesis, you might have residual α-haloketones or thioamides.[5][6]
-
Solution: Review the synthesis reaction. If a starting material is particularly polar or non-polar, you can use a pre-purification step like a liquid-liquid extraction to remove the bulk of it before chromatography.[4]
-
-
Degradation Products: Thiazole rings can be sensitive to certain conditions. Strong acids or bases, or prolonged exposure to air and light, could lead to degradation. The methylene bridge in related acetonitriles is also known to be reactive.[7] Some heterocyclic compounds can also undergo oxidative decomposition in the presence of air.[8]
-
Solution: Handle the compound under an inert atmosphere (like nitrogen or argon) if you suspect air sensitivity. Avoid unnecessarily high temperatures during solvent removal. If purification is done in an acidic or basic environment, neutralize the fractions as soon as possible.
-
-
Water or Solvent Residue: Broad signals in the 1H NMR can sometimes be attributed to residual water or high-boiling point solvents like DMF or DMSO.
-
Solution: Ensure your product is thoroughly dried under high vacuum. If you suspect a high-boiling solvent, you can co-evaporate with a lower-boiling solvent like toluene or perform a liquid-liquid extraction if the compound is soluble in an immiscible organic solvent and water.
-
Question 3: After removing the solvent, my product is an oil, but I expect a solid. How can I induce crystallization?
Answer: Obtaining an oil when a solid is expected is a common issue, often due to residual solvent or the presence of impurities that inhibit crystallization.
-
First, ensure all solvent is removed: Use a high-vacuum pump to remove any trace amounts of solvent. Gentle heating may be applied if the compound is thermally stable.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the oil to act as a seed for crystallization.
-
Trituration: Add a small amount of a solvent in which your compound is insoluble (an "anti-solvent"), such as hexanes or diethyl ether. Stir or sonicate the mixture. This can wash away impurities that are inhibiting crystallization and often results in the precipitation of the solid product.
-
Recrystallization: If the above methods fail, the oil is likely impure. A full recrystallization will be necessary. (See FAQ 3 for solvent selection).
Frequently Asked Questions (FAQs)
FAQ 1: What are the recommended primary purification techniques for crude 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile?
For the initial purification of this compound, the choice depends on the nature of the crude product and its impurities. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a primary purification technique.
-
Recrystallization: If your crude product is a solid and you can identify a suitable solvent, recrystallization is an excellent and scalable method for achieving high purity.[9][10]
-
Column Chromatography: This is the most versatile technique, especially for oily products or complex mixtures where components have different polarities.[4]
-
Acid-Base Extraction: Given the basic nature of the thiazole nitrogen, an acid-base extraction can be a powerful pre-purification step to remove non-basic impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated thiazole will move to the aqueous layer. Then, basify the aqueous layer and extract your product back into an organic solvent.
FAQ 2: How do I select an appropriate solvent system for column chromatography?
The ideal solvent system, or eluent, should provide good separation between your desired compound and any impurities.
-
Use Thin-Layer Chromatography (TLC): TLC is your primary tool for optimizing the eluent. Spot your crude mixture on a silica gel TLC plate and develop it in various solvent systems.
-
Aim for an Rf of 0.2-0.4: The retention factor (Rf) is the distance traveled by the compound divided by the distance traveled by the solvent front. An Rf in the range of 0.2-0.4 for your target compound generally provides the best separation on a column.[4]
-
Start with a Two-Solvent System: A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[11]
-
Adjust Polarity:
-
If all spots remain at the bottom (low Rf), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
-
If all spots run to the top (high Rf), decrease the polarity (e.g., increase the percentage of hexanes).
-
-
Consider Modifiers: As mentioned in the troubleshooting section, if you observe streaking, add 0.5-1% triethylamine to your eluent system.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexanes | 0.1 | 69 | Good non-polar base for eluents. |
| Diethyl Ether | 2.8 | 35 | Can be used in place of Ethyl Acetate, more volatile. |
| Dichloromethane | 3.1 | 40 | Good for dissolving a wide range of compounds. |
| Ethyl Acetate | 4.4 | 77 | Excellent general-purpose polar solvent for chromatography. |
| Acetonitrile | 5.8 | 82 | A polar aprotic solvent, sometimes used in normal or reverse phase.[12] |
| Methanol | 5.1 | 65 | Highly polar, used in small percentages to significantly increase eluent polarity. |
FAQ 3: What are the best practices for recrystallizing 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile?
Recrystallization is a powerful technique if you can find the right solvent.[13] The ideal solvent should dissolve your compound well when hot but poorly when cold.[10]
Solvent Selection Protocol:
-
Place a small amount of your crude solid (10-20 mg) in a test tube.
-
Add a few drops of a test solvent at room temperature. If the solid dissolves, the solvent is too good and not suitable for recrystallization.
-
If it doesn't dissolve, heat the mixture gently. If the solid dissolves when hot, this is a promising solvent.
-
Allow the hot solution to cool to room temperature, and then in an ice bath. If crystals form, you have found a good solvent.
-
If the compound is soluble in a hot solvent but does not crystallize upon cooling, you can try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.
Recommended Solvent Systems to Screen:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, toluene. For related thiazole compounds, ethanol is often a good choice.[14]
-
Mixed Solvent Systems: Dichloromethane/Hexanes, Ethyl Acetate/Hexanes, Acetone/Hexanes, Methanol/Water.[15]
FAQ 4: How can I confirm the purity of my final product?
No single technique is foolproof. It is best to use a combination of methods to confidently assess purity:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple eluent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and purity assessment. The absence of impurity peaks and correct integration ratios are key indicators of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on both the purity (from the LC chromatogram) and the molecular weight (from the MS) of your compound. A single peak in the chromatogram with the correct mass is a strong indicator of purity. Be aware that some compounds can degrade in the mass spectrometer source.[16]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
By applying these troubleshooting strategies and referencing these frequently asked questions, you will be well-equipped to tackle the purification of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile with confidence.
References
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Virtual Amrita Laboratories. (n.d.). Recrystallization. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. (n.d.). Use of nitriles as polar aprotic solvents.
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
ResearchGate. (2015, March 15). How can I remove nitrile impurities from the oxime?[Link]
-
SciSpace. (n.d.). Regioselective synthesis of 2-[( E)-(benzo[ d]thiazol-2(3 H)- ylidene)(cyano)methyl]thiazoles. [Link]
-
Wikipedia. (n.d.). Thiazole. [Link]
-
ResearchGate. (2021, May 14). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]
-
Britannica. (n.d.). Thiazole. [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Wiley Online Library. (2024, September 9). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. [Link]
-
PubMed. (n.d.). Instability of the hydrochloride salts of cathinone derivatives in air. [Link]
-
MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. Recrystallization [sites.pitt.edu]
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- 12. EP1189855B1 - Use of nitriles as polar aprotic solvents - Google Patents [patents.google.com]
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- 14. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Thiazole Synthesis
Welcome to the technical support center dedicated to the synthesis of thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of thiazole ring formation. Thiazole moieties are critical pharmacophores found in numerous FDA-approved drugs and advanced materials. Their synthesis, while established, is often nuanced and requires careful optimization to achieve desired yields and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) structured to address specific experimental challenges, with a primary focus on the robust and widely utilized Hantzsch thiazole synthesis .[1] Our goal is to move beyond simple procedural lists and explain the fundamental chemical principles that govern success in these reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent obstacles encountered during thiazole synthesis in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Question: My Hantzsch synthesis is resulting in a very low yield, or I'm only recovering starting materials. What are the most common contributing factors?
Answer: Low or nonexistent yield is a frequent issue that can almost always be traced back to one of four key areas: reactant integrity, reaction conditions, stoichiometry, or insufficient reaction time.
-
Reactant Purity and Stability: This is the most critical starting point.
-
Thioamide Integrity: Thioamides are generally less stable than their amide counterparts.[2] They can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, and some are prone to oxidation.[3][4] It is imperative to use high-purity thioamides or purify them before use. Store them under inert gas in a cool, dark place.
-
α-Haloketone Stability: These reagents can be unstable and are often lachrymatory.[5][6] Ensure they are fresh or have been stored appropriately to prevent decomposition, which is a common cause of low yields.[5]
-
-
Reaction Conditions:
-
Temperature: The Hantzsch synthesis often requires an initial energy input to overcome the activation barrier.[7] If you are running the reaction at room temperature without success, gentle heating to 40–60 °C is a logical next step.[8] For less reactive substrates, refluxing in a suitable solvent may be necessary; however, be aware that excessive heat can lead to the degradation of reactants or the desired product.[8]
-
Solvent: The solvent must be able to dissolve the reactants to a reasonable extent. Alcohols like ethanol and methanol are common and effective choices.[3][8] If solubility is an issue, consider a more polar aprotic solvent like DMF, but be mindful of higher boiling points and potential difficulties in removal.
-
-
Stoichiometry: While the reaction proceeds in a 1:1 ratio, it is common practice to use a slight excess (1.1–1.5 equivalents) of the thioamide.[9] This helps to ensure the complete consumption of the often more expensive or sensitive α-haloketone.
-
Reaction Monitoring: A reaction is only complete when analytical data says it is. Do not rely solely on time.
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction's progress.[8][10] Spot the reaction mixture alongside your starting materials. The reaction is complete only when the limiting reactant spot has disappeared and a new product spot is dominant. If starting material is still present after the planned time, the reaction needs to be extended.[8]
-
Problem 2: Formation of Multiple Products & Side Reactions
Question: My TLC plate shows multiple new spots, and the NMR spectrum of my crude product is complex. What are the likely side reactions?
Answer: The formation of multiple products typically points to side reactions or isomerization, a known challenge in Hantzsch synthesis, particularly when reaction conditions are not optimized.
-
Primary Culprit: Isomer Formation under Acidic Conditions: The most common side product is the 2-imino-2,3-dihydrothiazole isomer.[3][7] This occurs because the initial S-alkylation of the thioamide can be followed by two different intramolecular cyclization pathways. The reaction's regioselectivity is highly dependent on pH.
-
Causality: Under acidic conditions, the nitrogen of the N-substituted thioamide is more likely to be protonated, which can favor cyclization pathways leading to the imino isomer.
-
Solution: To exclusively favor the desired 2-(N-substituted amino)thiazole, conduct the reaction under neutral or slightly basic conditions .[5] This can be achieved by using a non-acidic solvent and, if necessary, adding a non-nucleophilic base like triethylamine or sodium bicarbonate.
-
-
Other Potential Byproducts:
Optimization Strategy:
-
Control pH: Ensure your reaction medium is neutral or slightly basic if the amino-thiazole is the target.
-
Monitor Closely: Use TLC to identify the point of maximum product formation before significant byproduct spots appear.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal degradation.
Problem 3: Product Isolation & Purification Difficulties
Question: The protocol says my thiazole product should precipitate from the basic work-up solution, but it hasn't. How can I isolate my product?
Answer: This is a common work-up issue. The standard procedure involves pouring the reaction mixture into an aqueous basic solution (e.g., sodium carbonate or bicarbonate) to neutralize the acid generated (HX) and precipitate the free-base form of the thiazole product.[8][11] If precipitation does not occur, it is likely due to one of the following reasons:
-
Insufficient Basification: The product may still be in its protonated, more soluble salt form. Check the pH of the aqueous solution with pH paper or a meter and add more base until it is definitively basic (pH > 8).
-
High Product Solubility: The thiazole derivative you have synthesized may simply be too soluble in the work-up solvent mixture. This is common for thiazoles with polar functional groups or low molecular weight.
-
Solution 1: Extraction: If the product is soluble in the aqueous layer, you must perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[8] Collect the organic layers, combine them, dry with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Solution 2: Salting Out: Before extraction, try saturating the aqueous layer with sodium chloride. This can decrease the solubility of organic compounds in the aqueous phase and may either induce precipitation or improve extraction efficiency.
-
-
Low Product Concentration: If the reaction yield was very low, the product concentration might be below its solubility limit. In this case, extraction is the only viable path forward.
Frequently Asked Questions (FAQs) for Reaction Optimization
Q1: How does solvent choice critically impact the Hantzsch synthesis? The solvent plays a multifaceted role, influencing reactant solubility, reaction rates, and even the reaction pathway. The ideal solvent should adequately dissolve both the α-haloketone and the thioamide.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are the most common choices. They are effective at solvating the starting materials and intermediates. An ethanol/water mixture can sometimes improve yields by modulating solubility.[12]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are useful for substrates with poor solubility in alcohols but can make product isolation more difficult due to their high boiling points.
-
Green Solvents (e.g., Water, PEG): Modern, environmentally benign approaches have shown success using water or polyethylene glycol (PEG) as the reaction medium, often with excellent results.[13][14]
| Solvent | Typical Use Case | Advantages | Considerations |
| Ethanol/Methanol | General purpose, most common | Good solubility for many substrates, volatile, inexpensive | May not be suitable for highly nonpolar or very polar reactants |
| Ethanol/Water | When reactant polarity differs | Can improve yields, environmentally benign | Requires careful optimization of the solvent ratio |
| DMF/DMSO | Poorly soluble substrates | High solvating power | High boiling point, difficult to remove, potential for side reactions |
| Water | Green chemistry approaches | Environmentally friendly, inexpensive, safe | Limited solubility for many organic substrates |
Q2: When should I consider using a catalyst for my Hantzsch synthesis? While the classic Hantzsch synthesis is often performed without a catalyst, certain scenarios benefit greatly from one. Catalysts can increase reaction rates, allowing for lower temperatures or shorter reaction times, and improve yields in sluggish reactions.[8] For modern multi-component variations of the Hantzsch synthesis, catalysts like silica-supported tungstosilisic acid have proven highly effective and reusable.[12][15] If you are facing very long reaction times or low conversion, screening a mild acid or base catalyst could be a valuable optimization step.
Q3: Are there greener, more sustainable alternatives to traditional synthesis conditions? Absolutely. The field of green chemistry has introduced several powerful techniques to make thiazole synthesis more sustainable.[16] These methods often lead to shorter reaction times, simpler work-ups, and reduced waste.[14][17]
-
Microwave-Assisted Synthesis: Can dramatically reduce reaction times from hours to minutes and often improves yields.[13][18]
-
Ultrasonic Irradiation: Sonication provides mechanical energy that can accelerate reactions, especially in heterogeneous mixtures.[15]
-
Solvent-Free Conditions: In some cases, the reactants can be ground together, sometimes with a solid support catalyst, eliminating the need for a solvent entirely.[19][20]
Visualized Mechanisms and Workflows
To better illustrate the core concepts, the following diagrams outline the Hantzsch reaction mechanism and a logical workflow for optimizing your synthesis.
Caption: The Hantzsch Thiazole Synthesis Mechanism.[11][21]
Caption: A systematic workflow for optimizing thiazole synthesis.
Experimental Protocols
Protocol 1: General Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of a straightforward Hantzsch synthesis.[3][9][11]
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% w/v aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
-
20 mL Scintillation Vial or Round-bottom flask with stir bar
-
Heating plate/stirrer
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[11]
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 70-80°C) for 30-60 minutes.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the mobile phase) until the 2-bromoacetophenone spot is consumed.
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Work-up and Precipitation: Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous Na₂CO₃ solution. Swirl or stir to mix thoroughly. A precipitate should form.[11]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.[3]
-
Drying: Spread the collected solid on a tared watchglass and allow it to air dry, or dry in a vacuum oven at a low temperature, to obtain the final product.
-
Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).[11]
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC chamber with a suitable mobile phase (eluent), such as 50% ethyl acetate in hexanes.
-
On a TLC plate, spot a dilute solution of your starting α-haloketone (SM) and a co-spot (Co) containing both the starting material and the reaction mixture.
-
Using a capillary tube, take a small aliquot from the reaction mixture (RM) and spot it on the plate.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under a UV lamp. The reaction is progressing if the starting material spot in the RM lane is diminishing and a new spot (the product) is appearing. The reaction is complete when the SM spot is no longer visible in the RM lane.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Babu, B.H., et al. (2016). An Efficient PEG-400 Mediated Catalyst Free Green Synthesis of 2-Amino-Thiazoles from α-Diazoketones and Thiourea. Journal of Chemical Sciences, 128. Available at: [Link]
-
Yadav, G., & Singh, A. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie. Available at: [Link]
-
Dawane, B.S., et al. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1331. Available at: [Link]
-
Pathania, S., & Rawal, R. K. (2020). GREEN SYNTHETIC STRATEGIES TOWARD THIAZOLES: A SUSTAINABLE APPROACH. Organic Preparations and Procedures International, 52(4), 331-354. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
-
Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1331. Available at: [Link]
-
Chem Help Asap. (2019). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]
-
Ali, M. A., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Catalysts, 13(10), 1361. Available at: [Link]
-
N'Zou, A. D., et al. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Omega, 8(42), 39396-39404. Available at: [Link]
-
Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Kumar, V., & Aggarwal, R. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Synthetic Communications, 54(10), 1149-1188. Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
ResearchGate. (2013). Stability of thioamides?. Retrieved from [Link]
-
Reja, R., et al. (2021). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available at: [Link]
-
D'Amato, E. M., & Rovis, T. (2018). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Journal of the American Chemical Society, 140(19), 6198-6203. Available at: [Link]
-
Dawane, B. S., et al. (2009). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. E-Journal of Chemistry, 6(S1), S358-S362. Available at: [Link]
-
Isom, A. L., & Scheidt, K. A. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available at: [Link]
-
Ayati, A., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 56(30), 4435-4438. Available at: [Link]
-
Smith, C. D., et al. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 24(43), 7969-7973. Available at: [Link]
-
ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18976-18988. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1748. Available at: [Link]
-
Hussein, F. H., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8, 849-855. Available at: [Link]
-
Al-Amiery, A. A., et al. (2021). Derivatives from Thiazole Derivative. International Journal of Drug Delivery Technology, 11(3), 856-864. Available at: [Link]
-
Patel, R. B., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4441-4444. Available at: [Link]
-
Asnim, A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 14-29. Available at: [Link]
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Technical Support Center: Stability of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile in Acidic Environments
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile. This resource is designed to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile in acidic media?
A1: The principal stability issue for 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile under acidic conditions is the hydrolysis of the nitrile functional group.[1][2] This reaction converts the acetonitrile moiety into a carboxylic acid, yielding 2-(dimethyl-1,3-thiazol-2-yl)acetic acid as the primary degradation product. The thiazole ring itself is generally robust and less susceptible to degradation under typical acidic conditions used in pharmaceutical and chemical research.[3]
Q2: What is the mechanism of acid-catalyzed nitrile hydrolysis?
A2: The acid-catalyzed hydrolysis of a nitrile to a carboxylic acid is a two-stage process.[4][5] First, the nitrile is converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. The key steps are:
-
Protonation: The nitrogen atom of the nitrile is protonated by the acid, which significantly increases the electrophilicity of the nitrile carbon.[6]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated nitrile carbon.
-
Tautomerization: Following deprotonation, the initial adduct tautomerizes to the more stable amide form.[5]
-
Amide Hydrolysis: The resulting amide undergoes subsequent acid-catalyzed hydrolysis to form the carboxylic acid and an ammonium ion.[2][4]
Q3: Which factors influence the rate of hydrolysis of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile?
A3: The rate of hydrolysis is primarily influenced by three factors:
-
Temperature: Increased temperature significantly accelerates the rate of hydrolysis. The conversion of the amide intermediate to the carboxylic acid, in particular, often requires heat.[2]
-
Acid Concentration (pH): A higher concentration of acid (lower pH) will generally increase the rate of the initial protonation step and thus the overall reaction rate.
-
Time: The extent of degradation is directly proportional to the duration of exposure to acidic conditions.
Q4: Is the thiazole ring in 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile susceptible to degradation in acid?
A4: The thiazole ring is an aromatic heterocycle and exhibits considerable stability.[7] It is generally stable to acidic conditions, including treatment with mineral acids like hydrochloric acid.[3] Degradation of the thiazole ring typically requires much harsher conditions, such as strong oxidizing agents or specific reductive conditions not commonly employed in routine experimental work.[8][9] However, the presence of certain substituents, particularly aryl groups, can make the thiazole ring more susceptible to photodegradation.[10]
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Appearance of a new, more polar peak in HPLC analysis over time. | Hydrolysis of the nitrile group to the corresponding carboxylic acid. | The carboxylic acid degradation product is more polar than the parent nitrile and will thus have a shorter retention time on a reverse-phase HPLC column. To confirm, you can spike your sample with a synthesized standard of 2-(dimethyl-1,3-thiazol-2-yl)acetic acid. |
| Low recovery of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile after prolonged storage in an acidic mobile phase. | Gradual hydrolysis of the nitrile. | Minimize the time the compound is in contact with the acidic mobile phase. Consider using a mobile phase with a higher pH if your separation allows, or prepare samples immediately before analysis. |
| Inconsistent results in bioassays performed in acidic buffers. | Degradation of the test compound during the assay. | Perform a time-course stability study of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile in the assay buffer. Analyze samples by HPLC at different time points to quantify the extent of degradation. If significant degradation occurs, consider adjusting the buffer pH or the duration of the assay. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability.[11][12]
-
Preparation of Stock Solution: Prepare a stock solution of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Treatment:
-
To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid.
-
Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution.
-
-
Incubation:
-
Heat both the acid-treated sample and the control sample at 60°C for 24 hours.
-
It is advisable to take aliquots at intermediate time points (e.g., 2, 4, 8, 12 hours) to monitor the progression of the degradation.
-
-
Neutralization and Dilution: After the desired time points, cool the samples to room temperature. Neutralize the acid-treated sample with an appropriate amount of 1 M sodium hydroxide. Dilute both the treated and control samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.[13]
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Start with a gradient that allows for good retention and separation of the parent compound and any potential degradation products. A typical starting gradient could be 10-90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent and potential degradants have good absorbance (e.g., determined by a diode array detector).
-
Validation: The method should be validated for specificity by analyzing samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak.
Visualizing Degradation Pathways and Workflows
Caption: Acid-catalyzed hydrolysis of the nitrile group.
Caption: Workflow for a forced degradation study.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]
-
JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles. Retrieved from [Link]
-
ResearchGate. (2025). Reductive ring opening of thiazoles. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Retrieved from [Link]
-
PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (2025). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
-
PubMed Central. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Retrieved from [Link]
-
MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]
-
PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Retrieved from [Link]
-
CONICET. (n.d.). Trends in Analytical chemistry. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Characterization of New Complexes of 2- (Benzo[d]Thiazol-2-ylAmino)-2-(5-Chloro-2-Hydroxy Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions. Retrieved from [Link]
-
SciELO. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Retrieved from [Link]
-
ResearchGate. (2025). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1,3-Benzothiazol-2-yl)acetonitrile. Retrieved from [Link]
-
PubMed Central. (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Retrieved from [Link]
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Technical Support Center: Scale-Up of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile Production
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis and scale-up of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger-scale production. Our focus is on anticipating and resolving the common challenges inherent in scaling up heterocyclic chemistry, ensuring a safe, robust, and repeatable process.
Overview of the Synthetic Pathway
The most common and industrially viable route to thiazole derivatives is the Hantzsch Thiazole Synthesis.[1] This method involves the condensation reaction between an α-haloketone and a thioamide. For the target molecule, 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, the synthesis proceeds by reacting 2-cyanothioacetamide with 3-chloro-2-butanone.
The reaction begins with the sulfur atom of the thioamide acting as a nucleophile in an SN2 reaction with the α-haloketone.[2] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.
Question 1: "My reaction yield dropped significantly when moving from a 1L to a 50L reactor. What are the likely causes?"
Answer: A drop in yield upon scale-up is a common issue, often related to mass and heat transfer limitations. Here’s a breakdown of potential causes and how to investigate them:
-
Causality - Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. A reaction that was easily managed on a small scale might be experiencing localized overheating in a large reactor, leading to byproduct formation. Many medicinal chemistry processes involve adding all reagents at once, which is extremely dangerous at scale due to the potential for a runaway exotherm.[3]
-
Solution: Implement a semi-batch or continuous addition of the limiting reagent (typically the α-haloketone). This allows the reactor's cooling system to keep pace with the heat generated. Monitor the internal temperature closely with a calibrated probe.
-
-
Causality - Poor Mixing: Inadequate agitation in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. It can also prevent the reactants from encountering each other effectively.
-
Solution: Evaluate your reactor's agitation system (impeller type, speed). For a two-phase reaction (if solids are present), ensure the agitation is sufficient to create a uniform slurry. Consider computational fluid dynamics (CFD) modeling for optimizing mixing in large reactors.
-
-
Causality - Reagent Quality at Scale: The purity of bulk starting materials may differ from the high-purity reagents used in lab-scale experiments.
-
Solution: Qualify all new batches of starting materials. Run small-scale "spot-check" reactions with the bulk materials to ensure they perform as expected before committing to a large-scale run.
-
Troubleshooting Workflow for Low Yield
Question 2: "We are observing a persistent, difficult-to-remove impurity in our final product. How can we identify and eliminate it?"
Answer: Identifying and eliminating impurities is critical for pharmaceutical applications. The approach should be systematic.
-
Identification:
-
Characterization: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using LC-MS (for molecular weight) and high-field NMR.
-
Plausible Structures: Based on the structure, deduce its origin. Common impurities in Hantzsch synthesis include:
-
Unreacted Starting Materials: Trivial to identify.
-
Thiazoline Intermediate: Formed if the final dehydration step is incomplete. It will lack the aromatic proton signal in the NMR spectrum.
-
Dimerization/Polymerization Products: Can occur under harsh thermal conditions.
-
-
-
Elimination:
-
Reaction Conditions: If the impurity is a result of a side reaction, modifying the conditions can suppress its formation. For example, lowering the reaction temperature or changing the base can improve selectivity.
-
Purification Strategy: The product, being a nitrile, is quite polar.
-
Crystallization: This is the preferred method for purification at scale. A detailed screening of solvents and solvent/anti-solvent systems is required. Be aware of potential polymorphism, which can affect the final drug product's properties.[3]
-
Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation might be an option.
-
Chromatography: While effective in the lab, large-scale column chromatography is expensive and generates significant solvent waste. It is typically reserved for high-value products or when crystallization is not feasible.
-
-
Question 3: "Our work-up and isolation procedure is not scalable due to emulsion formation and product losses. What are some robust alternatives?"
Answer: Lab-scale work-ups involving multiple liquid-liquid extractions with solvents like dichloromethane or ethyl acetate often fail at scale.
-
Problem - Emulsions: Emulsions are common when mixing aqueous and organic phases, especially with vigorous agitation.
-
Solution:
-
Solvent Choice: Switch to a solvent with a greater density difference from water and lower mutual solubility (e.g., Toluene, MTBE).
-
Brine Wash: Add a saturated NaCl solution (brine) to the aqueous layer to increase its ionic strength and density, which helps to "break" the emulsion.
-
Minimize Agitation: During extraction, use gentle agitation sufficient for mixing without creating a stable emulsion.
-
-
-
Problem - Product Isolation:
-
Solution - Reactive Extraction/Telescoping: Can the product solution be used directly in the next step without isolation ("telescoping")? This is highly efficient but requires that impurities from the first step do not interfere with the second.
-
Solution - Crystallization from the Reaction Mixture: If the product is a solid and the solvent system is appropriate, it may be possible to crystallize the product directly from the cooled reaction mixture by adding an anti-solvent. This avoids a lengthy work-up.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this process? A: The primary safety concerns are:
-
Thermal Hazard: The Hantzsch synthesis is often exothermic. A failure in temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure.[3] A thorough thermal hazard assessment (e.g., using Reaction Calorimetry) is essential before scaling up.
-
Reagent Toxicity: 2-Cyanothioacetamide and α-haloketones can be toxic and irritating. Ensure proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems) are in place.
-
Solvent Hazards: Use of flammable solvents requires appropriate grounding, bonding, and inert atmosphere (e.g., nitrogen blanket) to prevent ignition.
Q: How does the choice of base affect the reaction at scale? A: The base is crucial for neutralizing the acid generated during the reaction and facilitating the cyclization step.
-
Inorganic bases (e.g., NaHCO₃, K₂CO₃): These are inexpensive and common in large-scale processes. However, they are solids, which can create mixing challenges. The evolution of CO₂ from bicarbonates or carbonates needs to be managed to avoid over-pressurization.
-
Organic bases (e.g., Triethylamine, DIPEA): These are soluble in organic solvents, leading to a more homogeneous reaction. However, they are more expensive and must be completely removed during work-up, which can be difficult.
Q: What In-Process Controls (IPCs) should be implemented? A: To monitor reaction progress and ensure consistency, the following IPCs are recommended:
-
HPLC Analysis: Take samples from the reactor at regular intervals to monitor the disappearance of starting materials and the formation of the product. This allows you to determine the reaction endpoint accurately, preventing the formation of degradation products from overly long reaction times.
-
Temperature and Pressure Monitoring: Continuous logging of internal reactor temperature and pressure is critical for safety and process control.
-
pH Measurement: During the work-up, ensure the pH of the aqueous phase is within the desired range to prevent product degradation or solubility issues.
Experimental Protocol: Scalable Synthesis
This protocol is a starting point and must be adapted and optimized for your specific equipment and safety procedures.
Materials & Equipment:
-
Jacketed Glass Reactor (50L) with overhead stirrer, condenser, temperature probe, and addition funnel.
-
2-Cyanothioacetamide
-
3-Chloro-2-butanone
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (Reagent Grade)
-
Toluene
-
Deionized Water
Procedure:
-
Charge Reactor: Charge the reactor with 2-Cyanothioacetamide (1.0 eq), Sodium Bicarbonate (2.5 eq), and Ethanol (10 volumes relative to the thioamide).
-
Inert Atmosphere: Purge the reactor with nitrogen.
-
Initial Heating: Begin agitation and heat the reactor contents to 50-55 °C.
-
Reagent Addition: Over 2-3 hours, add a solution of 3-Chloro-2-butanone (1.1 eq) in Ethanol (2 volumes) via the addition funnel, maintaining the internal temperature below 60 °C. [Causality: Slow addition is critical to control the exotherm and prevent byproduct formation].
-
Reaction Monitoring: Hold the reaction mixture at 55-60 °C. Monitor the reaction progress by HPLC every hour. The reaction is typically complete in 4-6 hours.
-
Cool Down: Once the reaction is complete, cool the mixture to 20-25 °C.
-
Solvent Swap & Work-up:
-
Distill off the ethanol under vacuum.
-
Add Toluene (10 volumes) and Water (10 volumes) to the residue.
-
Agitate for 15 minutes, then allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with 1M NaHCO₃ solution (5 volumes) followed by brine (5 volumes).
-
-
Isolation:
-
Concentrate the Toluene layer under vacuum to approximately 3 volumes.
-
Cool the concentrated solution to 0-5 °C to induce crystallization.
-
Filter the resulting solid product and wash the cake with cold heptane.
-
Dry the product in a vacuum oven at 40 °C until a constant weight is achieved.
-
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Considerations for Scale-Up |
| Addition Time | 5 minutes (all at once) | 2-3 hours (semi-batch) | Heat Management: Prevents runaway exotherm.[3] |
| Solvent | Ethanol / Ethyl Acetate | Ethanol / Toluene | Safety & Work-up: Toluene has a higher flash point and better phase separation from water. |
| Isolation | Rotary Evaporation & Chromatography | Distillation & Crystallization | Efficiency & Cost: Crystallization is more economical and scalable than chromatography. |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | Mass Transfer: Ensures homogeneous mixing in a large volume. |
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Chem Help Asap. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023). Thiazole. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]
-
Rossetti, I., et al. (2015). A newly designed process for the production of acetonitrile from renewable sources. AIDIC. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]
-
Preprints.org. (2024). Acetonitrile: Key Advances in Electrochemical Reactions. Retrieved from [Link]
-
AIR Unimi. (n.d.). Acetonitrile from bio-ethanol ammoxidation: process design from the grass-roots and life cycle analysis. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the production of acetonitrile - EP 0206632 A1. Retrieved from [Link]
-
Indian J.L.Sci. (2015). PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. Retrieved from [Link]
-
RSC Publishing. (2024). Green advancements towards the electrochemical synthesis of heterocycles. Retrieved from [Link]
-
MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]
-
RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]
Sources
Technical Support Center: 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile Reactions
Welcome to the dedicated technical support guide for the synthesis and analysis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this valuable synthetic intermediate. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of byproduct formation, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile?
The Hantzsch thiazole synthesis is the most prevalent and direct method for constructing this and similar thiazole derivatives.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, the typical reactants are 3-chloro-2-butanone (or 3-bromo-2-butanone) and 2-cyanoethanethioamide. The reaction is known for its simplicity and use of readily available starting materials.[2]
Q2: My reaction mixture is dark brown, and the color persists after workup. What is the likely cause?
Persistent coloration often indicates the formation of polymeric or degradation byproducts. This can result from several factors:
-
Excessive Heat: Overheating the reaction mixture can lead to the decomposition of the thioamide starting material or the product itself.
-
Incorrect Stoichiometry: Using a significant excess of the α-haloketone can lead to side reactions.
-
Air Oxidation: Sensitivity to air, especially under basic conditions, can generate colored impurities. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.
Q3: What are the most common impurities I should expect to see in my crude product?
The most frequently encountered impurities are:
-
Unreacted Starting Materials: 3-chloro-2-butanone and 2-cyanoethanethioamide.
-
Hydrolysis Products: The nitrile group (-C≡N) can hydrolyze to the corresponding amide, 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, especially during aqueous workups under acidic or basic conditions.
-
Self-Condensation Products: The α-haloketone can undergo self-condensation.
-
Over-Alkylation Products: The active methylene group in the product is nucleophilic and can react with another molecule of the α-haloketone starting material.[4]
Q4: Which analytical technique is best for routine purity analysis of my final product?
For routine analysis and quantification of purity, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. It provides excellent resolution for separating the target compound from its closely related impurities. For structural confirmation of unknown byproducts, hyphenated techniques like LC-MS or GC-MS are indispensable.[5]
Troubleshooting Guide: Byproduct Analysis
This section addresses specific experimental issues through a problem-cause-solution framework.
Issue 1: HPLC analysis of the crude reaction mixture shows a significant peak at a shorter retention time than the product.
-
Probable Cause: This early-eluting peak is likely a more polar compound than your product. The most probable candidates are the unreacted starting materials, particularly 2-cyanoethanethioamide, or a hydrolysis byproduct.
-
Troubleshooting & Validation:
-
Spiking Study: Co-inject the crude sample with an authentic standard of each starting material. An increase in the peak area of the unknown will confirm its identity.
-
Reaction Monitoring: Increase the reaction time or temperature moderately and re-analyze. If the peak diminishes as the product peak grows, it confirms it is an intermediate or starting material.
-
LC-MS Analysis: Determine the mass of the impurity. A mass corresponding to unreacted thioamide or the hydrolyzed amide (Product MW + 18) will confirm its identity.
-
-
Corrective Actions:
-
If starting material is present, ensure the stoichiometry is correct and consider extending the reaction time or slightly increasing the temperature.
-
If the amide hydrolysis product is observed, modify the workup procedure. Avoid strong acids or bases and minimize contact time with water. Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for quenching.
-
Issue 2: Mass spectrometry reveals a peak with a mass significantly higher than the expected product, often [M + C4H5OCl] or similar.
-
Probable Cause: This indicates the formation of an over-alkylation or dimerization byproduct. The reactive methylene group of the product has likely acted as a nucleophile, attacking a second molecule of the electrophilic α-haloketone.
-
Troubleshooting & Validation:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the elemental composition of the byproduct, which can confirm the addition of a second reactant fragment.
-
NMR Analysis: Isolate the impurity via preparative HPLC or column chromatography. The ¹H NMR spectrum will lack the characteristic singlet for the -CH₂CN group and will show more complex aliphatic signals.
-
-
Corrective Actions:
-
Control Reactant Addition: Add the α-haloketone slowly and portion-wise to a solution of the thioamide. This maintains a low concentration of the electrophile, minimizing the chance of it reacting with the product.
-
Adjust Stoichiometry: Avoid using a large excess of the α-haloketone. A ratio of 1:1 or a slight excess of the thioamide (e.g., 1.1 equivalents) is often optimal.
-
Issue 3: The ¹H NMR spectrum of the purified product shows a singlet around δ 2.2-2.4 ppm, but the integration is less than 2H.
-
Probable Cause: This suggests a mixture of the desired product and a byproduct where the -CH₂CN protons have been substituted. This is another indicator of over-alkylation or reaction at the methylene position.
-
Troubleshooting & Validation:
-
Review the full spectrum: Look for additional, more complex signals in the aliphatic region that could correspond to the substituted side chain.
-
2D NMR (HSQC/HMBC): These experiments can help establish connectivity and definitively identify the structure of the impurity.
-
Re-purify: The impurity is likely structurally similar to the product. Use a shallower gradient in your column chromatography or a modified mobile phase in preparative HPLC for better separation.
-
-
Corrective Actions:
-
Implement the corrective actions for Issue 2 (slow addition, stoichiometric control), as the root cause is the same.
-
Key Reaction and Troubleshooting Visualizations
The Hantzsch synthesis proceeds through a well-established mechanism. Understanding this pathway is critical to predicting and controlling byproduct formation.
Caption: Mechanism of the Hantzsch thiazole synthesis and a key byproduct pathway.
When troubleshooting, a logical workflow can help rapidly identify the source of impurities.
Caption: A decision-tree workflow for identifying common impurities via HPLC.
Analytical Protocols & Data
Table 1: Common Byproducts and Key Analytical Signatures
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected Mass Spec Ion [M+H]⁺ | Key ¹H NMR Signal (CDCl₃) |
| Target Product | 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile | 166.24 | 167.07 | ~δ 3.8 (s, 2H, -CH₂CN) |
| Amide Hydrolysis | 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | 184.25 | 185.08 | ~δ 5.5-7.0 (br s, 2H, -NH₂) |
| Unreacted Thioamide | 2-Cyanoethanethioamide | 100.15 | 101.04 | Varies |
| Unreacted Haloketone | 3-Chloro-2-butanone | 106.55 | N/A (EI-MS) | ~δ 4.3 (q, 1H, -CHCl) |
| Over-Alkylation | Varies | ~272.78 | 273.12 | Absence of δ 3.8 singlet; complex aliphatic signals |
Protocol 1: Standard HPLC-UV Method for Purity Analysis
This protocol provides a baseline for separating the target compound from its common impurities.
-
Instrumentation: HPLC system with UV-Vis Detector
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.
Table 2: Example HPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Protocol 2: GC-MS for Volatile Impurity Profiling
This method is ideal for detecting and identifying volatile starting materials or low-molecular-weight byproducts.
-
Instrumentation: Gas Chromatograph with Mass Spectrometer
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Program:
-
Initial Temp: 60 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line: 280 °C
-
Ion Source Temp: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dilute sample in a suitable solvent like Ethyl Acetate or Dichloromethane.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. d-nb.info [d-nb.info]
- 7. ias.ac.in [ias.ac.in]
- 8. env.go.jp [env.go.jp]
- 9. asianpubs.org [asianpubs.org]
- 10. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdc.gov [cdc.gov]
- 12. Buy Benzothiazole-2-acetonitrile (EVT-460770) | 56278-50-3 [evitachem.com]
Technical Support Center: A Guide to Preventing Decomposition of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile During Storage
Welcome to the technical support guide for 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Improper storage can lead to the formation of impurities that may compromise experimental results and product safety. This guide provides in-depth, experience-driven answers to common questions, troubleshooting workflows, and validated protocols to prevent decomposition.
Section 1: Frequently Asked Questions (FAQs) on Compound Stability
This section addresses the most common issues and questions encountered by users regarding the stability of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile.
Q1: I've stored my solid sample in the lab for a few weeks and now see new impurity peaks in my HPLC analysis. What is happening?
A: The appearance of new peaks indicates that your sample is degrading. 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile possesses two primary chemically reactive sites susceptible to decomposition under ambient lab conditions: the nitrile group and the thiazole ring . The most common degradation pathways are hydrolysis, oxidation, and photodecomposition. Standard laboratory environments often have fluctuating humidity, light exposure, and oxygen levels, all of which can initiate these degradation processes.
Q2: What are the specific chemical reactions causing this degradation?
A: The degradation is not random; it follows predictable chemical pathways based on the molecule's functional groups.
-
Hydrolysis of the Nitrile Group: The cyano group (-C≡N) is susceptible to reaction with water, a process known as hydrolysis. This typically occurs in two stages: first, the nitrile is converted to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid.[1][2] This reaction can be catalyzed by trace amounts of acidic or basic impurities on glassware or in the atmosphere.[3][4][5]
-
Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring is electron-rich and can be oxidized by atmospheric oxygen. This can lead to the formation of N-oxides or S-oxides (sulfoxides/sulfones), which alters the compound's chemical properties.[6][7] In some cases, oxidation can even lead to the cleavage of the thiazole ring itself.[8][9]
-
Photodecomposition: Thiazole-containing compounds can be sensitive to light, particularly UV radiation. Upon photo-irradiation, some thiazole derivatives can react with oxygen to form unstable intermediates that rearrange into degradation products.[10]
-
Thermal Decomposition: While more relevant at elevated temperatures, long-term storage at inconsistent or elevated ambient temperatures can accelerate the other degradation pathways. Acetonitrile derivatives can be susceptible to thermal decomposition over time.[11][12]
Q3: My compound is dissolved in a solvent for screening. Does this increase the risk of decomposition?
A: Yes, storing the compound in solution significantly increases the risk and rate of decomposition compared to storing it as a dry solid. Solvents, especially protic solvents like methanol or water, can directly participate in hydrolysis. Furthermore, dissolved oxygen in the solvent can more readily facilitate oxidation. The pH of the solution is also a critical factor; thiazole rings are known to have varying stability at different pH values, with some being unstable in both acidic and alkaline conditions.[13][14] It is crucial to use anhydrous, de-gassed solvents and to consider the pH of the solution if storage in this form is unavoidable.
Section 2: Troubleshooting Guide for Sample Degradation
If you suspect your sample has degraded, follow this logical workflow to diagnose the cause and implement corrective actions.
Visual Workflow: Troubleshooting Stability Issues
The following diagram outlines the decision-making process when unexpected impurities are detected.
Caption: A step-by-step workflow for diagnosing and addressing sample degradation.
Step-by-Step Troubleshooting Protocol
-
Review Storage Conditions: Immediately cross-reference your storage log with the recommended conditions outlined in Section 3. Pay close attention to any deviations.
-
Was the vial properly sealed?
-
Was it protected from light?
-
Was the temperature consistent?
-
If stored under inert gas, when was the vial last opened?
-
-
Characterize the Degradants (If Necessary): If storage conditions appear correct, a forced degradation study can help identify the nature of the impurity.[15][16] By intentionally stressing a fresh sample under specific conditions (e.g., acid, base, peroxide, light, heat), you can generate specific degradants. Comparing the impurity profile of your stored sample to these stressed samples can reveal the cause. For example, if your impurity matches a peak generated under acidic/humid conditions, hydrolysis is the likely culprit.
-
Implement Corrective Actions: Based on your findings, implement a targeted strategy.
-
For Hydrolysis: Store the solid in a desiccator. Use anhydrous solvents for solutions.
-
For Oxidation: Purge vials with argon or nitrogen before sealing. Use de-gassed solvents.
-
For Photodecomposition: Store exclusively in amber vials and in a dark location like a cabinet or freezer.
-
Section 3: Protocols for Optimal Storage and Stability Testing
Adherence to validated protocols is the most effective way to prevent decomposition.
Protocol 1: Recommended Storage Conditions
To maximize the shelf-life of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile, adhere to the following conditions.
| Parameter | Solid Form (Recommended) | Solution Form (Short-Term Only) | Rationale |
| Temperature | -20°C or lower | -20°C or lower | Reduces the kinetic rate of all chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sulfur atom in the thiazole ring.[17] |
| Light | Protect from light | Protect from light | Prevents photolytic degradation pathways.[10][18] |
| Moisture | Store in a desiccator | Use anhydrous grade solvent | Prevents hydrolysis of the nitrile functional group.[1][2] |
| Container | Amber glass vial with PTFE-lined cap | Amber glass vial with PTFE-lined cap | Amber glass blocks UV light, and the inert liner prevents leaching or reaction with the sample. |
| pH (Solution) | N/A | Neutral (Buffered if necessary) | Thiazole ring stability can be pH-dependent; avoid strongly acidic or basic conditions.[13][14] |
Protocol 2: Basic Forced Degradation Study Workflow
This protocol provides a framework for intentionally degrading the compound to understand its stability limits and identify potential degradants.[19][20][21]
Objective: To identify the degradation products resulting from hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
2-(dimethyl-1,3-thiazol-2-yl)acetonitrile
-
HPLC-grade water, acetonitrile, methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA or MS detector
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a clear vial. Prepare a control sample with 1 mL stock and 1 mL of 50:50 acetonitrile:water.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal: Use the control sample.
-
Photolytic: Use the control sample.
-
-
Incubate Samples:
-
Place the Acid, Base, Oxidation, and Thermal vials in a heating block at 60°C for 24 hours.
-
Place the Photolytic vial in a photostability chamber (or under a broad-spectrum lamp) for 24 hours, alongside a control vial wrapped in aluminum foil.
-
-
Analysis:
-
After incubation, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method, comparing them to an unstressed (time zero) control.
-
-
Interpretation:
-
Identify unique peaks that appear under each stress condition. This helps build a profile of potential degradants. LC-MS analysis is invaluable for elucidating the structures of these new peaks.[19]
-
Section 4: Visualizing the Science
Understanding the potential chemical transformations is key to preventing them.
Diagram: Potential Decomposition Pathways
Caption: Major degradation routes originating from the parent compound.
References
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. OrgoSolver. [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
-
How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass Laboratories Inc.[Link]
-
Technical Guide Series - Forced Degradation Studies. HubSpot. [Link]
-
The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
-
The Use Of Forced Degradation In Analytical Method Development. Dow Development Laboratories. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Proper Use and Precautions of Synthetic Thiazole. LookChem. [Link]
-
Thiamine. Wikipedia. [Link]
-
Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. [Link]
-
Pyrolysis and Combustion of Acetonitrile (CH{sub 3}CN). UNT Digital Library. [Link]
-
Kinetics of the Thermal Decomposition of Acetonitrile. WMU's ScholarWorks. [Link]
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Pyrolysis and Combustion of Acetonitrile (CH{sub 3}CN) (Technical Report). OSTI.GOV. [Link]
-
The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. ResearchGate. [Link]
-
Pyrolysis and Combustion of Acetonitrile (CH3CN). INFO. [Link]
-
Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. National Institutes of Health (NIH). [Link]
-
Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). INCHEM. [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research in Engineering and Science (IJRES). [Link]
-
Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. ResearchGate. [Link]
-
Photochemical permutation of thiazoles, isothiazoles and other azoles. ResearchGate. [Link]
-
Acetonitrile. PubChem. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. ResearchGate. [Link]
-
pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. ResearchGate. [Link]
-
Thiazole. Wikipedia. [Link]
-
Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. National Institutes of Health (NIH). [Link]
-
Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. National Institutes of Health (NIH). [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
2-(1,3-Benzothiazol-2-yl)acetonitrile. PubChem. [Link]
-
Studies on Azolylacetonitriles: The Reactivity of Thiazole2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. ResearchGate. [Link]
-
2-(1,3-Thiazol-2-yl)acetonitrile. PubChem. [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. National Institutes of Health (NIH). [Link]
-
Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
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- 4. orgosolver.com [orgosolver.com]
- 5. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 6. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrolysis and Combustion of Acetonitrile (CH{sub 3}CN) - UNT Digital Library [digital.library.unt.edu]
- 12. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 13. Thiamine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. cdn2.hubspot.net [cdn2.hubspot.net]
- 20. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 21. onyxipca.com [onyxipca.com]
Technical Support Center: A Troubleshooting Guide for Reactions with Thiazoleacetonitriles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazoleacetonitriles. This guide is designed to provide practical, in-depth solutions to common challenges encountered during synthesis. Thiazoleacetonitriles are valuable heterocyclic building blocks, but their reactivity can present unique hurdles.[1][2] This resource offers structured troubleshooting advice, explains the chemical principles behind the protocols, and provides validated methodologies to enhance the success of your experiments.
Section 1: Frequently Asked Questions (FAQs) & General Best Practices
This section addresses foundational questions regarding the handling, storage, and basic reactivity of thiazoleacetonitriles.
Q1: How should I properly store and handle thiazoleacetonitrile reagents?
A1: Thiazoleacetonitriles, like many nitrile-containing compounds, can be sensitive to moisture and strong bases. Improper storage can lead to gradual hydrolysis of the nitrile group to an amide or carboxylic acid, introducing impurities.
-
Storage: Store reagents in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dry place. For long-term storage, refrigeration (2–8 °C) is recommended.[3] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Handling: Use dry solvents and glassware. If the reaction is sensitive to moisture, consider using syringe techniques and performing the reaction under an inert atmosphere.
Q2: My starting thiazoleacetonitrile appears discolored. Can I still use it?
A2: Discoloration (often yellowing) can indicate degradation or the presence of impurities. Before use, it is crucial to assess the purity of the starting material.
-
Purity Check: Run a quick purity analysis using Thin Layer Chromatography (TLC) against a known pure standard, or obtain a proton NMR (¹H-NMR) spectrum. The presence of unexpected peaks may indicate significant impurity.
-
Purification: If impurities are detected, consider purification by recrystallization or column chromatography before proceeding with the reaction. Using impure starting materials is a common cause of low yields and complex product mixtures.[1]
Q3: What are the most common reactions where thiazoleacetonitriles are used as reactants?
A3: The activated methylene group (the -CH₂- adjacent to the nitrile) makes thiazoleacetonitriles excellent nucleophiles, particularly after deprotonation. Common reactions include:
-
Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated products.[4][5][6]
-
Gewald Reaction: A multicomponent reaction to synthesize highly substituted 2-aminothiophenes.[4][7][8]
-
Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.
-
Hydrolysis: Conversion of the nitrile group to a carboxylic acid or amide, often as an intermediate step in a larger synthesis.[9]
Section 2: Troubleshooting Common Reaction Failures
This core section provides a structured approach to diagnosing and resolving specific experimental problems in a question-and-answer format.
Problem Area 1: Low or No Product Yield
Q4: I am attempting a Knoevenagel condensation with an aromatic aldehyde, but I'm getting very low yield and recovering mostly starting material. What's going wrong?
A4: This is a frequent issue, often related to insufficient activation of the thiazoleacetonitrile or unfavorable reaction equilibrium.
Causality Analysis: The Knoevenagel condensation relies on the deprotonation of the α-methylene group to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde.[5][10] If the base is too weak or reaction conditions are not optimal, this initial step will not proceed efficiently.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low-yield Knoevenagel condensations.
Detailed Recommendations:
-
Base Selection: While weak bases like piperidine or triethylamine are standard catalysts, unreactive substrates may require a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure sufficient enolate formation.[5]
-
Water Removal: The condensation step eliminates a molecule of water. If not removed, this water can participate in a reverse reaction, hydrolyzing the product and reducing the yield. Using a Dean-Stark apparatus with a solvent like toluene is highly effective.
-
Temperature and Solvent: For sluggish reactions, increasing the temperature can overcome the activation energy barrier. Solvents like ethanol or methanol are common, but for higher temperatures, consider DMF or toluene.[7]
Q5: My Gewald reaction is failing. I am not seeing any formation of the expected 2-aminothiophene. Why?
A5: The Gewald reaction's success is highly dependent on the nature of the nitrile substrate and the reaction conditions.[11]
Potential Causes & Solutions:
-
Acidity of α-Methylene Protons: The reaction mechanism initiates with a Knoevenagel condensation. If the protons on the carbon adjacent to the nitrile are not sufficiently acidic, this first step will fail.[11] For example, substrates with less acidic α-protons, like 2-phenylacetonitrile, may fail to react under standard conditions.[11]
-
Solution: Ensure your thiazoleacetonitrile has activating groups or consider using a stronger base to facilitate the initial condensation.
-
-
Steric Hindrance: Extreme steric bulk near the reacting center can inhibit the necessary enolization or cyclization steps.[11]
-
Solution: If possible, redesign the synthesis to use a less hindered precursor.
-
-
Sulfur Quality: Use finely powdered elemental sulfur for better dispersion and reactivity.[7] Clumped sulfur will have poor surface area and react slowly.
Problem Area 2: Formation of Side Products & Purification Challenges
Q6: My reaction produces a complex mixture of products, and purification by column chromatography is difficult. What are the likely side products?
A6: Side product formation is often a result of competing reaction pathways or degradation.
Common Side Products & Prevention Strategies:
| Side Product/Issue | Probable Cause | Prevention & Troubleshooting Strategy |
| Dimerization/Polymerization | Strong base causing self-condensation of the thiazoleacetonitrile or the aldehyde starting material. | Use a catalytic amount of a weaker base (e.g., piperidine). Add the strong base slowly at a low temperature to control the reaction rate. |
| Nitrile Hydrolysis | Presence of water, especially under acidic or strongly basic conditions at elevated temperatures.[9] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. Neutralize the reaction mixture promptly during workup. |
| Michael Addition | If the product is an α,β-unsaturated system, unreacted nucleophiles (like the thiazoleacetonitrile enolate) can add to it. | Use a stoichiometric amount of the limiting reagent. Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Thiazole Ring Opening | Very harsh conditions (e.g., strong nucleophiles, high temperatures) can potentially lead to cleavage of the thiazole ring. | Use the mildest conditions possible that still afford a reasonable reaction rate. Screen different solvents and bases.[11] |
Q7: After my reaction, I have a product that appears to be an amide instead of the expected nitrile. What happened?
A7: This is a classic case of nitrile hydrolysis. The cyano group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) under either acidic or basic aqueous conditions, often accelerated by heat.[9]
Mechanistic Insight & Prevention:
Caption: Simplified pathway for nitrile hydrolysis.
-
During Reaction: Ensure all solvents and reagents are anhydrous. If the reaction generates water (like in a Knoevenagael condensation), remove it effectively.
-
During Workup: When performing an aqueous workup, keep the temperature low and minimize the time the product is in contact with the aqueous acidic or basic phase. Neutralize the solution as quickly as possible before extraction.
Section 3: Key Experimental Protocols
This section provides a detailed, step-by-step methodology for a common reaction involving thiazoleacetonitriles.
Protocol: Knoevenagel Condensation of 2-(Thiazol-2-yl)acetonitrile with Benzaldehyde
This protocol describes a standard procedure using piperidine as a catalyst and a Dean-Stark trap for water removal.
Materials:
-
2-(Thiazol-2-yl)acetonitrile
-
Benzaldehyde
-
Toluene (anhydrous)
-
Piperidine
-
Dean-Stark apparatus, reflux condenser, and round-bottom flask
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add 2-(thiazol-2-yl)acetonitrile (1.0 eq), benzaldehyde (1.0 eq), and toluene (approx. 0.2 M concentration relative to the nitrile).
-
Catalyst: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope, with the water being collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete when no more water is collected in the trap and the starting materials are consumed (usually 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with 1M HCl to remove the piperidine catalyst.
-
Wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure α,β-unsaturated nitrile product.
References
-
Title: Thiazole formation through a modified Gewald reaction - PMC Source: National Institutes of Health URL: [Link]
-
Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]
-
Title: Derivatives from Thiazole Derivative Source: ResearchGate URL: [Link]
-
Title: Thiazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: Journal of Advanced Scientific Research URL: [Link]
-
Title: First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction Source: MDPI URL: [Link]
-
Title: Gewald reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Gewald Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Thiazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Novel Methods of Knoevenagel Condensation Source: Banaras Hindu University URL: [Link]
-
Title: Knoevenagel condensation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW Source: Semantic Scholar URL: [Link]
-
Title: Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile Source: ResearchGate URL: [Link]
-
Title: ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION Source: ResearchGate URL: [Link]
-
Title: Expiration Dating and Stability Testing for Human Drug Products Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Q1 Stability Testing of Drug Substances and Drug Products Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Investigation of the Storage and Stability as Well as the Dissolution Rate of Novel Ilaprazole/Xylitol Cocrystal - PMC Source: National Institutes of Health URL: [Link]
-
Title: 20.13 Synthesis and Reactions of Nitriles Source: YouTube URL: [Link]
-
Title: Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis Source: YouTube URL: [Link]
-
Title: Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage Source: ResearchGate URL: [Link]
-
Title: Guidance for Industry #5 - Drug Stability Guidelines Source: U.S. Food and Drug Administration URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the reactivity of the methylene group in 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile
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Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the enhancement of the methylene group's reactivity in this versatile heterocyclic compound. Our goal is to empower you with the knowledge to optimize your synthetic strategies and overcome common experimental hurdles.
Introduction: Understanding the Reactivity
The methylene (-CH2-) group in 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile is what is known as an "active methylene" group. Its reactivity stems from the protons on the methylene carbon, which are significantly more acidic than those of a simple alkane. This increased acidity is due to the electron-withdrawing effects of the adjacent nitrile (-CN) group and the thiazole ring.[1] Both groups help to stabilize the resulting carbanion (conjugate base) that forms upon deprotonation, thereby facilitating its formation.
The core of enhancing the reactivity of this methylene group lies in its efficient deprotonation to form a nucleophilic carbanion. This carbanion can then readily participate in a variety of carbon-carbon bond-forming reactions, making it a valuable intermediate in the synthesis of more complex molecules.[2]
Frequently Asked Questions (FAQs)
Q1: What makes the methylene protons in 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile acidic?
A1: The acidity of the methylene protons is a direct consequence of the electronic properties of the neighboring functional groups. Both the nitrile group and the thiazole ring are electron-withdrawing. This inductive effect polarizes the C-H bonds of the methylene group, making the protons more susceptible to abstraction by a base. Furthermore, the resulting carbanion is stabilized by resonance, with the negative charge being delocalized over the nitrile group and the thiazole ring. This stabilization of the conjugate base is a key factor in the increased acidity of the methylene protons.[1]
Q2: What type of base should I use to deprotonate the methylene group?
A2: The choice of base is critical and depends on the specific reaction you are planning to perform. A general principle is to use a base that is strong enough to achieve a sufficient concentration of the carbanion at equilibrium without causing unwanted side reactions.
| Base Type | Examples | Typical Applications | Considerations |
| Inorganic Bases | Sodium hydroxide (NaOH), Potassium carbonate (K2CO3) | Knoevenagel condensations with highly reactive aldehydes. | Generally weaker, may require elevated temperatures. Can lead to hydrolysis of the nitrile group under harsh conditions. |
| Alkoxides | Sodium ethoxide (NaOEt), Potassium tert-butoxide (t-BuOK) | Alkylation reactions, Claisen-type condensations. | Stronger than inorganic bases, soluble in organic solvents. Can act as nucleophiles themselves. |
| Organometallics | n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA) | Deprotonation for reactions with weak electrophiles. | Very strong bases, must be used under anhydrous and inert conditions. Can be pyrophoric. |
| Organic Bases | Triethylamine (TEA), Piperidine, DABCO | Knoevenagel condensations, often used as catalysts.[3] | Generally milder, suitable for base-catalyzed reactions rather than stoichiometric deprotonation. |
Q3: I am observing low yields in my alkylation reaction. What could be the cause?
A3: Low yields in alkylation reactions with the carbanion of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile can stem from several factors:
-
Incomplete Deprotonation: The base may not be strong enough to generate a sufficient concentration of the carbanion. Consider using a stronger base or optimizing the reaction conditions (e.g., temperature, reaction time).
-
Poor Solubility: The substrate or the generated carbanion salt may have poor solubility in the chosen solvent, hindering the reaction.
-
Side Reactions: The alkylating agent might be susceptible to elimination reactions, especially with sterically hindered bases. The carbanion can also be protonated by any acidic protons present in the reaction mixture.
-
Steric Hindrance: The dimethyl groups on the thiazole ring can sterically hinder the approach of bulky electrophiles.
Q4: Can I use this compound in Knoevenagel condensations?
A4: Absolutely. 2-(thiazol-2-yl)acetonitrile and its derivatives are excellent substrates for Knoevenagel condensations with aldehydes and ketones.[4][5][6] This reaction is a powerful method for forming carbon-carbon double bonds. The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, in a solvent like ethanol or toluene. Microwave-assisted Knoevenagel condensations have also been reported to be efficient, often leading to shorter reaction times and higher yields.[4][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very slow reaction | - Insufficiently strong base.- Low reaction temperature.- Inactive electrophile. | - Switch to a stronger base (e.g., from K2CO3 to NaOEt).- Increase the reaction temperature.- Ensure the electrophile is of good quality and sufficiently reactive. |
| Formation of multiple products | - Side reactions of the electrophile (e.g., elimination).- Dialkylation of the methylene group.- Reaction of the base with the electrophile. | - Use a less hindered base.- Carefully control the stoichiometry of the electrophile.- Add the electrophile slowly to the pre-formed carbanion. |
| Hydrolysis of the nitrile group | - Presence of water.- Use of strong aqueous base and high temperatures. | - Use anhydrous solvents and reagents.- Opt for non-aqueous bases or milder reaction conditions. |
| Difficulty in product isolation/purification | - Formation of emulsions during workup.- Similar polarity of product and starting material. | - Use brine washes to break emulsions.- Optimize chromatographic conditions (e.g., solvent system, gradient). Consider crystallization if possible. |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol describes a general method for the condensation of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile with an aromatic aldehyde.
Materials:
-
2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile (1.0 eq) and the aromatic aldehyde (1.0-1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Workflow for Knoevenagel Condensation
Caption: Workflow for Knoevenagel Condensation.
Protocol 2: Deprotonation and Alkylation
This protocol provides a general method for the alkylation of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile using a strong base.
Materials:
-
2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) to a flame-dried round-bottom flask.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.0-1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Deprotonation and Alkylation Pathway
Caption: Deprotonation and Alkylation Pathway.
References
Please note that this is a curated list of references to provide a starting point for your research.
-
Elnagdi, M. H., Selim, M. A., Abd El Latif, F. M., & Samia, S. (n.d.). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(5), 1175-1182. [Link]
-
Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. (n.d.). De Gruyter. [Link]
-
Trilleras, J. E., Velasquez, K. J., Pacheco, D. J., Quiroga, J., & Ortíz, A. (2011). Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. Journal of the Brazilian Chemical Society, 22(12), 2396-2402. [Link]
-
HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile from o. (n.d.). Indian Academy of Sciences. [Link]
-
Elnagdi, M. H., Selim, M. A., Abd El Latif, F. M., & Samia, S. (n.d.). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. Taylor & Francis Online. [Link]
-
Studies on Azolylacetonitriles: The Reactivity of Thiazole2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. (2002). ResearchGate. [Link]
-
Knoevenagel condensation reaction of 2-cyano-N-(thiazol-2-yl)acetamide... (n.d.). ResearchGate. [Link]
-
Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. (2011). SciELO. [Link]
-
S J. Braz. Chem. Soc., Vol. 22, No. 12, 2396-2402, 2011. - Short Report. (2011). ResearchGate. [Link]
-
SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. [Link]
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (2024). ACS Publications. [Link]
-
Active Methylene Compounds. (n.d.). Shivaji College. [Link]
-
Scheme 2. Reactions of 2-(benzo[d]thiazol-2'-ylthio) acetohydrazide... (n.d.). ResearchGate. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of Mono- and Di-methylated Thiazoleacetonitriles
Introduction: The Significance of Methylated Thiazoleacetonitriles in Drug Discovery
The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs, including the anti-HIV agent Ritonavir and the anti-cancer drug Dasatinib.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The introduction of methyl and cyanomethyl (acetonitrile) groups onto the thiazole core significantly modulates the molecule's lipophilicity, metabolic stability, and target-binding affinity.[2]
This guide provides an in-depth, comparative analysis of the synthetic strategies for producing mono- and di-methylated thiazoleacetonitriles. We will move beyond simple procedural lists to explore the causality behind experimental choices, focusing on the well-established Hantzsch thiazole synthesis as the primary route. This document is intended for researchers, scientists, and drug development professionals seeking to understand the practical nuances of synthesizing these valuable chemical entities.
The Foundational Route: Hantzsch Thiazole Synthesis
The most versatile and widely employed method for constructing the thiazole ring is the Hantzsch synthesis, first described in 1887.[3] This reaction involves the cyclocondensation of an α-halocarbonyl compound (such as an α-haloketone) with a thioamide-containing species.[4][5] The reaction is known for its reliability and high yields.[5]
The general mechanism proceeds through an initial SN2 reaction, where the sulfur of the thioamide displaces the halide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[5][6]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a framework that is both scientifically sound and compliant with regulatory expectations.[1][2][3]
Introduction to 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile and the Imperative of Method Validation
2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile is a heterocyclic compound featuring a thiazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[4][5] Accurate and precise quantification of this compound is critical in various stages of drug development, from synthesis and formulation to quality control and stability testing. The validation of the analytical methods used for this purpose is not merely a procedural step but a scientific necessity to ensure the integrity of the data generated.[6]
This guide will explore the development and validation of two distinct, yet complementary, analytical methods for 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile: a reversed-phase HPLC method with UV detection and a capillary GC method with Flame Ionization Detection (FID).
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it an excellent candidate for the analysis of many pharmaceutical compounds.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating moderately polar organic molecules.
-
Mobile Phase: A gradient elution of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7.4) is recommended to ensure adequate separation from potential impurities.[7][8] The gradient can be optimized to achieve a good peak shape and resolution.
-
Flow Rate: A typical flow rate of 1.0 mL/min is appropriate for a 4.6 mm ID column.
-
Column Temperature: Maintaining a constant column temperature, for instance, 30°C, is crucial for reproducible retention times.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, which would be determined by running a UV scan of a standard solution.
-
Injection Volume: A 10 µL injection volume is a common starting point.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a reference standard of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Dissolve the sample containing 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile in the mobile phase or a compatible solvent to a concentration within the calibration range.
Causality Behind Experimental Choices:
The choice of a C18 column is based on the predicted moderate polarity of the analyte. The use of a gradient elution is a strategic decision to ensure the elution of any potential impurities with different polarities, thus enhancing the specificity of the method. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[7]
Visualizing the HPLC Workflow
Caption: Workflow for the HPLC-UV analysis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile.
Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds
Gas chromatography is a highly efficient separation technique suitable for volatile and thermally stable compounds. Given the acetonitrile and thiazole moieties, 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile is expected to have sufficient volatility for GC analysis.
Experimental Protocol: GC-FID Method
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, a flame ionization detector (FID), and a data acquisition system.
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) column (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good choice for general-purpose analysis of organic compounds.
-
Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient program is recommended to ensure good separation and peak shape. For example, start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Detector Temperature: The FID temperature should be higher than the final oven temperature to prevent condensation (e.g., 300°C).
-
Injection Mode: A split injection is suitable for samples with a relatively high concentration of the analyte to avoid column overloading.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a volatile organic solvent such as acetone or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution in the same solvent.
-
Sample Solution: Dissolve the sample in a suitable solvent to a concentration within the calibration range.
Causality Behind Experimental Choices:
The choice of a 5% phenyl-methylpolysiloxane column is based on its wide applicability and ability to separate a broad range of organic compounds. The temperature programming of the oven is essential to achieve a balance between resolution and analysis time. The Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds and its robustness.
Visualizing the GC Workflow
Caption: Workflow for the GC-FID analysis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile.
Comparative Validation Parameters
The validation of these analytical methods should be performed according to ICH Q2(R2) guidelines.[1][3] The following table provides a comparative summary of the key validation parameters and typical acceptance criteria.
| Validation Parameter | HPLC-UV | GC-FID | Typical Acceptance Criteria |
| Specificity/Selectivity | Demonstrated by separating the analyte peak from potential impurities and degradation products. | Achieved by obtaining a single, sharp peak for the analyte at a specific retention time. | No interfering peaks at the retention time of the analyte. |
| Linearity | A linear relationship between the peak area and the concentration of the analyte. | A linear relationship between the peak area and the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration range over which the method is linear, accurate, and precise. | The concentration range over which the method is linear, accurate, and precise. | Defined by the linearity study. |
| Accuracy | Determined by the recovery of a known amount of analyte spiked into a sample matrix. | Determined by the recovery of a known amount of analyte spiked into a sample matrix. | 98.0% to 102.0% recovery. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) are assessed by analyzing multiple samples. | Repeatability and intermediate precision are assessed by analyzing multiple samples. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | The lowest concentration of analyte that can be detected. | Typically 3:1 signal-to-noise ratio. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Typically 10:1 signal-to-noise ratio. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature, carrier gas flow). | RSD of results should remain within acceptable limits. |
Conclusion: Choosing the Right Method
Both HPLC-UV and GC-FID offer viable and robust approaches for the quantitative analysis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile. The choice between the two will depend on several factors:
-
HPLC-UV is generally preferred for its versatility, applicability to a wide range of compounds without the need for derivatization, and its compatibility with a variety of sample matrices. It is often the go-to method in pharmaceutical quality control laboratories.
-
GC-FID can offer higher resolution and speed for volatile compounds. It may be a more suitable choice if the analyte is highly volatile and the sample matrix is relatively clean.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific needs of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation. Regardless of the method chosen, a comprehensive validation as outlined in this guide is essential to ensure the generation of high-quality, reliable, and defensible analytical data.
References
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
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MDPI. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]
- Mansour, A. M., et al. Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)
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Indian Academy of Sciences. HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile from o. [Link]
- Al-Ghorbani, M., et al. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(45), 31835-31853.
- Ternes, T. A. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
- Abdel-Wahab, B. F., et al. Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Archiv der Pharmazie, 345(10), 802-809.
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Digital Repository of Scientific Institutes. Synthesis and Characterization of New Complexes of 2- (Benzo[d]Thiazol-2-ylAmino)-2-(5-Chloro-2-Hydroxy Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions. [Link]
-
ResearchGate. Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives with anti-tumor activities. [Link]
-
ResearchGate. Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. [Link]
-
MDPI. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. [Link]
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PubChem. 2-(1,3-Thiazol-2-yl)acetonitrile. [Link]
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Royal Society of Chemistry. Analytical Methods. [Link]
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Pure and Applied Chemistry. Purification of acetonitrile and tests for impurities. [Link]
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MDPI. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. [Link]
-
PubMed. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]
-
Semantic Scholar. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. [Link]
-
National Center for Biotechnology Information. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]
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Navigating the Structure-Activity Landscape of 2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile Derivatives: A Comparative Guide
For researchers and scientists immersed in the intricate world of drug discovery, the thiazole scaffold represents a privileged structure, a recurring motif in a multitude of pharmacologically active agents.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising subclass: 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile derivatives. While comprehensive SAR studies on this precise scaffold are still emerging, by examining related structures and foundational principles of medicinal chemistry, we can illuminate a path for the rational design of novel therapeutic candidates. This document will serve as a comparative guide, synthesizing available data, proposing synthetic strategies, and outlining robust experimental protocols to evaluate their biological potential.
The 2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile Core: A Scaffold of Potential
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in drugs with antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] The incorporation of a dimethyl substitution pattern on the thiazole ring and an acetonitrile group at the 2-position creates a unique chemical entity with a distinct electronic and steric profile. The methyl groups can enhance lipophilicity and metabolic stability, while the acetonitrile moiety can act as a hydrogen bond acceptor or a reactive handle for further chemical modifications.
Deconstructing the Structure-Activity Relationship: A Comparative Analysis
Due to the limited direct experimental data on a wide array of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile derivatives, our SAR analysis will draw parallels from closely related thiazole and benzothiazole structures.
Substitutions on the Thiazole Ring (Positions 4 and 5)
The dimethyl substitution at positions 4 and 5 of the thiazole ring is a defining feature of our core scaffold. In broader thiazole SAR studies, substitutions at these positions significantly influence biological activity. For instance, in a series of thiazole derivatives, the nature of the substituent at the 4-position was found to be critical for anticancer activity. While direct comparisons are limited, we can hypothesize that variations beyond methyl groups at these positions could modulate activity.
Key Considerations for Modification:
-
Steric Bulk: Replacing methyl groups with larger alkyl or aryl groups could probe the steric tolerance of the target binding pocket.
-
Electronic Effects: Introducing electron-withdrawing or electron-donating groups could alter the electron density of the thiazole ring, impacting its interaction with biological targets.
Modifications of the Acetonitrile Moiety
The acetonitrile group at the 2-position is a key functional feature. In studies on (benzothiazole-2-yl) acetonitrile derivatives, this group is often crucial for activity. Modifications at this position can lead to significant changes in potency and selectivity.
Potential Modifications and Their Rationale:
-
Replacement of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These modifications introduce different functional groups capable of forming new interactions (e.g., hydrogen bonds, ionic interactions) with a target protein. For example, the conversion to a carboxylic acid could mimic the activity of other carboxylate-containing drugs.
-
Introduction of Substituents on the Methylene Bridge: The carbon atom between the thiazole ring and the nitrile group can be a point for substitution. Introducing alkyl or aryl groups could explore steric and hydrophobic interactions in the binding site.
Comparative Performance: Insights from Related Compounds
To illustrate the potential of this scaffold, we will compare the reported activities of related thiazole derivatives.
Table 1: Comparative Anticancer Activity of Selected Thiazole Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Hypothetical Derivative 1 | 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile | - | - | - |
| Related Thiazole A | 2-amino-4-(p-tolyl)thiazole | MCF-7 | 5.2 | Fictional Example |
| Related Thiazole B | Ethyl 2-amino-4-methylthiazole-5-carboxylate | HeLa | 12.8 | Fictional Example |
| Benzothiazole Acetonitrile C | 2-(Benzothiazol-2-yl)acetonitrile | A549 | 8.5 | Fictional Example |
Note: The data for related thiazoles are illustrative examples based on general findings in the literature and are not from a single comparative study.
This table highlights the diverse anticancer potential of the broader thiazole family. The goal for researchers working with the 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile scaffold would be to synthesize derivatives and populate such a table to build a concrete SAR model.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential.
Synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile Derivatives
A common and effective method for the synthesis of the core scaffold is the Hantzsch thiazole synthesis.
dot
Caption: General workflow for the synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile and its derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve thioacetamide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: Add 3-halo-2,4-pentanedione (1 equivalent) to the solution. The choice of halogen (Cl, Br) can influence reaction time and yield.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile core.
-
Derivatization: The core scaffold can then be subjected to various reactions to introduce substituents at different positions.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[3][4]
dot
Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Future Directions and Concluding Remarks
The 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile scaffold holds considerable promise for the development of novel therapeutic agents. The key to unlocking this potential lies in a systematic approach to synthesis and biological evaluation. By exploring a diverse range of substitutions on both the thiazole ring and the acetonitrile moiety, researchers can build a comprehensive SAR profile.
dot
Caption: The iterative cycle of drug discovery for optimizing lead compounds.
This guide provides a foundational framework for researchers entering this exciting area. While the road from a core scaffold to a clinical candidate is long and challenging, a thorough understanding of the structure-activity relationship is the critical first step. The systematic exploration of the chemical space around the 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile core, guided by the principles and protocols outlined herein, will undoubtedly pave the way for the discovery of novel and potent therapeutic agents.
References
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A Comparative Guide to 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile and Benzothiazoleacetonitrile for Medicinal Chemistry Applications
Abstract: This guide provides a detailed comparative analysis of two key heterocyclic nitrile building blocks: 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile and 2-(1,3-benzothiazol-2-yl)acetonitrile. We delve into their respective physicochemical properties, synthetic methodologies, reactivity, and established applications in drug discovery. By presenting experimental data and discussing the underlying chemical principles, this document serves as a comprehensive resource for researchers and drug development professionals selecting scaffolds for novel therapeutic agents. The simpler, substituted thiazole offers different steric and electronic properties compared to the fused bicyclic benzothiazole system, influencing everything from synthesis to biological activity.
Introduction: Two Scaffolds, Divergent Potential
In the landscape of medicinal chemistry, thiazole and benzothiazole rings are privileged structures, forming the core of numerous FDA-approved drugs.[1][2][3][4] Their ability to engage in hydrogen bonding, act as bioisosteres, and serve as rigid scaffolds makes them invaluable. This guide focuses on two important acetonitrile-bearing derivatives: 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile and 2-(1,3-benzothiazol-2-yl)acetonitrile (also known as 2-(cyanomethyl)benzothiazole).[5]
The former represents a simple, substituted monocyclic thiazole, while the latter incorporates a benzene ring fused to the thiazole, creating a more rigid and lipophilic benzothiazole system.[6][7] This fundamental structural difference is the primary determinant of their distinct chemical behaviors and, consequently, their utility in targeting different biological pathways. Thiazole-containing compounds are known for a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[8][9][10] Similarly, the benzothiazole scaffold is a cornerstone in the development of agents for cancer, microbial infections, and neurological disorders.[4][11][12][13][14] This guide aims to dissect these differences through a comparative lens, supported by experimental evidence.
Comparative Physicochemical and Structural Properties
The initial choice of a molecular scaffold is often governed by fundamental physicochemical properties which dictate solubility, membrane permeability, and metabolic stability. The fusion of a benzene ring onto the thiazole core in benzothiazoleacetonitrile introduces significant changes compared to its dimethylthiazole counterpart.
| Property | 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile | 2-(1,3-benzothiazol-2-yl)acetonitrile | Rationale for Difference |
| Molecular Formula | C7H8N2S | C9H6N2S[5][15] | Addition of a C4H4 benzene ring fragment. |
| Molecular Weight | ~152.22 g/mol | 174.22 g/mol [5][15] | The fused benzene ring adds significant mass. |
| Appearance | Varies (typically oil or low-melting solid) | White to light yellow crystalline powder[5][16] | Increased planarity and molecular weight in the benzothiazole derivative favor a stable crystalline lattice. |
| Melting Point | Lower (Not widely reported) | 98-101 °C[15][17] | The rigid, planar structure of benzothiazole allows for more efficient crystal packing, requiring more energy to melt. |
| Predicted LogP | Lower | 2.3[18] | The aromatic benzene ring significantly increases lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility. |
| Water Solubility | Higher (predicted) | Slightly soluble in water[17][19] | Increased lipophilicity of the benzothiazole ring reduces its affinity for polar solvents like water. |
| Reactivity | The C2 proton acidity is influenced by the electron-donating methyl groups. | The C2 position is highly reactive, influenced by the electron-withdrawing nature of the fused ring system.[6][7] | The fused aromatic ring in benzothiazole delocalizes electrons, affecting the reactivity of the adjacent thiazole ring. |
This table highlights that while both are useful intermediates, benzothiazoleacetonitrile is a more lipophilic, solid compound, which can simplify handling and purification but may pose challenges for aqueous solubility in biological assays.
Synthesis and Reactivity: A Comparative Overview
The synthesis of both scaffolds relies on the foundational principles of thiazole ring formation, but the choice of precursors is distinct.
General Synthetic Strategies
The most common and versatile method for synthesizing the thiazole ring is the Hantzsch Thiazole Synthesis . This involves the condensation of a thioamide with an α-haloketone. For benzothiazoles, the typical route involves the condensation of 2-aminothiophenol with various electrophiles like aldehydes, nitriles, or acyl chlorides.[20][21]
Experimental Protocol: Synthesis of 2-(1,3-Benzothiazol-2-yl)acetonitrile
This protocol is based on a widely cited method involving the condensation of o-aminothiophenol.[17]
Objective: To synthesize 2-(1,3-benzothiazol-2-yl)acetonitrile.
Materials:
-
o-Aminothiophenol
-
Monoiminoether hydrochloride of malononitrile
-
Ethanol (solvent)
-
Triethylamine (base)
-
Standard glassware for reflux and filtration
-
TLC plates (silica gel)
-
NMR tubes, Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-aminothiophenol (1 equivalent) in ethanol.
-
Addition of Reagents: Add the monoiminoether hydrochloride of malononitrile (1 equivalent) to the solution. This is the key electrophile that will provide the two-carbon and nitrile unit.
-
Base Addition: Add triethylamine (1.1 equivalents) dropwise to the stirring mixture. The base is crucial for neutralizing the HCl byproduct and facilitating the condensation.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates completion.
-
Work-up and Isolation: After cooling to room temperature, the product often precipitates. If not, reduce the solvent volume under reduced pressure. Pour the mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-(1,3-benzothiazol-2-yl)acetonitrile as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using:
Causality and Validation: The success of this synthesis hinges on the nucleophilic attack of the thiol group of o-aminothiophenol onto the electrophilic carbon of the iminoether, followed by cyclization and dehydration. The protocol is self-validating through rigorous characterization. A sharp melting point within the expected range and clean NMR spectra are strong indicators of a successful synthesis.
Applications in Medicinal Chemistry and Drug Development
Both molecules are not typically therapeutic agents themselves but are highly valuable intermediates for constructing more complex, biologically active molecules. The reactive cyanomethyl (-CH₂CN) group is a key handle for further chemical modifications.
Benzothiazoleacetonitrile in Action
The benzothiazole scaffold's rigidity and lipophilicity make it suitable for targeting hydrophobic pockets in enzymes and receptors. Derivatives have shown promise as:
-
Anticancer Agents: The benzothiazole nucleus is a key component of several compounds with potent antitumor activity.[4][13]
-
Antimicrobial Agents: Its derivatives have been extensively studied for antibacterial and antifungal properties.[11]
-
CNS Agents: The scaffold has been incorporated into molecules targeting neurological disorders.
For instance, benzothiazoleacetonitrile can be used as a starting material to prepare pyrido[2,1-b]benzothiazoles and pyrrolo-pyrimido-benzothiazoles, which are complex heterocyclic systems with explored biological activities.[17]
Dimethylthiazoleacetonitrile in Action
The less sterically hindered and more polar dimethylthiazole scaffold is often used to build molecules with different pharmacokinetic profiles. The electron-donating methyl groups can also influence the electronic nature of the ring, potentially altering target binding compared to the benzothiazole system. Thiazole derivatives are foundational to a vast range of therapeutics:
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiazole ring.[9]
-
Antiviral Agents: The HIV protease inhibitor Ritonavir contains a thiazole ring, highlighting its importance in antiviral drug design.[9]
-
Antidiabetic and Anticonvulsant Agents: Thiazole derivatives have been investigated for a wide spectrum of activities, showcasing the scaffold's versatility.[8][10]
Conclusion
The choice between 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile and 2-(1,3-benzothiazol-2-yl)acetonitrile is a strategic decision in a drug discovery program.
-
Choose Benzothiazoleacetonitrile for: Scaffolds requiring higher lipophilicity and rigidity, often beneficial for targeting well-defined, hydrophobic binding sites. Its solid nature can also be an advantage for handling and purification.
-
Choose 2-(dimethyl-thiazol-yl)acetonitrile for: Programs where lower lipophilicity, potentially higher aqueous solubility, and different electronic properties are desired. It provides a less sterically demanding and more flexible core compared to its fused-ring counterpart.
Both compounds are powerful tools in the medicinal chemist's arsenal. Understanding their fundamental differences in structure, reactivity, and physicochemical properties, as detailed in this guide, is paramount to leveraging their full potential in the development of next-generation therapeutics.
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ResearchGate. Benzothiazole-2-acetonitrile derivatives obtained by bovine serum albumin (BSA)-catalyzed Knoevenagel condensation. Available from: [Link]
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Mansour, E. et al. (2012). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. Journal of Chemical Research, 36(3), 155-158. Available from: [Link]
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Al-Ostath, A. et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(31), 3569-3588. Available from: [Link]
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Chemdad Co., Ltd. Benzothiazole-2-acetonitrile. Available from: [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
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MDPI. Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Available from: [Link]
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Lihumis, H. S. et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available from: [Link]
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NIH National Center for Biotechnology Information. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]
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PubMed. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Available from: [Link]
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Preprints.org. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available from: [Link]
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ResearchGate. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Available from: [Link]
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Indian Academy of Sciences. HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile from o. Available from: [Link]
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ResearchGate. Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. Available from: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile
For researchers, medicinal chemists, and professionals in drug development, the meticulous assessment of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. The presence of even minute impurities can significantly impact biological activity, toxicity, and the reproducibility of experimental results. This guide provides an in-depth, comparative analysis of the most effective analytical techniques for determining the purity of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, a heterocyclic compound of interest in pharmaceutical research. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative standards.
The Synthetic Pathway: A Probable Route via Hantzsch Thiazole Synthesis
While various methods exist for the synthesis of thiazole derivatives, the Hantzsch thiazole synthesis remains a robust and widely employed method.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2] For the synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, a plausible and efficient approach involves the reaction of 3-halo-2-butanone (such as 3-bromo-2-butanone) with 2-cyanoethanethioamide.
The mechanism initiates with a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: Proposed Hantzsch synthesis pathway for 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile.
Given this synthetic route, potential process-related impurities could include unreacted starting materials (3-halo-2-butanone and 2-cyanoethanethioamide), side-products from competing reactions, and residual solvents used during the synthesis and purification steps. Therefore, a multi-faceted analytical approach is imperative to ensure the comprehensive assessment of the final product's purity.
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity determination is dictated by the physicochemical properties of the analyte and the potential impurities. For 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, a combination of chromatographic and spectroscopic methods provides the most comprehensive and reliable purity profile.
| Analytical Technique | Principle | Strengths for this Application | Potential Limitations |
| Quantitative ¹H NMR (qNMR) | Signal intensity is directly proportional to the number of protons. Purity is determined by comparing the integral of analyte signals to that of a certified internal standard.[3][4] | Provides an absolute measure of purity without the need for a reference standard of the analyte itself. Can identify and quantify residual solvents and other proton-containing impurities.[5] | Lower sensitivity compared to chromatographic methods for trace impurities. Signal overlap can complicate quantification. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.[6] | High resolution and sensitivity for a wide range of organic molecules, including non-volatile and thermally labile compounds. Well-established methods for thiazole derivatives are available.[7] | Requires a reference standard for each impurity for accurate quantification. Method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry.[8] | Excellent for identifying and quantifying volatile organic impurities, such as residual solvents. Mass spectral data provides structural information for unknown impurity identification.[9] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. |
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of purity assessment, the following detailed protocols are provided. These protocols are designed to be self-validating by incorporating system suitability tests and referencing established pharmacopoeial standards.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides an absolute purity determination and is particularly valuable for characterizing a newly synthesized batch where a certified reference standard of the compound itself may not be available.
Rationale: qNMR is a primary ratio method of measurement, meaning the purity is determined directly from the fundamental properties of the molecules and a certified reference material of a different, stable compound.[3] This technique is recognized by pharmacopoeias for its accuracy and precision.[3]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely solubilizes both the analyte and the internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for complete magnetization recovery between scans. This is critical for accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the signals to be integrated).
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For the analyte, choose a signal corresponding to a known number of protons (e.g., the methyl groups).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Caption: Workflow for quantitative ¹H NMR (qNMR) purity assessment.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is ideal for routine purity analysis and for the detection of non-volatile impurities. The method should be validated according to ICH Q2(R1) guidelines.[10][11]
Rationale: HPLC offers high separation efficiency and sensitivity, making it a workhorse in pharmaceutical analysis for separating the main component from its impurities.[6] UV detection is suitable for chromophoric molecules like thiazole derivatives.
Protocol:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-17 min: 90% Acetonitrile
-
17-18 min: 90% to 10% Acetonitrile
-
18-20 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV maximum of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile (e.g., determined by a photodiode array detector).
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Before sample analysis, inject a standard solution multiple times (n≥5) to verify system suitability parameters as defined in USP <621> and Ph. Eur. 2.2.46.[12][13][14]
-
Tailing factor (Symmetry factor): Should be within 0.8 - 1.8.
-
Relative standard deviation (RSD) of peak area: Should be ≤ 2.0%.
-
Theoretical plates (N): Should meet a minimum requirement (e.g., >2000).
-
-
-
Sample Analysis and Purity Calculation:
-
Prepare a solution of the synthesized compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Inject the sample and record the chromatogram.
-
Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks (Area Percent Method), assuming all components have a similar response factor at the detection wavelength.
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Caption: Workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is essential for identifying and quantifying volatile impurities, particularly residual solvents, which are strictly regulated by guidelines such as ICH Q3C and USP <467>.[6][15]
Rationale: GC provides excellent separation of volatile compounds, and the mass spectrometer offers definitive identification of these components based on their mass-to-charge ratio and fragmentation patterns.[8]
Protocol:
-
Sample Preparation (Headspace Analysis):
-
Accurately weigh a specific amount of the synthesized compound (e.g., 100 mg) into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide) that dissolves the sample but does not interfere with the analysis of common residual solvents.
-
Seal the vial and place it in the headspace autosampler.
-
-
GC-MS Conditions (Example):
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
-
Data Analysis:
-
Identify residual solvents by comparing their retention times and mass spectra with those of a certified reference standard mixture of common solvents.
-
Quantify the identified solvents using an external or internal standard calibration method.
-
Conclusion and Recommendations
The comprehensive purity assessment of synthesized 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile necessitates a multi-pronged analytical strategy. No single technique can provide a complete picture of all potential impurities.
-
For initial characterization and absolute purity determination of a new batch, qNMR is the method of choice. Its ability to provide an absolute purity value without a specific reference standard of the analyte is invaluable in a research and development setting.
-
For routine quality control and the detection of non-volatile, process-related impurities, a validated HPLC-UV method is highly recommended. Its high resolution and sensitivity make it ideal for ensuring batch-to-batch consistency.
-
GC-MS is indispensable for the analysis of residual solvents and other volatile impurities. This is a critical step for compounds intended for pharmaceutical use, as residual solvents are strictly regulated.
By employing this integrated approach, researchers and drug development professionals can confidently ascertain the purity of their synthesized 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, ensuring the integrity and reliability of their subsequent scientific investigations.
References
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]
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Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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National Institute of Standards and Technology. (2016, September 28). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). <467> RESIDUAL SOLVENTS. Retrieved from [Link]
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International Council for Harmonisation. (2006, October 25). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]
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ACS Omega. (2024, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (n.d.). 2.2.46. Chromatographic separation techniques. Retrieved from [Link]
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YouTube. (2022, September 22). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). Retrieved from [Link]
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ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Retrieved from [Link]
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YouTube. (2022, February 14). Lab 31 (Reaction of 2,3-dimethyl-2,3-butanediol) post-lab tutorial. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]
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European Pharmacopoeia. (n.d.). 2.2.28. gas chromatography. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]
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Scribd. (n.d.). Gas Chromatography - EU - PH | PDF. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Waters Knowledge Base. (n.d.). USP Chapter 621 for Chromatography - Tip301. Retrieved from [Link]
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ResearchGate. (2024, October 24). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]
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Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]
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Patsnap Eureka. (2024, September 22). Quantitative NMR (qNMR) for pharmaceutical analysis: Purity Assurance. Retrieved from [Link]
-
Filo. (2024, September 4). Bromination of 3-methyl-2-butanone. Retrieved from [Link]
-
PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
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Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
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ECA Academy. (2021, November 10). Harmonised General Chapter on Chromatography. Retrieved from [Link]
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Scribd. (n.d.). USP-NF 621 Chromatography | PDF. Retrieved from [Link]
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Phenomenex. (2017, September 13). Revision of European Pharmacopeia (EP) Chapter 2.2.46. Retrieved from [Link]
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YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ResearchGate. (n.d.). 2.3. Mass spectrometry in impurity profiling. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]
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PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative In Vitro Evaluation of Novel 2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2][3] Its derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][4][5] This guide focuses on a specific chemical class—novel compounds derived from 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile. As a Senior Application Scientist, my objective is to provide a logical, technically sound framework for the initial in vitro characterization of these novel chemical entities (NCEs).
This document is not a rigid protocol but a strategic guide. It emphasizes the causality behind experimental choices, ensuring that each step logically informs the next, creating a self-validating cascade of data. We will compare two hypothetical novel compounds, DTA-001 and DTA-002 , against a known benchmark compound to contextualize their performance and potential.
Section 1: The Strategic Framework for In Vitro Profiling
The initial goal in preclinical drug discovery is to efficiently triage compounds by assessing their biological activity and potential liabilities.[6][7] A tiered or cascaded approach is the most resource-effective strategy.[8] We begin with broad, cell-based assays to gauge general cytotoxicity and establish a concentration range for subsequent, more specific mechanistic studies. This prevents wasteful expenditure on compounds that are either inert or indiscriminately toxic.
Our experimental workflow is designed to answer three fundamental questions in sequence:
-
Do the compounds affect cell viability? (Primary Screening)
-
If so, what is the potential mechanism of action? (Secondary, Target-Based Screening)
-
How do they compare in potency and selectivity to an established benchmark? (Comparative Analysis)
Below is a diagram illustrating this strategic workflow.
Caption: A tiered workflow for in vitro compound evaluation.
Section 2: Primary Screening — Cytotoxicity Profiling
Rationale: The first critical step is to determine the concentration at which a compound exerts a cytotoxic effect. This is fundamental for two reasons: it identifies compounds with potential anticancer activity and establishes a "therapeutic window"—a concentration range where a compound might engage its target without causing general cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[9][10][11] It measures the metabolic activity of cells, which correlates with cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan crystals, a conversion that only occurs in metabolically active cells.[9][10]
Detailed Protocol: MTT Cell Viability Assay
This protocol is optimized for adherent cells (e.g., a cancer cell line like HeLa or A549) in a 96-well plate format.
Materials:
-
Cell Culture Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution: 5 mg/mL in sterile PBS, filtered and stored protected from light.[11][13]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Test Compounds (DTA-001, DTA-002) and Benchmark, prepared as 10 mM stock solutions in DMSO.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at a density of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[9]
-
Include wells for "cells only" (negative control) and "medium only" (background control).
-
Incubate the plate at 37°C in 5% CO₂ for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the benchmark in culture medium. A common starting range is 0.1 µM to 100 µM.
-
Carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%).
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Data Presentation and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is determined.
Table 1: Comparative Cytotoxicity (IC50 in µM) Across Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| DTA-001 | 12.5 | 18.2 | 25.1 |
| DTA-002 | 1.8 | 2.5 | 3.1 |
| Benchmark | 5.6 | 7.3 | 9.8 |
From this hypothetical data, DTA-002 emerges as a significantly more potent cytotoxic agent than both DTA-001 and the benchmark compound across all tested cell lines. This makes it a high-priority candidate for mechanistic investigation.
Section 3: Mechanistic Elucidation — Target-Based Assays
Rationale: Thiazole-containing compounds are known to function as inhibitors of various enzymes, particularly protein kinases.[1][14] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[15] Therefore, a logical next step is to screen active compounds against a panel of relevant kinases to identify a potential molecular target. We will hypothesize that our compounds target a specific kinase, "Kinase X," implicated in the proliferation of the tested cancer cell lines.
An in vitro kinase activity assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[16] Luminescence-based assays, such as those that quantify the amount of ADP produced during the kinase reaction, are highly sensitive and suitable for high-throughput screening.[15][16]
Caption: Inhibition of the hypothetical Kinase X pathway by DTA-002.
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified, active Kinase X enzyme.
-
Specific peptide substrate for Kinase X.
-
Adenosine 5'-triphosphate (ATP).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[15]
-
Test Compounds (DTA-002) and Benchmark.
-
Commercial luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
White, opaque 384-well microplates.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of DTA-002 and the benchmark compound in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted compounds or DMSO (control) to the appropriate wells.[15]
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in the assay buffer. Add 2.5 µL to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[15]
-
Prepare a 2X substrate/ATP solution. The ATP concentration should ideally be at its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate for 60 minutes at 30°C.[15]
-
-
ADP Detection:
-
Stop the kinase reaction by adding 10 µL of the ADP-Glo™ Reagent. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.[15]
-
Add 20 µL of the Kinase Detection Reagent. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.
-
Incubate for 30 minutes at room temperature.[15]
-
-
Measurement:
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[15]
-
Data Presentation and Interpretation
The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value for target inhibition.
Table 2: Comparative Kinase Inhibition (IC50 in nM)
| Compound | Kinase X Inhibition IC50 (nM) |
| DTA-002 | 75 |
| Benchmark | 250 |
The data indicates that DTA-002 is a more potent inhibitor of Kinase X than the benchmark compound, which strongly suggests that its cytotoxic effects observed in the primary screen are mediated, at least in part, through the inhibition of this specific target.
Section 4: Comparative Analysis and Path Forward
By integrating the data from both the primary and secondary screens, we can build a compelling scientific narrative and make an informed decision.
-
Potency: DTA-002 is a highly potent compound, exhibiting single-digit micromolar cytotoxicity (Table 1) and double-digit nanomolar target engagement (Table 2). It is significantly more potent than both DTA-001 and the benchmark in both assays.
-
Mechanism: The potent inhibition of Kinase X provides a clear, testable hypothesis for the mechanism of action of DTA-002's cytotoxicity.
-
Structure-Activity Relationship (SAR): Although based on only two compounds, the superior performance of DTA-002 suggests that its specific structural modifications relative to DTA-001 are critical for activity. This provides an immediate direction for medicinal chemistry efforts.
DTA-002 has emerged as a promising lead candidate. The logical next steps in its in vitro characterization would be:
-
Selectivity Profiling: Screen DTA-002 against a broad panel of kinases to determine its selectivity. A highly selective compound is often preferred to minimize off-target effects.
-
Cellular Target Engagement: Use techniques like Western Blotting to confirm that DTA-002 inhibits the phosphorylation of Kinase X's downstream substrates within the cell at concentrations consistent with its cytotoxicity IC50.
-
ADME-Tox Profiling: Conduct preliminary in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity assays (e.g., hERG channel inhibition, Ames test) to identify potential liabilities early in the development process.[8][17]
This systematic, data-driven approach ensures that research efforts are focused on the most promising compounds, maximizing the potential for successful drug development.
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The Versatile Thiazole Ring: A Comparative Guide to its Biological Activities in Drug Discovery
For Immediate Publication
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a "privileged scaffold," enabling the development of a vast array of therapeutic agents with diverse biological activities. This guide provides a comparative analysis of the primary biological activities of thiazole-containing compounds, offering experimental data, mechanistic insights, and detailed protocols for researchers, scientists, and drug development professionals. We will explore the antimicrobial, anticancer, anti-inflammatory, and antiviral potential of this remarkable heterocyclic system.
Introduction: The Significance of the Thiazole Scaffold
The thiazole nucleus is an essential component in numerous natural products, including vitamin B1 (thiamine), and is a core structure in many FDA-approved drugs.[1][2][4] Its prevalence in clinically successful molecules like the antiretroviral Ritonavir, the anticancer drug Dasatinib, and the antifungal Ravuconazole underscores its importance.[1][2] The ring's aromaticity, combined with the presence of nitrogen and sulfur heteroatoms, allows for a multitude of chemical modifications, enabling chemists to fine-tune the pharmacological properties of thiazole derivatives to achieve desired therapeutic effects.[1][3][5] This versatility has led to the exploration of thiazole compounds across a wide spectrum of diseases.[6]
Comparative Analysis of Biological Activities
This section delves into the major therapeutic areas where thiazole derivatives have shown significant promise, comparing their efficacy and mechanisms of action.
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance is a pressing global health issue, necessitating the urgent development of novel and potent antimicrobial agents.[7] Thiazole derivatives have emerged as a promising class of compounds in this fight, exhibiting broad-spectrum activity against various pathogens.
Mechanism of Action: The antimicrobial action of thiazoles is often attributed to their ability to interfere with essential cellular processes in microbes. For instance, some derivatives function by inhibiting key enzymes like DNA gyrase, which is crucial for bacterial DNA replication.[8] The amphiphilic nature of certain thiazole compounds facilitates their integration into microbial cell membranes, leading to disruption and cell death.
Comparative Performance: The effectiveness of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. Below is a comparative table of MIC values for selected thiazole derivatives against common bacterial and fungal strains.
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2,5-disubstituted thiazoles | Compound 7 (Mohammad et al.) | Vancomycin-Resistant S. aureus (VRSA) | 0.7–2.8 | Vancomycin | >190 |
| 2-phenylacetamido-thiazoles | Compound 16 (Cheng et al.) | Escherichia coli | 1.56 | - | - |
| Thiazole Hydrazones | Compound 41 (Lino et al.) | Candida krusei | 0.12 | Amphotericin B | 0.12 |
| Thiazole-based Schiff bases | Compound 59 (Lemilemu et al.) | Staphylococcus aureus | 200 (15mm zone) | Amoxicillin | (17mm zone) |
Data synthesized from multiple literature sources for comparative purposes.[6][8][9]
Field Insights: The data clearly indicates that specific substitutions on the thiazole ring are crucial for potent antimicrobial activity. For example, the 2,5-disubstituted thiazoles show remarkable efficacy against highly resistant bacterial strains, surpassing conventional antibiotics like vancomycin in certain cases.[6] Similarly, the incorporation of a hydrazone moiety can lead to antifungal activity comparable to gold-standard drugs like Amphotericin B.[9]
Anticancer Activity: Targeting Malignant Cells
Cancer remains a leading cause of mortality worldwide, and the quest for more effective and less toxic therapies is ongoing.[10][11] Thiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds progressing into clinical use.[5][11][12]
Mechanism of Action: The anticancer effects of thiazole compounds are diverse and target various hallmarks of cancer. Key mechanisms include:
-
Kinase Inhibition: Many thiazole derivatives, such as Dasatinib, act as potent inhibitors of tyrosine kinases (e.g., Bcr-Abl), which are critical for the proliferation of cancer cells.[11][13]
-
Tubulin Polymerization Disruption: Compounds like Epothilone interfere with microtubule dynamics, a process essential for cell division, leading to cell cycle arrest and apoptosis.[5][10]
-
Induction of Apoptosis: Thiazoles can trigger programmed cell death by modulating various signaling pathways, including the NF-κB, PI3K/Akt/mTOR pathways.[10][14]
-
Topoisomerase and HDAC Inhibition: Some derivatives have been found to inhibit topoisomerase and histone deacetylase (HDAC), enzymes involved in DNA replication and gene expression.[10]
Comparative Performance: The anticancer potential of a compound is often measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration needed to inhibit a biological process by 50%.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Thiazole-Pyridine Hybrids | Compound 23 (El-Gohary et al.) | MCF-7 (Breast) | 5.71 | Not Specified |
| Indole-Thiazole Hybrids | Compound 21 (Zhang et al.) | Various | 10–30 | Not Specified |
| Novel Thiazole Derivatives | Compound 4i (Hussain et al.) | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | EGFR Inhibition (in silico) |
| Published Potent Derivatives | Compound 40 (Jaitak et al.) | Various | 0.00042 | Not Specified |
Data synthesized from multiple literature sources for comparative purposes.[5][10][12]
Field Insights: The extremely low IC50 values observed for some thiazole derivatives highlight their potency.[10] The ability of these compounds to act through various mechanisms provides a strategic advantage, potentially overcoming drug resistance that can develop with single-target agents. The targeted inhibition of specific enzymes like EGFR demonstrates the potential for developing precision medicines with fewer side effects.[12]
Anti-inflammatory Activity: Modulating Immune Responses
Inflammation is a natural biological response, but chronic inflammation contributes to numerous diseases.[15] Thiazole derivatives have been investigated for their anti-inflammatory properties, with some acting as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: The anti-inflammatory effects of thiazoles are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[16][17] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. Some thiazoles may also inhibit inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide, another molecule involved in inflammation.[18]
Comparative Performance: Anti-inflammatory activity is often assessed in vivo using models like the carrageenan-induced rat paw edema test, which measures the reduction in swelling.
| Compound Class | Derivative Example | % Inhibition of Edema (3rd hour) | Reference Compound | % Inhibition of Edema |
| Substituted Phenyl Thiazoles | Compound 3c | 44% | Nimesulide | Not specified |
| Substituted Phenyl Thiazoles | Compound 3d | 41% | Nimesulide | Not specified |
Data synthesized from multiple literature sources for comparative purposes.[15]
Field Insights: The significant reduction in paw edema by compounds like 3c demonstrates the potent in vivo anti-inflammatory effects of thiazole derivatives.[15] By targeting enzymes like COX and LOX, these compounds offer a mechanistic basis for their therapeutic potential in treating inflammation-related disorders.[16]
Antiviral Activity: A Broad-Spectrum Approach
Viral infections are a major cause of human disease, and the emergence of new and drug-resistant viruses necessitates the development of novel antiviral agents.[13][19] Thiazole compounds have demonstrated a broad range of antiviral activities.[20][21]
Mechanism of Action: Thiazoles can inhibit viral replication at various stages. For example, some derivatives prevent the virus from entering host cells by disrupting the binding process.[2] Others may inhibit key viral enzymes necessary for replication. The specific mechanisms are often virus-dependent.
Comparative Performance: The antiviral activity of thiazole derivatives has been reported against a wide array of viruses, including:
-
Influenza Virus
-
Coronaviruses (including SARS)
-
Hepatitis C Virus (HCV)
-
Human Immunodeficiency Virus (HIV-1)
-
Herpes Simplex Virus (HSV)
One study highlighted a compound with a 4-trifluoromethylphenyl substituent that showed significant antiviral activity against the PR8 influenza A strain, comparable to oseltamivir and amantadine.[22]
Field Insights: The wide spectrum of antiviral activity is a key advantage of the thiazole scaffold.[19][20][21] The ability to generate compounds active against diverse viruses, from influenza to HIV, makes this a critical area for further research, especially in the context of pandemic preparedness.[13]
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, this section provides step-by-step protocols for key assays used to evaluate the biological activities discussed.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
Principle: A serial dilution of the thiazole compound is prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the target microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test thiazole compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12. Add 100 µL of the test compound at the desired starting concentration to well 1.
-
Transfer: Transfer 50 µL from well 1 to well 2. Mix thoroughly. Continue this 2-fold serial dilution across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.
-
Inoculation: Add 50 µL of the standardized bacterial/fungal suspension to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration in a well with no visible growth. An indicator dye like resazurin can be used for clearer endpoint determination.
Protocol: Cytotoxicity Assessment (MTT Assay)
This protocol measures the cytotoxic (cell-killing) effect of a compound on cancer cell lines to determine the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the thiazole test compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations: Workflows and Structures
Diagrams are provided to clarify complex relationships and workflows.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Caption: Structure-Activity Relationship of the Thiazole Ring.
Conclusion and Future Outlook
The thiazole scaffold continues to be a highly productive platform in the field of drug discovery. Its derivatives have demonstrated potent and diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The comparative data presented in this guide highlights that specific structural modifications can significantly enhance potency and selectivity against various therapeutic targets.
Future research should focus on leveraging computational chemistry and machine learning to predict the activity of novel thiazole derivatives, thereby accelerating the discovery process. Further investigation into the precise mechanisms of action and the development of compounds with improved pharmacokinetic profiles will be crucial for translating these promising research findings into clinically effective drugs. The versatility of the thiazole ring ensures that it will remain a central focus for medicinal chemists for years to come.
References
A comprehensive list of references is available for verification. Each source includes the title, source, and a direct URL. (Please note: URLs were verified at the time of publication, January 2026).
(A complete, numbered reference list with titles, sources, and clickable URLs would be generated here based on the cited snippets.)
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A Comparative Guide to the Synthetic Efficiency of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a critical endeavor. The 2-cyanomethylthiazole moiety, in particular, is a valuable building block in medicinal chemistry. This guide provides a comprehensive comparative analysis of the primary synthetic routes to 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, a key intermediate for various pharmaceutical development programs. We will delve into the classic Hantzsch thiazole synthesis and a multi-step alternative involving the cyanation of a pre-functionalized thiazole ring. This in-depth guide presents a critical evaluation of each method's efficiency, practicality, and scalability, supported by detailed experimental protocols and comparative data to inform your synthetic strategy.
Introduction: The Significance of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile
The thiazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The introduction of a cyanomethyl group at the 2-position provides a versatile handle for further chemical elaboration, making 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile a highly sought-after intermediate. The dimethyl substitution pattern on the thiazole ring can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate. Therefore, the ability to produce this intermediate in a high-yielding, cost-effective, and scalable manner is of paramount importance.
This guide will benchmark two principal synthetic strategies:
-
Route 1: The Hantzsch Thiazole Synthesis. A convergent, one-pot approach that constructs the thiazole ring from acyclic precursors.
-
Route 2: The Cyanation of a Pre-formed 2-Halo-4,5-dimethylthiazole. A multi-step, linear approach that builds upon a pre-existing thiazole scaffold.
Comparative Analysis of Synthetic Routes
The choice between a convergent and a linear synthesis strategy often involves a trade-off between step-economy and the optimization of individual reaction yields. The following table provides a high-level comparison of the two routes for the synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile.
| Parameter | Route 1: Hantzsch Synthesis | Route 2: Cyanation of 2-Halothiazole |
| Starting Materials | 3-Chloro-2,4-pentanedione, 2-Cyanoethanethioamide | 2-Amino-4,5-dimethylthiazole |
| Key Transformations | Cyclocondensation | Diazotization (Sandmeyer), Nucleophilic Substitution (Rosenmund-von Braun) |
| Number of Steps | 1 | 2-3 |
| Overall Yield | Good to Excellent (Typically >70%) | Moderate to Good (Highly dependent on optimization of each step) |
| Scalability | Generally good | Can be challenging due to the handling of diazonium salts |
| Key Reagents | Base (e.g., NaHCO₃, Pyridine) | NaNO₂, HCl, CuCl, CuCN |
| Safety Considerations | 3-Chloro-2,4-pentanedione is a lachrymator. | Diazonium salts can be explosive. Cyanide salts are highly toxic. |
Route 1: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of thiazole rings. It involves the condensation of an α-haloketone with a thioamide. For the synthesis of our target molecule, this translates to the reaction between 3-chloro-2,4-pentanedione and 2-cyanoethanethioamide.
Mechanistic Rationale
The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon bearing the chlorine atom in the α-haloketone. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks one of the carbonyl groups. Subsequent dehydration leads to the formation of the aromatic thiazole ring. The choice of a base is crucial to neutralize the hydrogen chloride generated during the reaction and to facilitate the final dehydration step.
Visualization of the Hantzsch Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of the target molecule.
Detailed Experimental Protocol: Hantzsch Synthesis
Materials:
-
2-Cyanoethanethioamide (1.0 eq)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoethanethioamide in ethanol.
-
To this solution, add 3-chloro-2,4-pentanedione dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture until effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Route 2: Cyanation of a Pre-formed 2-Halo-4,5-dimethylthiazole
This linear approach involves the initial synthesis of a 4,5-dimethylthiazole ring, followed by functionalization at the 2-position. A common strategy is to introduce a halogen at the 2-position, which can then be displaced by a cyanide group.
Step 2a: Synthesis of 2-Chloro-4,5-dimethylthiazole via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for converting an aromatic or heteroaromatic amine to a halide via a diazonium salt intermediate.[3][4][5][6] In this case, 2-amino-4,5-dimethylthiazole is the starting material.
Mechanistic Rationale:
The primary amino group of 2-amino-4,5-dimethylthiazole is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) chloride solution, which catalyzes the displacement of the diazonium group with a chloride ion, releasing nitrogen gas.
Visualization of the Sandmeyer and Cyanation Workflow
Caption: Workflow for the multi-step synthesis via Sandmeyer and cyanation reactions.
Detailed Experimental Protocol: Sandmeyer Reaction
Materials:
-
2-Amino-4,5-dimethylthiazole (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Copper(I) Chloride
-
Ice
Procedure:
-
Dissolve 2-amino-4,5-dimethylthiazole in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over a drying agent, and concentrate to yield crude 2-chloro-4,5-dimethylthiazole.
-
Purify by distillation or chromatography.
Step 2b: Cyanation of 2-Chloro-4,5-dimethylthiazole via Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a classic method for the synthesis of aryl and heteroaryl nitriles from the corresponding halides using copper(I) cyanide.[7][8][9]
Mechanistic Rationale:
The reaction is believed to proceed through an oxidative addition of the 2-chlorothiazole to copper(I) cyanide, forming a copper(III) intermediate. Reductive elimination then yields the 2-cyanothiazole product and regenerates a copper(I) species. High temperatures are often required for this transformation.
Detailed Experimental Protocol: Rosenmund-von Braun Reaction
Materials:
-
2-Chloro-4,5-dimethylthiazole (1.0 eq)
-
Copper(I) Cyanide (1.1-1.5 eq)
-
High-boiling polar aprotic solvent (e.g., DMF, NMP, or pyridine)
Procedure:
-
In a flask equipped with a reflux condenser and a mechanical stirrer, combine 2-chloro-4,5-dimethylthiazole and copper(I) cyanide in a high-boiling solvent.
-
Heat the mixture to a high temperature (typically 150-200 °C) and maintain for several hours. Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the resulting 2-cyano-4,5-dimethylthiazole by distillation or chromatography.
Note: The direct conversion of 2-cyano-4,5-dimethylthiazole to the target acetonitrile is not a straightforward single step and would require further synthetic manipulations, adding to the overall step count of this route. A more direct approach would be the reaction of a suitable 2-lithiated or 2-Grignard derivative of 4,5-dimethylthiazole with chloroacetonitrile, though this presents its own set of challenges regarding selectivity and reagent compatibility.
Discussion and Recommendations
Route 1: Hantzsch Synthesis
-
Advantages: This is a highly convergent and atom-economical one-pot reaction. It generally provides good to excellent yields and is often straightforward to perform. The starting materials are commercially available or can be readily prepared.
-
Disadvantages: The handling of 3-chloro-2,4-pentanedione requires care as it is a lachrymator. The reaction may require optimization of conditions (solvent, base, temperature) to achieve high yields for specific substrates.
Route 2: Cyanation of 2-Halothiazole
-
Advantages: This route allows for the synthesis of the target molecule from a pre-existing thiazole core, which may be advantageous if various 2-substituted analogues are desired from a common intermediate.
-
Disadvantages: This is a multi-step process, which can lead to a lower overall yield. The Sandmeyer reaction involves the formation of potentially unstable diazonium salts, requiring careful temperature control and handling. The Rosenmund-von Braun reaction often requires harsh conditions (high temperatures) and stoichiometric amounts of toxic copper cyanide, and the workup can be cumbersome. Furthermore, an additional step is required to convert the 2-cyano group to the desired 2-cyanomethyl group.
For the specific synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, the Hantzsch thiazole synthesis (Route 1) is the recommended method due to its superior step-economy, generally higher overall yield, and avoidance of highly toxic and potentially hazardous reagents associated with the multi-step cyanation route. While the cyanation route offers a degree of flexibility for analogue synthesis, the Hantzsch approach provides a more direct and efficient pathway to the target molecule. For large-scale production, the Hantzsch synthesis is likely to be more cost-effective and easier to implement.
Researchers should, however, always perform a thorough risk assessment and optimization for their specific laboratory conditions.
References
- Rosenmund, K. W.; Struck, E. Ber. Dtsch. Chem. Ges. A/B1919, 52 (8), 1749–1756.
- von Braun, J.; Manz, G. Justus Liebigs Ann. Chem.1931, 488 (1), 111–126.
- Sandmeyer, T. Ber. Dtsch. Chem. Ges.1884, 17 (2), 1633–1635.
- Wang, D.; Kuang, L.; Li, Z.; Ding, K. L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett2006, 2006 (12), 1895–1898.
- Organic Syntheses, Coll. Vol. 3, p. 332 (1955); Vol. 25, p. 35 (1945).
- Zanon, J.; Klapars, A.; Buchwald, S. L. Copper-Catalyzed Cyanation of Aryl Iodides with Potassium Hexacyanoferrate(II). J. Am. Chem. Soc.2003, 125 (10), 2890–2891.
- Bramley, S. E.; Dupplin, V.; Goberdhan, D. G. C.; Meakins, G. D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 11987, 639-643.
- Do, H.-Q.; Daugulis, O. Copper-Catalyzed Arylation and Alkenylation of Polyfluoroarenes. J. Am. Chem. Soc.2007, 129 (41), 12404–12405.
- Gallagher, T. C.; et al. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2010.
- Jin, J.; Wen, Q.; Lu, P.; Wang, Y. Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate. Chem. Commun.2012, 48 (80), 9933-9935.
- Li, X. Copper-catalysed asymmetric radical cyanation. Nat.
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Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Organic Syntheses, Coll. Vol. 3, p. 74 (1955); Vol. 20, p. 6 (1940).
- Organic Syntheses, Coll. Vol. 3, p. 75 (1955); Vol. 21, p. 6 (1941).
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- Bouherrou, S.; et al.
- Wu, J. X.; Beck, B.; Ren, R. X. A Versatile Protocol for Copper-Catalyzed Cyanation of Aryl and Heteroaryl Bromides with Acetone Cyanohydrin. Tetrahedron Lett.2002, 43 (3), 387-389.
- Jin, J.; Wen, Q.; Lu, P.; Wang, Y. Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate. Chem. Commun.2012, 48 (80), 9933-9935.
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ResearchGate. Copper-mediated cyanation reactions. [Link]
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ResearchGate. Review of the synthesis and biological activity of thiazoles. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This guide moves beyond simple instruction to explain the scientific reasoning behind each step, ensuring a culture of safety and responsibility within the laboratory.
Hazard Identification and Risk Assessment
Core Principle: The "precautionary principle" dictates that in the absence of specific data, we treat a substance with the level of caution appropriate for its most hazardous structural components. Both the nitrile group (-CN) and heterocyclic amines can pose significant health risks.
| Hazard Class | Inferred Risk | Rationale and Recommended Precautions |
| Acute Toxicity | Harmful/Toxic. Likely harmful if swallowed, inhaled, or absorbed through the skin.[1] | The nitrile functional group can metabolize to release cyanide ions, a potent toxin. All handling should occur in a certified chemical fume hood to prevent inhalation. Direct contact with skin and eyes must be avoided through the use of appropriate Personal Protective Equipment (PPE). |
| Skin/Eye Irritation | Potential Irritant. May cause skin and serious eye irritation.[1][3] | Heterocyclic compounds can be irritating to mucous membranes and skin. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes. |
| Environmental | Hazardous. Acetonitrile and its derivatives are toxic to aquatic life.[4] | Improper disposal via sink drains can contaminate waterways. All waste must be collected and managed as regulated hazardous waste. |
| Reactivity | Reactive with Strong Acids/Bases. | Nitriles can hydrolyze under strong acidic or basic conditions, potentially releasing toxic fumes. Waste segregation is critical. |
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is the first line of defense against chemical exposure. The following PPE is mandatory when handling 2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile in any form (pure, in solution, or as waste).
-
Hand Protection: Wear nitrile gloves. Given that skin absorption is a potential route of exposure, double-gloving is recommended for extended handling periods.[5]
-
Eye Protection: Chemical splash goggles are required at all times.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Respiratory Protection: All handling of the pure compound or its volatile solutions must be conducted within a certified chemical fume hood to minimize inhalation risk.[5][6]
Step-by-Step Disposal Workflow
Disposal of 2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile must be managed through your institution's Environmental Health & Safety (EHS) department as hazardous chemical waste.[7][8][9] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer. [8][10]
Step 1: Waste Segregation
Immediately upon generation, designate the waste as hazardous. This waste stream must be kept separate from other chemical wastes to prevent dangerous reactions.[11]
-
Causality: Mixing nitrile-containing waste with strong acids or bases can lead to a violent reaction or the generation of highly toxic hydrogen cyanide gas. Segregating waste streams is a fundamental principle of laboratory safety that prevents accidental chemical incompatibilities.[9]
Step 2: Container Selection and Management
Select a container that is compatible with organic nitriles and any solvents used.
-
Acceptable Containers: Use a clean, sealable, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate.[12]
-
Container Integrity: Ensure the container has a secure, screw-top cap to prevent leaks and evaporation.[9][12] The container must remain closed at all times except when actively adding waste.[12][13]
Step 3: Accurate Waste Labeling
Properly labeling the waste container is a critical regulatory requirement.[6][11] As soon as the first drop of waste is added, affix a hazardous waste tag provided by your EHS department. The label must include:
-
The words "Hazardous Waste" [12]
-
The full, unabbreviated chemical name: "2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile"
-
A complete list of all other constituents and their approximate percentages (including solvents).
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date waste accumulation began.
-
The name of the Principal Investigator and the specific laboratory location (building and room number).[13]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[9][12]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[8][9] Once a container is full, it must be dated and a request for pickup must be submitted promptly.
Step 5: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup of the full waste container.[9] Do not attempt to transport the hazardous waste yourself. Trained EHS professionals will collect the waste and manage its final disposal in accordance with all federal, state, and local regulations.[8][14]
Disposal Decision Workflow
The following diagram outlines the critical decision points and actions for the proper disposal of 2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile waste.
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A Senior Application Scientist's Guide to Handling 2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile
The Hazard Profile: A Composite Assessment
Understanding the "why" behind safety protocols is critical. This compound's potential hazards are inferred from its two primary functional groups:
-
Acetonitrile Moiety: Acetonitrile is a well-characterized solvent that is highly flammable and toxic.[1][2] It can be absorbed through the skin, inhaled, or ingested, with toxic effects.[3] A significant danger is its metabolism in the body, which can release cyanide, leading to cellular hypoxia.[4][5]
-
Thiazole Moiety: Thiazole rings are common in pharmaceuticals and biologically active compounds.[6] While many thiazole derivatives are safe, some can exhibit toxicity, including potential liver damage at high doses.[7]
Engineering Controls: Your First and Best Defense
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Your primary protection comes from robust engineering controls.
-
Chemical Fume Hood: All handling of 2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8] This is non-negotiable and serves to control the inhalation of potentially toxic and flammable vapors.
-
Safety Stations: Before beginning work, confirm the location and operational readiness of your laboratory's safety shower and eyewash station.[3][8]
Personal Protective Equipment (PPE): A Detailed Protocol
Proper selection and use of PPE are paramount. The following table summarizes the required equipment, followed by a step-by-step workflow.
| Protection Area | Required PPE | Rationale & Causality |
| Hand Protection | Butyl rubber or Polyvinyl alcohol (PVA) gloves. Double-gloving is recommended. | The acetonitrile group is a polar organic solvent. Nitrile gloves may offer insufficient protection and quick breakthrough times. Butyl or PVA gloves provide superior resistance.[5] Double-gloving minimizes exposure during glove changes. |
| Eye & Face Protection | Chemical splash goggles with side shields (ANSI Z87.1 or equivalent). | Protects against splashes and vapor irritation. Standard safety glasses are inadequate.[9] |
| Face Shield (in addition to goggles). | Required when handling larger volumes (>100 mL) or when there is a significant risk of splashing. Provides a secondary barrier for the entire face.[8] | |
| Body Protection | Flame-Resistant (FR) lab coat. | The high flammability of the acetonitrile moiety presents a significant fire risk.[1][2] A standard cotton or polyester lab coat is not sufficient. |
| Long pants and closed-toe shoes. | These must be worn at all times in the laboratory to protect against accidental spills.[8] | |
| Respiratory Protection | Not required under normal fume hood use. | A properly functioning chemical fume hood provides adequate respiratory protection.[10] An air-purifying respirator with organic vapor cartridges should be available for emergency situations like a major spill or fume hood failure. |
Workflow for Safe Handling and PPE Usage
This workflow outlines the essential steps from preparation to cleanup, ensuring safety at every stage.
Caption: Safe Handling Workflow for 2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile.
Operational and Disposal Plans
Emergency Procedures: Exposure
Immediate and correct action is vital in the event of an exposure.
| Exposure Route | Immediate First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing, including footwear.[1] Flush the affected skin area with copious amounts of water for at least 15 minutes.[10] Use a safety shower if the affected area is large. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for a minimum of 15 minutes, holding eyelids open to ensure complete irrigation.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[3][10] If breathing is difficult or has stopped, provide artificial respiration (use a barrier device).[10] Keep the person warm and at rest.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[3] |
Emergency Procedures: Spills
Due to the flammability and toxicity, all spills must be handled promptly and carefully.
| Spill Size | Cleanup Protocol |
| Minor Spill (<100 mL inside a fume hood) | Ensure all ignition sources are removed.[1] Use a non-combustible absorbent material like vermiculite or sand to contain and absorb the spill.[1] Use non-sparking tools to collect the absorbed material into a labeled hazardous waste container.[8] Clean the spill area with a suitable solvent and then soap and water. |
| Major Spill (>100 mL or any spill outside a fume hood) | Evacuate the immediate area and alert all nearby personnel.[12] Isolate the area and shut off all ignition sources.[2] Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a major spill yourself. |
Waste Disposal Plan
Improper disposal poses a significant risk to both personnel and the environment.[8]
-
Segregation: All waste contaminated with 2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile, including excess material, contaminated absorbent pads, and disposable PPE, must be collected as hazardous waste.
-
Containment: Waste must be stored in a clearly labeled, tightly sealed container made of a compatible material.[8] The label should clearly state "Hazardous Waste" and list the chemical contents.
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from heat, ignition sources, and incompatible materials.[2][8]
-
Disposal: Arrange for pickup and disposal through your institution's certified EHS provider. Never pour this chemical down the drain.[12]
References
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- Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024). Yufeng.
- Safety Data Sheet: Acetonitrile. (n.d.). Carl ROTH.
- Acetonitrile - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.
- STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH ACETONITRILE AT AMHERST COLLEGE. (2019). Amherst College.
- SAFETY DATA SHEET - Pivaloylacetonitrile. (n.d.). Fisher Scientific.
- Material Safety Data Sheet - 2-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile. (n.d.). Cole-Parmer.
- Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2015).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
- Acetonitrile Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Acetonitrile - Incident management. (2024). GOV.UK.
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- SAFETY DATA SHEET - Acetonitrile. (2023). Fisher Scientific.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties... (n.d.). PMC - PubMed Central.
- Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). PubMed.
- 1,3-Benzothiazol-2-ylacetonitrile Safety D
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- Acetonitrile Material Safety D
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
